Product packaging for Vincristine(Cat. No.:CAS No. 57-22-7)

Vincristine

カタログ番号: B1662923
CAS番号: 57-22-7
分子量: 825.0 g/mol
InChIキー: OGWKCGZFUXNPDA-XQKSVPLYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Vincristine is an antitumor vinca alkaloid originally isolated from the Madagascar periwinkle plant, Catharanthus roseus . As a small molecule with the chemical formula C₄₆H₅₆N₄O₁₀ and a molecular weight of 824.97 g/mol, it serves as a critical tool in oncological research, particularly in studying cell division and mitosis . Its primary mechanism of action is the inhibition of microtubule polymerization. This compound binds specifically to tubulin, the building block of microtubules, preventing the formation of the mitotic spindle . This disruption leads to cell cycle arrest at the metaphase stage, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cells . This mechanism is fundamental for researchers investigating the dynamics of the cytoskeleton, cell cycle control, and cancer biology. In a laboratory setting, this compound is extensively used to model cancer therapeutics and study drug resistance mechanisms, such as those involving the p-glycoprotein pump (Pgp) . Its research applications span the study of various cancers, including leukemias, lymphomas, sarcomas, and other solid tumors . A liposomal formulation (Marqibo®) is also a subject of research for its enhanced pharmacokinetic properties and potential to mitigate certain toxicities . Safety Warning: This product is for Research Use Only and is strictly not for diagnostic or therapeutic use. This compound is a potent chemical. Accidental administration by any route other than those intended for research can have severe, including fatal, consequences . Researchers should handle it with appropriate personal protective equipment and adhere to all relevant laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H56N4O10 B1662923 Vincristine CAS No. 57-22-7

特性

IUPAC Name

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H56N4O10/c1-7-42(55)22-28-23-45(40(53)58-5,36-30(14-18-48(24-28)25-42)29-12-9-10-13-33(29)47-36)32-20-31-34(21-35(32)57-4)50(26-51)38-44(31)16-19-49-17-11-15-43(8-2,37(44)49)39(60-27(3)52)46(38,56)41(54)59-6/h9-13,15,20-21,26,28,37-39,47,55-56H,7-8,14,16-19,22-25H2,1-6H3/t28-,37+,38-,39-,42+,43-,44-,45+,46+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWKCGZFUXNPDA-XQKSVPLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H56N4O10
Record name VINCRISTINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21220
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1032278
Record name Vincristine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1032278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

825.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Vincristine appears as a white crystalline solid. Melting point 218 °C. Used as an antineoplastic., Solid
Record name VINCRISTINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21220
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Vincristine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014681
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

WHITE TO SLIGHTLY YELLOW, AMORPHOUS OR CRYSTALLINE POWDER; ODORLESS, HYGROSCOPIC; FREELY SOL IN WATER /VINCRISTINE SULFATE USP/, 3.00e-02 g/L
Record name VINCRISTINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3199
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Vincristine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014681
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Impurities

3'-hydroxyvincristine; 4'-deoxyvincristine; N-desmethylvinblastine; deacetylvincristine; deacetylvinblastine; vinblastine; leurosine; formylleurosine
Record name VINCRISTINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3199
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Blades from methanol

CAS No.

57-22-7
Record name VINCRISTINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21220
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Vincristine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1032278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vincristine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.289
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VINCRISTINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3199
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Vincristine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014681
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

424 to 428 °F (NTP, 1992), 218-220 °C, 220 °C
Record name VINCRISTINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21220
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name VINCRISTINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3199
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Vincristine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014681
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Serendipitous Discovery and Enduring Legacy of Vinca Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of the Vinca alkaloids, a class of potent anti-cancer agents derived from the Madagascar periwinkle, Catharanthus roseus. It is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the journey from traditional medicine to modern chemotherapy. This document details the pivotal experiments, summarizes key quantitative data, and outlines the experimental protocols that led to the isolation and characterization of vinblastine and vincristine. Furthermore, it visualizes the intricate signaling pathways affected by these compounds and the general workflow of natural product drug discovery.

Introduction: From Folklore to Pharmacology

Catharanthus roseus (L.) G. Don, a humble flowering plant native to Madagascar, has a rich history in traditional medicine across various cultures.[1][2] In Ayurvedic and traditional Chinese medicine, extracts of the plant were used to treat a range of ailments, including diabetes, malaria, and Hodgkin's lymphoma.[1] It was this folkloric reputation as an oral hypoglycemic agent that inadvertently set the stage for one of the most significant discoveries in the history of cancer chemotherapy.[3][4][5] In the mid-20th century, two independent research groups, one led by Dr. Robert Noble at the University of Western Ontario and another at Eli Lilly and Company, began investigating extracts of C. roseus for their potential anti-diabetic properties.[6][7][8] While the plant extracts failed to demonstrate significant effects on blood sugar levels, a serendipitous observation by Dr. Noble's team, specifically by the astute lab technician Halina Czajkowski Robinson, revealed a dramatic reduction in white blood cell counts in treated animals.[9][10] This finding redirected the research focus towards the plant's potential cytotoxic effects, ultimately leading to the isolation of the oncolytic Vinca alkaloids.[11]

The Landmark Discovery and Key Researchers

The pioneering work in the 1950s by Canadian scientists Dr. Robert Noble and Dr. Charles Beer was instrumental in the discovery of the Vinca alkaloids.[6][12][13] Their investigation into the traditional use of C. roseus tea for diabetes in Jamaica, prompted by a tip from a patient, led to the crucial observation of myelosuppression in rats.[10] This chance discovery prompted a rigorous phytochemical investigation of the plant.

Simultaneously, a research team at Eli Lilly and Company was also exploring the plant's properties. This parallel research effort culminated in the isolation of over 30 alkaloids from Vinca rosea Linn., with four demonstrating significant anti-tumor activity: vinblastine, this compound, vinleurosine, and vinrosidine.[14]

Of these, vinblastine and this compound emerged as the most clinically significant. Despite their close structural similarity, differing only in a single substitution on the vindoline nucleus, they exhibit distinct anti-tumor profiles and toxicities.[2][4] this compound, for instance, proved to be particularly effective against childhood acute lymphocytic leukemia, dramatically increasing survival rates.[9]

Quantitative Data and Physicochemical Properties

The isolation of Vinca alkaloids from C. roseus is a challenging process due to their low abundance in the plant material. The yield of these valuable compounds can vary depending on the plant variety, cultivation conditions, and extraction methodology.

Table 1: Yield of Vinblastine and this compound from Catharanthus roseus

AlkaloidPlant PartYield (per gram of dry weight)Reference
VinblastineLeaves (Purple Variety)0.7320 mg[3]
VinblastineLeaves (White Variety)0.5890 mg[3]
VinblastineLeaves (Pink Variety)0.4920 mg[3]
VinblastineMature Embryos1.229 µg[5][15]
This compoundMature Embryos0.307 µg (with elicitation)[5][15]
VinblastineHairy Roots699.92 µg[14]
This compoundHairy Roots51.99 µg[14]

Table 2: Physicochemical Properties of Vinblastine and this compound

PropertyVinblastineThis compound
Molecular Formula C46H58N4O9C46H56N4O10
Molecular Weight 811.0 g/mol [16]824.9 g/mol [17]
Melting Point 267 °C[16]218-220 °C (dec.)
Solubility Poorly soluble in water[18]Sparingly soluble in water
Appearance White to slightly yellow crystalline powder[19]White to slightly yellow powder
pKa 5.4, 7.4[16]-

Experimental Protocols: Isolation and Purification

The isolation of vinblastine and this compound from C. roseus in the 1950s required the development of novel extraction and purification techniques, as classical methods proved ineffective.[20] The general approach involves solvent extraction, acid-base partitioning, and chromatographic separation.

Generalized Protocol for Vinca Alkaloid Extraction and Isolation:

  • Plant Material Preparation: Dried and powdered leaves of C. roseus are the typical starting material.[21]

  • Initial Extraction: The powdered plant material is subjected to extraction with a solvent. Methanol is commonly used.[22][23] The resulting extract is then concentrated.

  • Acid-Base Partitioning:

    • The concentrated extract is acidified (e.g., with 5% HCl) to protonate the alkaloids, making them water-soluble.[22]

    • This acidic aqueous solution is then washed with a non-polar solvent (e.g., chloroform) to remove non-alkaloidal impurities.[22]

    • The aqueous layer is then basified (e.g., with ammonia solution) to deprotonate the alkaloids, making them soluble in organic solvents.[22]

    • The alkaloids are then extracted into an organic solvent like chloroform.[22]

  • Chromatographic Separation: The crude alkaloid mixture is then subjected to column chromatography for separation. Alumina and silica gel are common stationary phases.[21][24]

    • A gradient elution is typically employed, starting with a non-polar solvent and gradually increasing the polarity.[21]

    • Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the desired alkaloids.[24]

  • Crystallization and Drying: The purified fractions are concentrated, and the alkaloids are crystallized. The resulting crystals are then dried to remove any residual solvent.[21]

Mandatory Visualizations

Experimental Workflow: From Plant to Pure Compound

G cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Final Product A Collection of Catharanthus roseus B Drying and Grinding of Plant Material A->B C Solvent Extraction (e.g., Methanol) B->C D Concentration of Crude Extract C->D E Acid-Base Partitioning D->E F Column Chromatography (Alumina/Silica Gel) E->F G Fraction Collection and Analysis F->G H Crystallization of Pure Alkaloids G->H I Drying and Characterization H->I J Final Pure Vinca Alkaloids

Caption: Generalized workflow for the discovery of natural products.

Signaling Pathway: Mechanism of Action of Vinca Alkaloids

G cluster_0 Cellular Effects of Vinca Alkaloids cluster_1 Apoptotic Signaling Cascade Vinca Vinca Alkaloids (Vinblastine, this compound) Tubulin β-Tubulin Vinca->Tubulin Binds to Microtubule Microtubule Dynamics Tubulin->Microtubule Inhibits Polymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Disrupts MetaphaseArrest Metaphase Arrest MitoticSpindle->MetaphaseArrest Leads to JNK JNK Pathway Activation MetaphaseArrest->JNK Triggers Bcl2 Bcl-2 Phosphorylation (Inactivation) JNK->Bcl2 Mitochondria Mitochondrial Membrane Permeabilization Bcl2->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: Vinca alkaloids induce apoptosis via microtubule disruption.

Mechanism of Action: Poisoning the Spindle

The primary cytotoxic mechanism of Vinca alkaloids lies in their interaction with tubulin, the protein subunit of microtubules.[2][25] By binding to the β-tubulin subunit, Vinca alkaloids inhibit the polymerization of tubulin into microtubules.[26] This disruption of microtubule dynamics has profound effects on the cell, particularly during mitosis.

Microtubules are essential components of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division. By preventing the proper formation and function of the mitotic spindle, Vinca alkaloids cause cells to arrest in the metaphase stage of mitosis.[2][9] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

The signaling cascade leading to apoptosis involves the activation of the c-Jun N-terminal kinase (JNK) pathway.[2] This, in turn, leads to the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2, resulting in mitochondrial membrane permeabilization and the activation of caspases, the executioners of apoptosis.

Clinical Significance and Future Directions

The discovery of vinblastine and this compound revolutionized cancer chemotherapy. These compounds, and their semi-synthetic derivatives like vinorelbine and vindesine, have become integral components of treatment regimens for a variety of cancers, including:

  • Hodgkin's and non-Hodgkin's lymphomas[11]

  • Acute lymphocytic leukemia (ALL), particularly in children[11]

  • Testicular cancer

  • Breast cancer

  • Lung cancer

The story of the Vinca alkaloids is a testament to the power of serendipity in scientific discovery and the importance of investigating traditional knowledge. Research continues to explore new derivatives and drug delivery systems to enhance the efficacy and reduce the toxicity of these remarkable natural products. The complex biosynthesis of these alkaloids in C. roseus also presents a fascinating challenge for metabolic engineering and synthetic biology, with the potential to create more sustainable and efficient production methods.[15]

Conclusion

The journey of the Vinca alkaloids from a traditional remedy for diabetes to a cornerstone of modern oncology is a compelling narrative of scientific inquiry, chance observation, and meticulous research. This technical guide has provided a detailed account of their discovery, the key scientific contributions, their physicochemical properties, and their mechanism of action. For researchers and drug development professionals, the history of the Vinca alkaloids serves as a powerful reminder of the untapped therapeutic potential residing within the natural world and the enduring importance of fundamental scientific investigation.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Vincristine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vincristine is a complex dimeric indole alkaloid belonging to the vinca alkaloid class of natural products.[1] Isolated from the Madagascar periwinkle, Catharanthus roseus, it is a potent antineoplastic agent used in the chemotherapy of various cancers, including acute lymphocytic leukemia, Hodgkin's lymphoma, and neuroblastoma.[2][3][4] Its therapeutic efficacy is intrinsically linked to its unique and complex chemical architecture, particularly its defined stereochemistry. This guide provides a detailed examination of the chemical structure and stereochemistry of this compound, outlines the experimental protocols used for its characterization, and presents key quantitative data for researchers and drug development professionals.

Chemical Structure

This compound (IUPAC Name: methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.0⁴,¹².0⁵,¹⁰]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.0¹,⁹.0²,⁷.0¹⁶,¹⁹]nonadeca-2,4,6,13-tetraene-10-carboxylate) is a large, intricate molecule with the chemical formula C₄₆H₅₆N₄O₁₀.[2] It is structurally a bisindole alkaloid, meaning it is composed of two distinct indole-containing monomeric units: vindoline and catharanthine .[3][5]

These two units are linked together by a C-C bond. The defining structural difference between this compound and the closely related vinca alkaloid, vinblastine, is the substitution on the indole nitrogen of the vindoline moiety. In this compound, this nitrogen is part of a formyl group (-CHO), whereas in vinblastine it is a methyl group (-CH₃).[5] This seemingly minor modification results in significant differences in their therapeutic profiles and toxicity.

VCR This compound Coupling C16'-C10 Coupling VCR->Coupling Vindoline Vindoline Moiety (with N-formyl group) Catharanthine Catharanthine Moiety Coupling->Vindoline Coupling->Catharanthine

Core structural components of the this compound molecule.

Stereochemistry

The biological activity of this compound is critically dependent on its precise three-dimensional structure. The molecule contains nine defined stereocenters, leading to a specific absolute stereochemistry that is essential for its ability to interact with its biological target, tubulin.[6][7] The stereocontrolled total synthesis of this compound requires careful retention of the correct stereochemistry at key carbons, such as C18', to achieve biological activity.[7][8][9]

The established absolute configuration of (+)-vincristine has been unequivocally confirmed through X-ray crystallography studies.[10][11] The stereochemical descriptors for the chiral centers are designated in its formal IUPAC name, highlighting the complexity and specificity of its spatial arrangement.[2] Any deviation from this natural stereoisomeric form can lead to a significant loss of anticancer efficacy.

Quantitative Physicochemical Data

The following table summarizes key quantitative properties of this compound.

PropertyValueReference(s)
Molecular Formula C₄₆H₅₆N₄O₁₀[2][12]
Molar Mass 824.96 g/mol [2][6]
Appearance White to slightly yellow crystalline solid[2][13]
Melting Point 218 - 220 °C[2]
Solubility (Water) 0.03 g/L; water soluble as this compound sulfate[13]
Defined Stereocenters 9[6]

Experimental Protocols for Structural and Stereochemical Elucidation

The definitive structure and stereochemistry of this compound have been established through a combination of sophisticated analytical techniques.

X-ray Crystallography

This is the gold standard method for determining the absolute three-dimensional structure of crystalline compounds.

  • Methodology: A high-purity sample of a this compound salt, such as this compound methiodide or sulfate, is crystallized.[10][14] The crystals are mounted and exposed to a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern.[10] By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule is generated. This map is then used to determine the precise location of each atom in space, establishing bond lengths, bond angles, and, crucially, the absolute stereochemistry at each chiral center.[10][11][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms within a molecule.

  • Methodology: A sample of this compound is dissolved in a deuterated solvent (e.g., Methanol-d₄).[15] The sample is then placed in a strong magnetic field and irradiated with radio waves. The nuclei of certain atoms (primarily ¹H and ¹³C) absorb and re-emit this electromagnetic radiation at specific frequencies.[16][17]

    • 1D NMR (¹H and ¹³C): Provides information on the different types of protons and carbons and their immediate electronic environments.[12][15]

    • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of signals and the piecing together of the molecular framework by identifying neighboring atoms and long-range connectivities.[16][17] These techniques were essential in the complete spectral characterization of this compound and its impurities.[16]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is used to separate stereoisomers from one another, confirming enantiomeric purity and aiding in characterization.

  • Methodology: A solution containing the vinca alkaloid is injected into an HPLC system equipped with a chiral stationary phase (CSP), such as an alpha 1-acid glycoprotein (AGP) column.[18] A mobile phase, typically a buffered aqueous solution with an organic modifier like acetonitrile, is pumped through the column.[18] The different stereoisomers of the analyte interact differently with the chiral stationary phase, causing them to travel through the column at different rates. This differential retention allows for their separation and quantification, which is critical for analyzing the stereoisomeric composition of a sample.[18][19]

cluster_isolation Isolation & Purification cluster_analysis Structural & Stereochemical Analysis cluster_confirmation Definitive Confirmation Isolation Isolation from Catharanthus roseus Purification Chromatographic Purification (HPLC) Isolation->Purification MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS NMR NMR Spectroscopy (1D & 2D) (Connectivity) Purification->NMR Chiral Chiral HPLC / CE (Stereoisomer Separation) Purification->Chiral Xray Single Crystal X-ray Crystallography MS->Xray NMR->Xray Chiral->Xray Structure Final Confirmed Structure & Absolute Stereochemistry Xray->Structure

Experimental workflow for this compound structural characterization.

References

The Biosynthetic Pathway of Vincristine in Catharanthus roseus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Madagascar periwinkle, Catharanthus roseus, is the exclusive natural source of the potent antineoplastic agents vinblastine and vincristine.[1][2] These dimeric terpenoid indole alkaloids (TIAs) are the products of a remarkably complex and highly regulated biosynthetic pathway.[3][4] Their production in the plant is extremely low, with this compound accounting for as little as 0.00025% of the leaf dry weight, which drives significant research into understanding and engineering this pathway.[1][5] This guide provides an in-depth examination of the this compound biosynthetic pathway, detailing the enzymatic steps, genetic regulation, cellular compartmentalization, and key experimental methodologies used in its study. The pathway involves over 30 enzymatic steps and the coordinated expression of genes across different cell types and subcellular compartments, representing a paradigm of metabolic complexity in plants.[1][6]

Overview of the this compound Biosynthetic Pathway

The assembly of this compound is a multi-stage process that begins with precursors from primary metabolism and culminates in the formation of a complex bisindole alkaloid. The pathway can be broadly divided into three key stages[3]:

  • Formation of Monomeric Precursors: Tryptamine, derived from the shikimate pathway, and the monoterpenoid secologanin, derived from the plastidial methylerythritol phosphate (MEP) pathway, are condensed to form the central TIA intermediate, strictosidine.[3][7]

  • Divergence to Monomer Alkaloids: Strictosidine is subsequently converted into the two crucial monomeric units required for dimerization: catharanthine (an iboga-type alkaloid) and vindoline (an aspidosperma-type alkaloid).[3][8] This part of the pathway is highly branched and involves numerous enzymatic modifications.

  • Dimerization and Final Modifications: Catharanthine and vindoline are coupled together, a reaction catalyzed by a peroxidase enzyme, to form α-3′,4′-anhydrovinblastine (AVLB).[9][10] AVLB is then converted to vinblastine, which is finally oxidized to form this compound.[3]

A significant feature of this pathway is its intricate spatial and developmental regulation. Early steps are localized to the leaf epidermis, while the later steps of vindoline biosynthesis and subsequent dimerization occur in specialized cell types like laticifers and idioblasts.[9][11] This cellular compartmentalization necessitates the transport of intermediates between different cells.[10]

Detailed Enzymatic Steps and Gene Loci

The biosynthesis of this compound involves a long cascade of enzymatic reactions. The key enzymes and their corresponding genes that have been characterized are summarized in Table 1.

Table 1: Key Enzymes and Genes in the this compound Biosynthetic Pathway

StepSubstrate(s)ProductEnzyme NameGene SymbolCellular/Subcellular Location
Tryptamine Arm
1TryptophanTryptamineTryptophan DecarboxylaseTDCCytosol
Secologanin Arm
2Geranyl Diphosphate (GPP)GeraniolGeraniol SynthaseGESPlastid
3Geraniol10-HydroxygeraniolGeraniol-10-HydroxylaseG10HER
4Loganic AcidSecologaninSecologanin SynthaseSLSER
Central Pathway
5Tryptamine + SecologaninStrictosidineStrictosidine SynthaseSTRVacuole
6StrictosidineStrictosidine AglyconeStrictosidine β-GlucosidaseSGDER/Nucleus
7Strictosidine AglyconeGeissoschizineGeissoschizine SynthaseGSCytosol[11]
8GeissoschizineDehydrogeissoschizineGeissoschizine OxidaseGOCytosol[6]
9O-AcetylstemmadeninePrecondylocarpine AcetateO-acetylstemmadenine oxidaseASOCytosol[11]
Catharanthine Branch
10Precondylocarpine AcetateCatharanthineCatharanthine SynthaseCSCytosol[12]
Vindoline Branch
11Precondylocarpine AcetateTabersonineTabersonine SynthaseTSCytosol[12]
12Tabersonine16-HydroxytabersonineTabersonine 16-HydroxylaseT16HER
1316-Hydroxytabersonine16-Methoxytabersonine16-Hydroxytabersonine-O-Methyltransferase16OMTCytosol
1416-MethoxytabersonineDesacetoxyvindolineN-MethyltransferaseNMTCytosol
15DesacetoxyvindolineDeacetylvindolineDesacetoxyvindoline 4-HydroxylaseD4HCytosol
16DeacetylvindolineVindolineDeacetylvindoline 4-O-AcetyltransferaseDATCytosol
Dimerization & Final Steps
17Catharanthine + Vindolineα-3′,4′-AnhydrovinblastinePeroxidase 1PRX1Vacuole
18α-3′,4′-AnhydrovinblastineVinblastineUnknownUnknownVacuole
19VinblastineThis compoundUnknownUnknownVacuole

This table represents a simplified summary of a highly complex pathway. Several additional reductases, hydrolases, and oxidases are involved.[13] The final two steps leading to vinblastine and this compound have not yet been fully enzymatically characterized.[3]

Pathway Visualization

The overall biosynthetic pathway from primary metabolites to this compound is depicted below.

Vincristine_Pathway cluster_primary Primary Metabolism cluster_central Central Pathway cluster_branches Monomer Biosynthesis cluster_dimerization Dimerization & Final Products Tryptophan Tryptophan GPP Geranyl-PP Secologanin Secologanin GPP->Secologanin GES, G10H, SLS, etc. Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine STR Secologanin->Strictosidine Geissoschizine Geissoschizine Strictosidine->Geissoschizine SGD, GS PCA Precondylocarpine Acetate Geissoschizine->PCA GO, Redox1/2, SAT, ASO Catharanthine Catharanthine PCA->Catharanthine CS Tabersonine Tabersonine PCA->Tabersonine TS AVLB Anhydrovinblastine Catharanthine->AVLB PRX1 Vindoline_Intermediates ... Tabersonine->Vindoline_Intermediates T16H, 16OMT, T3O, T3R, NMT Vindoline Vindoline Vindoline_Intermediates->Vindoline D4H, DAT Vindoline->AVLB Vinblastine Vinblastine AVLB->Vinblastine Hydration (Enzyme Unknown) This compound This compound Vinblastine->this compound Oxidation (Enzyme Unknown)

Caption: Simplified biosynthetic pathway of this compound in C. roseus.

Quantitative Data

The production of this compound and its precursors is tightly controlled and varies significantly. Elicitation with signaling molecules like methyl jasmonate (MeJA) can significantly alter alkaloid accumulation.

Table 2: Alkaloid Content in C. roseus Leaves

CompoundConcentration (Dry Weight)ConditionReference
Vinblastine~0.00025%Wild-Type Plant[1]
This compound≤0.00025%Wild-Type Plant[1]
Vindoline3.36 mg/gControl (Leaves)[14]
Vindoline3.85 mg/gMeJA Treatment (3h)[14]
Catharanthine12.48 mg/gControl (Leaves)[14]
Catharanthine13.67 mg/gMeJA Treatment (3h)[14]

Table 3: Comparative Enzyme Activity Data

EnzymePlant LineRelative ActivityExperimental ContextReference
ASOWild-Type100%Recombinant enzyme assay[13]
ASOM2-10698 Mutant (R188W)~7%Recombinant enzyme assay[13]
GSWild-Type100%Leaf protein extract assay[13]
GSM2-0754 Mutant (Low GS)~43%Leaf protein extract assay[13]

ASO: O-acetylstemmadenine oxidase; GS: Geissoschizine synthase. Data indicates that single amino acid mutations or reduced expression of key enzymes can dramatically decrease pathway flux.

Experimental Protocols

The elucidation of the this compound pathway has relied on a combination of biochemical, molecular, and genetic techniques.

Protocol: TIA Extraction and HPLC Quantification

This protocol provides a general workflow for the analysis of this compound and its precursors from C. roseus leaf tissue.[15][16][17]

1. Sample Preparation:

  • Harvest fresh leaf tissue and immediately freeze in liquid nitrogen or lyophilize.
  • Grind the dried tissue to a fine powder using a mortar and pestle or a ball mill.

2. Extraction:

  • Suspend the powdered tissue (e.g., 100 mg) in an acidic methanol solution (e.g., 2 mL of 80% methanol with 0.1% HCl).
  • Sonicate the mixture for 30 minutes in a water bath.
  • Centrifuge at high speed (e.g., 13,000 x g) for 15 minutes.
  • Collect the supernatant. Repeat the extraction on the pellet and pool the supernatants.

3. Purification (Liquid-Liquid Partitioning):

  • Evaporate the methanol from the extract under a stream of nitrogen or using a rotary evaporator.
  • Adjust the remaining aqueous solution to pH 9-10 with ammonium hydroxide.
  • Partition the alkaloids into an organic solvent (e.g., dichloromethane or ethyl acetate) by vigorous mixing.
  • Separate the organic phase. Repeat the partitioning and pool the organic phases.
  • Evaporate the organic solvent to dryness.

4. Analysis by HPLC-UV:

  • Re-dissolve the dried alkaloid extract in a known volume of mobile phase (e.g., 500 µL).

  • Filter the sample through a 0.22 µm syringe filter.

  • Inject 10-20 µL onto a reverse-phase C18 column.

  • Use a gradient elution profile with a mobile phase consisting of (A) ammonium acetate buffer and (B) acetonitrile or methanol.

  • Detect alkaloids using a UV detector, typically at wavelengths between 220 nm and 330 nm.

  • Quantify compounds by comparing peak areas to those of authentic standards (e.g., this compound sulfate, vinblastine sulfate).

    HPLC_Workflow A 1. Sample Preparation (Grind Leaf Tissue) B 2. Extraction (Acidic Methanol) A->B C 3. Centrifugation (Pellet vs. Supernatant) B->C D 4. Solvent Evaporation C->D Collect Supernatant E 5. pH Adjustment & Partitioning (Aqueous vs. Organic Phase) D->E F 6. Dry & Reconstitute E->F Collect Organic Phase G 7. HPLC Analysis (Separation & Detection) F->G H 8. Data Analysis (Quantification) G->H

    Caption: General experimental workflow for TIA quantification by HPLC.

Protocol: In Vitro Enzyme Assay (General)

This protocol describes a general method for assaying the activity of a TIA biosynthetic enzyme, such as Tabersonine 16-Hydroxylase (T16H), a cytochrome P450 monooxygenase.

1. Enzyme Source:

  • Express the recombinant enzyme (e.g., T16H) heterologously in E. coli or yeast and purify it.
  • Alternatively, prepare microsomal fractions from C. roseus tissues known to express the enzyme.

2. Reaction Mixture:

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
  • Add the substrate (e.g., 100 µM Tabersonine).
  • Add required cofactors. For a P450 enzyme, this includes an NADPH-regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) and a P450 reductase.
  • Initiate the reaction by adding the enzyme preparation (e.g., 5 µg of purified protein or 50 µg of microsomal protein).

3. Incubation:

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 1 hour).
  • Include negative controls (e.g., boiled enzyme, no substrate, no cofactors).

4. Reaction Termination and Product Extraction:

  • Stop the reaction by adding an organic solvent like ethyl acetate.
  • Vortex thoroughly to extract the product.
  • Centrifuge to separate phases and collect the organic layer.
  • Evaporate the solvent to dryness.

5. Product Analysis:

  • Re-dissolve the residue in a small volume of methanol.
  • Analyze the products using HPLC or LC-MS to identify and quantify the expected product (e.g., 16-hydroxytabersonine).

Protocol: Virus-Induced Gene Silencing (VIGS)

VIGS is used to study the in planta function of a gene by transiently knocking down its expression.[11]

1. Vector Construction:

  • Amplify a ~300 bp fragment of the target gene (e.g., ASO).
  • Clone this fragment into a Tobacco Rattle Virus (TRV)-based VIGS vector (e.g., pTRV2).

2. Agrobacterium Transformation:

  • Transform the pTRV2-gene construct and the helper plasmid pTRV1 into separate Agrobacterium tumefaciens strains.

3. Plant Infiltration:

  • Grow C. roseus plants for 4-6 weeks.
  • Mix equal volumes of the two Agrobacterium cultures (containing pTRV1 and pTRV2-gene).
  • Infiltrate the bacterial suspension into the undersides of young leaves using a needleless syringe. Use an empty pTRV2 vector as a control.

4. Analysis:

  • Wait 2-3 weeks for the viral silencing signal to spread throughout the plant.
  • Harvest newly developed tissues from silenced and control plants.
  • Confirm gene knockdown using qRT-PCR.
  • Analyze the metabolic consequences by performing TIA extraction and HPLC/LC-MS analysis to observe the accumulation of substrate (e.g., O-acetylstemmadenine) and depletion of the product.[11]

Regulation of the Pathway

The this compound pathway is regulated at multiple levels, including by developmental cues and external stimuli. Jasmonate signaling plays a crucial role, with MeJA treatment known to upregulate the expression of many TIA pathway genes and transcription factors.[14] Key transcription factors, such as those from the TCP family, are involved in mediating these responses by binding to specific cis-regulatory elements in the promoters of pathway genes.[14]

Regulation_Pathway MeJA Methyl Jasmonate (Elicitor) Receptor JA Receptor MeJA->Receptor Binding & Activation TFs TCP & Other Transcription Factors Receptor->TFs Signal Cascade (Activates TFs) Genes TIA Biosynthesis Genes (TDC, STR, D4H, etc.) TFs->Genes Binds Promoters (Upregulates Transcription) Alkaloids This compound & Precursors (Increased Accumulation) Genes->Alkaloids Increased Enzyme Production

References

Beyond Tubulin: An In-depth Technical Guide to the Alternative Molecular Targets of Vincristine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vincristine, a cornerstone of chemotherapy for decades, is primarily recognized for its potent antimitotic activity mediated by its interaction with tubulin, leading to the disruption of microtubule dynamics and cell cycle arrest. However, a growing body of evidence reveals that the therapeutic and toxicological profile of this compound is more complex, involving interactions with a range of molecular targets beyond tubulin. Understanding these off-target effects is critical for elucidating the full spectrum of this compound's mechanism of action, predicting potential side effects, and developing novel combination therapies to enhance its efficacy and mitigate toxicity. This technical guide provides a comprehensive overview of the key molecular targets of this compound other than tubulin, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the available quantitative data for the interaction of this compound with its non-tubulin molecular targets. This information provides a basis for comparing the relative potency of this compound's effects on these alternative pathways.

Target Protein/FamilyParameterValueCell Line/SystemReference
Protein Kinase C (PKC) IC50350 µMNot specified[1]
c-Jun N-terminal Kinase (JNK) Effective Concentration for Activation10 - 100 nMChronic Lymphocytic Leukemia (CLL) cells[1][2]

Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the enzyme's activity. The effective concentration for JNK activation represents the range at which significant phosphorylation (activation) of JNK is observed.

Key Molecular Targets and Signaling Pathways

Protein Kinase C (PKC)

This compound has been demonstrated to directly inhibit the activity of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in cellular signaling, proliferation, and apoptosis.

Signaling Pathway:

The inhibition of PKC by this compound can disrupt numerous downstream signaling cascades. The mode of inhibition is believed to be, at least in part, through interference with the binding of phosphatidylserine, a critical cofactor for PKC activation.

PKC_Inhibition This compound This compound PKC Protein Kinase C (PKC) This compound->PKC Inhibits Downstream_Signaling Downstream Signaling (e.g., Proliferation, Survival) PKC->Downstream_Signaling Regulates Phosphatidylserine Phosphatidylserine Phosphatidylserine->PKC Activates

Caption: this compound-mediated inhibition of Protein Kinase C.

Quantitative Data:

As detailed in the summary table, this compound inhibits PKC activity with an IC50 of 350 µM.[1] This relatively high concentration suggests that PKC inhibition may be more relevant in specific cellular contexts or at higher therapeutic doses of this compound.

c-Jun N-terminal Kinase (JNK) Pathway

In contrast to its inhibitory effect on PKC, this compound has been shown to activate the c-Jun N-terminal Kinase (JNK) signaling pathway, a critical regulator of cellular stress responses, apoptosis, and inflammation.

Signaling Pathway:

This compound-induced microtubule stress is a likely upstream trigger for JNK activation, which can then lead to the phosphorylation of various downstream targets, including members of the Bcl-2 family, ultimately promoting apoptosis.

JNK_Activation This compound This compound Microtubule_Stress Microtubule Stress This compound->Microtubule_Stress JNK c-Jun N-terminal Kinase (JNK) Microtubule_Stress->JNK Activates Apoptosis Apoptosis JNK->Apoptosis Bcl2_Family Bcl-2 Family Proteins JNK->Bcl2_Family Phosphorylates Bcl2_Family->Apoptosis Regulates Bcl2_Pathway This compound This compound Cellular_Stress Cellular Stress This compound->Cellular_Stress Pro_Apoptotic Pro-apoptotic (Bax, Bak) Cellular_Stress->Pro_Apoptotic Activates Anti_Apoptotic Anti-apoptotic (Bcl-2, Mcl-1, Bcl-xL) Anti_Apoptotic->Pro_Apoptotic Inhibits Mitochondrion Mitochondrion Pro_Apoptotic->Mitochondrion Induces Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspases Caspase Cascade Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Calmodulin_Pathway This compound This compound CaM_ATPase CaM-dependent Ca2+-transport ATPase This compound->CaM_ATPase Interferes with CaM Calmodulin (CaM) CaM->CaM_ATPase Activates Ca_Signaling Intracellular Ca2+ Signaling CaM_ATPase->Ca_Signaling Regulates HDAC6_Pathway This compound This compound Neuropathy Peripheral Neuropathy This compound->Neuropathy Acetylated_Tubulin Acetylated α-tubulin This compound->Acetylated_Tubulin Decreases HDAC6 HDAC6 HDAC6->Acetylated_Tubulin Deacetylates Acetylated_Tubulin->Neuropathy Protects Against Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis Cell Lysis & Protein Quantification cluster_electrophoresis Electrophoresis & Transfer cluster_immunoblotting Immunoblotting & Detection Cell_Seeding Seed cells at appropriate density VCR_Treatment Treat cells with this compound (and controls) for desired time Cell_Seeding->VCR_Treatment Harvest_Cells Harvest cells and wash with PBS VCR_Treatment->Harvest_Cells Lyse_Cells Lyse cells in RIPA buffer with protease/phosphatase inhibitors Harvest_Cells->Lyse_Cells Quantify_Protein Quantify protein concentration (e.g., BCA assay) Lyse_Cells->Quantify_Protein Prepare_Samples Prepare protein lysates with Laemmli buffer Quantify_Protein->Prepare_Samples SDS_PAGE Separate proteins by SDS-PAGE Prepare_Samples->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Block_Membrane Block membrane with 5% BSA or milk Primary_Ab Incubate with primary antibody (e.g., anti-Bcl-2, anti-phospho-JNK) Block_Membrane->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal with ECL substrate and imaging system Secondary_Ab->Detection PKC_Assay_Workflow Prepare_Reagents Prepare PKC reaction buffer, PKC enzyme, substrate, and ATP Add_VCR Add varying concentrations of this compound to reaction wells Prepare_Reagents->Add_VCR Initiate_Reaction Initiate reaction by adding ATP Add_VCR->Initiate_Reaction Incubate Incubate at 30°C for a defined period Initiate_Reaction->Incubate Stop_Reaction Stop reaction (e.g., with EDTA) Incubate->Stop_Reaction Detect_Phosphorylation Detect substrate phosphorylation (e.g., ELISA-based or radioactivity) Stop_Reaction->Detect_Phosphorylation IP_Workflow Cell_Lysis Prepare cell lysates from This compound-treated and control cells Pre_Clearing Pre-clear lysates with Protein A/G beads Cell_Lysis->Pre_Clearing Antibody_Incubation Incubate lysates with a specific primary antibody (e.g., anti-Bcl-2) Pre_Clearing->Antibody_Incubation Bead_Incubation Add Protein A/G beads to capture antibody-protein complexes Antibody_Incubation->Bead_Incubation Washing Wash beads to remove non-specific binding Bead_Incubation->Washing Elution Elute bound proteins from the beads Washing->Elution Analysis Analyze eluted proteins by Western Blot Elution->Analysis

References

Vincristine's Impact on Cell Cycle Progression and Mitotic Arrest: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vincristine, a vinca alkaloid derived from Catharanthus roseus, is a cornerstone of many chemotherapeutic regimens.[1][2] Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis.[1][3] This technical guide provides an in-depth analysis of this compound's effects on the cell cycle, the molecular signaling pathways it triggers, and the experimental protocols used to investigate these phenomena. We present quantitative data in structured tables and visualize complex biological processes using Graphviz diagrams to offer a comprehensive resource for professionals in oncology research and drug development.

Core Mechanism of Action: Microtubule Disruption

This compound exerts its potent anti-cancer effects by targeting tubulin, the fundamental protein subunit of microtubules.[3][4] Unlike taxanes, which stabilize microtubules, this compound inhibits the polymerization of tubulin dimers.[5] It binds with high affinity to the β-tubulin subunit at or near the vinca domain, preventing the assembly of microtubules.[6][7] This interference leads to the depolymerization of existing microtubules and disrupts the formation of the mitotic spindle, the intricate machinery required for chromosome segregation during mitosis.[1][3] The consequence is a halt in the cell division process, a state known as mitotic arrest.[6]

Quantitative Effects on Cell Cycle and Tubulin Polymerization

The hallmark of this compound's activity in proliferating cells is a profound arrest in the G2/M phase of the cell cycle. This effect, however, can vary significantly depending on the cell type, drug concentration, and duration of exposure.

Induction of G2/M Arrest

Studies have quantified the accumulation of cells in the G2/M phase following this compound treatment. In cell lines such as KB3 (a HeLa derivative) and RS4;11 (an ALL cell line), this compound induces a significant mitotic arrest prior to the onset of apoptosis.[5][8] However, in primary acute lymphoblastic leukemia (ALL) cells, this compound can induce cell death with less pronounced prior mitotic arrest, suggesting cell-type-specific responses.[8][9]

Table 1: Effect of 100 nM this compound on G2/M Phase Accumulation [8][9]

Cell LineTime (hours)% of Cells in G2/M (Mean ± SD)
KB3 0~15%
8~50%
16~70%
24~60% (apoptosis increases)
RS4;11 0~10%
8~30%
16~40%
24~35% (apoptosis increases)
ALL-2 0~10%
8~15%
16~15%
24~12%
ALL-5 0~12%
8~18%
16~15%
24~15%

Data extracted from graphical representations in the cited literature and represent approximate values.

In the SH-SY5Y human neuroblastoma cell line, a low dose of 0.1 µM this compound was also shown to induce significant mitotic arrest.[2][10]

Impact on Tubulin Polymerization

This compound directly causes the depolymerization of microtubules. This can be quantified by separating the soluble (S), depolymerized tubulin from the polymerized (P) tubulin in cell lysates.

Table 2: Effect of 100 nM this compound on Tubulin Polymerization in ALL-5 Cells (1-hour treatment) [11]

TreatmentFraction% of Total α-tubulin
Control (DMSO) Soluble (S)42%
Polymerized (P)58%
This compound (VCR) Soluble (S)56%
Polymerized (P)44%
Taxol (TAX) - Control Soluble (S)21%
Polymerized (P)79%
CaCl2 - Control Soluble (S)50%
Polymerized (P)50%

Signaling Pathways: From Mitotic Arrest to Apoptosis

The disruption of the mitotic spindle by this compound activates the Spindle Assembly Checkpoint (SAC), a critical surveillance mechanism that ensures proper chromosome alignment.[12] Prolonged activation of the SAC due to the inability to form a functional spindle ultimately triggers programmed cell death, or apoptosis.

Vincristine_Mechanism VCR This compound Tubulin β-Tubulin VCR->Tubulin Binds to MT Microtubule Polymerization VCR->MT Inhibits Spindle Mitotic Spindle Formation VCR->Spindle Disrupts SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC Defective Spindle Leads to Arrest Mitotic Arrest (Metaphase) SAC->Arrest Sustains Apoptosis Apoptosis Arrest->Apoptosis Prolonged Arrest Leads to

Caption: this compound's core mechanism leading to mitotic arrest.

The apoptotic signal initiated by prolonged mitotic arrest is primarily mediated through the intrinsic (mitochondrial) pathway, which involves the Bcl-2 family of proteins and the activation of caspases.

JNK Pathway and Bcl-2 Phosphorylation

A key signaling event linking mitotic arrest to apoptosis is the activation of the c-Jun N-terminal kinase (JNK) pathway.[13][14] Microtubule disruption activates an upstream kinase, Apoptosis Signal-regulating Kinase 1 (ASK1), which in turn activates JNK.[13] Activated JNK then phosphorylates and inactivates anti-apoptotic proteins like Bcl-2 and Bcl-xL.[13][15] This phosphorylation prevents Bcl-2 from sequestering pro-apoptotic proteins BAX and BAK.[7]

Mitochondrial Apoptosis Cascade

The inactivation of Bcl-2 allows BAX and BAK to oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[7] This results in the release of cytochrome c into the cytoplasm, which then binds to Apaf-1 to form the apoptosome. The apoptosome activates the initiator caspase-9, which subsequently cleaves and activates the executioner caspase-3, culminating in the systematic dismantling of the cell.[7][16][17]

Apoptosis_Pathway cluster_0 Upstream Signaling cluster_1 Bcl-2 Regulation cluster_2 Mitochondrial Execution Arrest Prolonged Mitotic Arrest ASK1 ASK1 Arrest->ASK1 Activates JNK JNK ASK1->JNK Activates Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) JNK->Bcl2 Phosphorylates BAX BAX / BAK (Pro-apoptotic) Bcl2->BAX Sequesters Bcl2_P Phosphorylated Bcl-2 (Inactive) Bcl2_P->BAX Releases Mito Mitochondrion BAX->Mito Permeabilizes Membrane CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates (via Apoptosome) Casp3 Caspase-3 Casp9->Casp3 Activates CellDeath Apoptosis Casp3->CellDeath Executes

Caption: Intrinsic apoptosis pathway activated by this compound.

Regulation of Cell Cycle Proteins

This compound also modulates the expression of key cell cycle regulatory proteins. In SH-SY5Y neuroblastoma cells, treatment leads to the upregulation of cyclin B1, a key component of the mitosis-promoting factor (MPF), which is consistent with an M-phase arrest.[2][10] Concurrently, a decrease in cyclin D expression is observed, which may contribute to the inhibition of cell cycle progression.[2][18]

Experimental Protocols

Investigating the effects of this compound requires a combination of cell biology and biochemical techniques. Below are detailed methodologies for key experiments.

Cell Culture and Drug Treatment
  • Cell Maintenance: Culture chosen cell lines (e.g., HeLa, K562, SH-SY5Y) in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO2 incubator.

  • Drug Preparation: Prepare a stock solution of this compound sulfate in sterile water or DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 10 nM - 1 µM).

  • Treatment: Seed cells at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. Replace the medium with a this compound-containing medium and incubate for the desired time points (e.g., 6, 12, 18, 24, 48 hours).

Cell Cycle Analysis via Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle based on DNA content.[19][20]

  • Harvesting: Collect both adherent and floating cells to include the apoptotic population. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent cell clumping. Fix overnight or for at least 2 hours at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI, a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).

  • Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content. A histogram of cell count versus fluorescence will show distinct peaks corresponding to G0/G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N) phases. Apoptotic cells with fragmented DNA will appear in a "sub-G1" peak to the left of the G0/G1 peak.[19]

Flow_Cytometry_Workflow Cells Cultured Cells (+/- this compound) Harvest Harvest Cells (Trypsinize + Collect Supernatant) Cells->Harvest Fix Fixation (Ice-cold 70% Ethanol) Harvest->Fix Stain Stain (Propidium Iodide + RNase A) Fix->Stain Analyze Flow Cytometer Analysis Stain->Analyze Result Cell Cycle Histogram (Sub-G1, G1, S, G2/M) Analyze->Result

Caption: Experimental workflow for cell cycle analysis by flow cytometry.

Tubulin Polymerization Assay

This biochemical assay separates and quantifies soluble (monomeric) and polymerized (microtubule) tubulin.[5][11]

  • Cell Lysis: After drug treatment, wash cells with a general tubulin buffer. Lyse the cells in a microtubule-stabilizing buffer containing a non-ionic detergent (e.g., Triton X-100) and protease inhibitors.

  • Separation: Centrifuge the lysate at high speed (e.g., >100,000 x g) at 37°C. The supernatant contains the soluble (S) tubulin fraction, while the pellet contains the polymerized (P) microtubule fraction.

  • Analysis: Resuspend the pellet in a lysis buffer to match the volume of the supernatant. Analyze equal volumes of both fractions by SDS-PAGE followed by immunoblotting using an antibody specific for α-tubulin or β-tubulin.

  • Quantification: Use densitometry to measure the band intensity in each fraction to determine the relative proportions of polymerized versus depolymerized tubulin.

Immunoblotting (Western Blotting)

This technique is used to detect specific proteins and their modifications (e.g., cleavage or phosphorylation).

  • Protein Extraction: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Electrophoresis & Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against target proteins (e.g., PARP, Caspase-3, Phospho-Bcl-2, Cyclin B1, MPM2).

  • Detection: After washing, incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. GAPDH or β-actin is typically used as a loading control.

Conclusion

This compound remains a clinically vital antineoplastic agent whose efficacy is rooted in its ability to disrupt microtubule structures. This action potently induces a mitotic arrest by engaging the spindle assembly checkpoint. The sustained nature of this arrest funnels the cell towards an apoptotic fate, primarily through the JNK-mediated phosphorylation and inactivation of Bcl-2, triggering the mitochondrial caspase cascade. It is crucial for researchers to recognize the cell-type-dependent nuances of this response, as demonstrated by the differential effects in primary ALL cells versus other cancer cell lines. The experimental protocols detailed herein provide a robust framework for further investigation into the intricate molecular consequences of microtubule-targeting agents, paving the way for the development of more effective and targeted cancer therapies.

References

Methodological & Application

Application Notes and Protocols for Vincristine Sulfate in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of vincristine sulfate in in vitro cell culture experiments. This compound sulfate is a potent antimitotic agent that disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis.[1][2][3] Accurate preparation and application of this compound sulfate solutions are critical for obtaining reliable and reproducible experimental results.

Data Presentation: Physicochemical Properties and Storage

A clear understanding of the physicochemical properties of this compound sulfate is essential for its effective use in in vitro studies. The following table summarizes key quantitative data regarding its solubility, stability, and storage conditions.

PropertySolventConcentrationStorage TemperatureStabilityCitation
Solubility DMSO~100 mg/mL (108.33 mM)Room TemperatureN/A[4][5]
Water~60 mg/mL (65.0 mM)Room TemperatureAqueous solutions are not recommended for storage for more than one day.[4][6]
PBS (pH 7.2)~2 mg/mLRoom TemperatureAqueous solutions are not recommended for storage for more than one day.[6]
Dimethyl formamide~3 mg/mLRoom TemperatureN/A[6]
Stock Solution Storage DMSON/A-20°C>2 years if stored properly. Stock solutions are recommended to be used within 1 month. Avoid repeated freeze-thaw cycles.[7][8]
Working Solution Stability 0.9% NaCl0.0015 mg/mL to 0.08 mg/mL25°CStable for up to 24 hours when protected from light, or 8 hours under normal light.[9]
0.9% NaCl30 µg/ml2-8°C and 15-25°CStable for at least 31 days in polyethylene bags.[10]

Experimental Protocols

Protocol 1: Preparation of this compound Sulfate Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound sulfate, which can be further diluted to desired working concentrations.

Materials:

  • This compound sulfate powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, light-protected microcentrifuge tubes or vials

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Bring the this compound sulfate powder and DMSO to room temperature.

  • In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound sulfate powder.

  • Dissolve the powder in an appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).[4][5] It is recommended to purge the solvent with an inert gas before use.[6]

  • Vortex or sonicate the solution until the powder is completely dissolved.

  • Aliquot the stock solution into sterile, light-protected tubes to avoid repeated freeze-thaw cycles.[8]

  • Store the aliquots at -20°C for long-term storage.[7]

Protocol 2: Cell Viability Assay using MTT

This protocol outlines a method to assess the cytotoxic effects of this compound sulfate on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound sulfate stock solution (prepared as in Protocol 1)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS, sterile-filtered)[13]

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid in water)[13]

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[14]

    • Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.[14]

  • Drug Treatment:

    • Prepare serial dilutions of this compound sulfate from the stock solution in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound sulfate. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[13]

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.[11][16]

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT. For adherent cells, aspirate the media. For suspension cells, centrifuge the plate and then aspirate.[11]

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]

    • Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[11]

    • Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Visualizations

This compound Sulfate Preparation Workflow

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation start Start: this compound Sulfate Powder dissolve Dissolve in DMSO (Purged with Inert Gas) start->dissolve aliquot Aliquot into Light-Protected Tubes dissolve->aliquot store Store at -20°C aliquot->store thaw Thaw Stock Solution Aliquot store->thaw For Experiment dilute Dilute in Cell Culture Medium thaw->dilute use Use Immediately in Cell Culture dilute->use

Caption: Workflow for preparing this compound sulfate solutions.

This compound Signaling Pathway

G This compound This compound Sulfate Tubulin β-Tubulin This compound->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Leads to Disruption of MetaphaseArrest Metaphase Arrest MitoticSpindle->MetaphaseArrest Results in Apoptosis Apoptosis MetaphaseArrest->Apoptosis Induces

Caption: Simplified signaling pathway of this compound sulfate.

References

Application Notes and Protocols for Inducing Mitotic Arrest in HeLa Cells Using Vincristine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vincristine, a vinca alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a potent anti-cancer agent widely used in chemotherapy.[1][2][3] Its primary mechanism of action involves the disruption of microtubule dynamics, which are essential for various cellular processes, most notably mitotic spindle formation during cell division.[1][2][4][5] By binding to β-tubulin, a subunit of microtubules, this compound inhibits the polymerization of tubulin dimers, leading to the disassembly of microtubules.[2][5][6][7] This disruption of the mitotic spindle activates the spindle assembly checkpoint, causing a cell cycle arrest at the metaphase stage of mitosis.[2][4][8] Prolonged arrest in mitosis ultimately triggers apoptosis, or programmed cell death.[4][9]

HeLa cells, a human cervical cancer cell line, are a robust and widely used model system for studying cell cycle regulation and the effects of anti-cancer drugs.[10] This document provides a detailed protocol for inducing mitotic arrest in HeLa cells using this compound, including cell culture, drug treatment, and methods for assessing mitotic index and cell viability.

Data Presentation

Table 1: Effect of this compound on HeLa Cells

ConcentrationIncubation TimeObserved EffectReference
0.001 µg/mLNot SpecifiedMitotic arrest[11][12]
0.1 µg/mLNot SpecifiedIrreversible mitotic arrest[11][12]
1 µg/mLNot SpecifiedIrreversible mitotic arrest[11][12]
25 nmol/L48 hoursReduced cell density[13]
50 nmol/L (IC50)48 hours50% inhibition of cell proliferation[13]
100 nmol/L24 hoursMitotic arrest (G2/M phase)[3][9][13]

Experimental Protocols

HeLa Cell Culture

Materials:

  • HeLa cells (e.g., ATCC CCL-2)

  • Dulbecco's Modified Eagle's Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM)[10]

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100X)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • 6-well plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture HeLa cells in DMEM or EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[10][14][15]

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.[14][15]

  • Renew the growth medium 2-3 times a week.[14]

  • When cells reach 80-90% confluency, subculture them.

  • To subculture, aspirate the medium and wash the cell monolayer with sterile PBS.[14][16]

  • Add 1-2 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.[14][16]

  • Neutralize the trypsin by adding 4-5 volumes of complete growth medium.[14][16]

  • Centrifuge the cell suspension at 1000 rpm for 3-5 minutes.[10][16]

  • Resuspend the cell pellet in fresh medium and seed into new culture vessels at the desired density.[16]

This compound Treatment for Mitotic Arrest

Materials:

  • This compound sulfate (powder)

  • Sterile, nuclease-free water or DMSO for stock solution preparation

  • Complete HeLa cell culture medium

  • HeLa cells seeded in 6-well plates or other suitable culture vessels

Protocol:

  • Prepare a stock solution of this compound sulfate (e.g., 1 mM in sterile water or DMSO). Store at -20°C.

  • On the day of the experiment, dilute the this compound stock solution in complete cell culture medium to the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM).

  • Seed HeLa cells in 6-well plates at a density that will allow for logarithmic growth during the experiment (e.g., 1 x 10^5 cells/well). Allow cells to attach overnight.

  • Remove the existing medium and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or water used for the highest this compound concentration).

  • Incubate the cells for the desired time period (e.g., 16-24 hours) to induce mitotic arrest.

Assessment of Mitotic Index by Flow Cytometry

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • After this compound treatment, collect both the supernatant (containing detached mitotic cells) and the adherent cells by trypsinization.

  • Centrifuge the cell suspension at 1000 rpm for 5 minutes and discard the supernatant.

  • Wash the cell pellet with cold PBS and centrifuge again.

  • Resuspend the cell pellet in 70% cold ethanol while vortexing gently to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer. Cells arrested in the G2/M phase will have a 4N DNA content.[3][9][17]

Cell Viability Assay (MTT Assay)

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed HeLa cells in a 96-well plate at a density of approximately 5,000-10,000 cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is proportional to the absorbance.[3][9]

Visualization of Pathways and Workflows

Vincristine_Signaling_Pathway cluster_cell HeLa Cell This compound This compound Tubulin β-Tubulin This compound->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Spindle Mitotic Spindle Formation Microtubule->Spindle Disrupts SAC Spindle Assembly Checkpoint (SAC) Spindle->SAC Activates Arrest Metaphase Arrest SAC->Arrest Induces Apoptosis Apoptosis Arrest->Apoptosis Leads to (prolonged arrest)

Caption: Signaling pathway of this compound-induced mitotic arrest.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture HeLa Cells Seed Seed Cells in Plates Culture->Seed Prepare_this compound Prepare this compound Dilutions Treat_Cells Treat Cells Prepare_this compound->Treat_Cells Harvest Harvest Cells Treat_Cells->Harvest Flow Flow Cytometry (Mitotic Index) Harvest->Flow MTT MTT Assay (Cell Viability) Harvest->MTT

Caption: Experimental workflow for this compound treatment and analysis.

References

Application Notes and Protocols for M-Phase Cell Cycle Synchronization Using Vincristine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vincristine, a vinca alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a potent anti-mitotic agent widely used in cancer chemotherapy.[1] Its mechanism of action involves the disruption of microtubule dynamics, which are crucial for the formation of the mitotic spindle during cell division.[1][2] By inhibiting microtubule polymerization, this compound effectively arrests cells in the M-phase of the cell cycle, specifically at the metaphase stage.[1] This property makes this compound a valuable tool for synchronizing cell populations in M-phase for various cell cycle studies. These studies are pivotal for understanding fundamental cellular processes, investigating the effects of drugs on cell division, and identifying novel therapeutic targets.

This document provides detailed application notes and protocols for the use of this compound to synchronize cells in M-phase. It includes information on the mechanism of action, experimental protocols, data presentation, and potential considerations for researchers.

Mechanism of Action

This compound exerts its cell cycle-arresting effects by binding to β-tubulin subunits, the building blocks of microtubules.[2] This binding inhibits the polymerization of tubulin into microtubules, leading to the depolymerization of existing microtubules.[3] The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, which is essential for the proper segregation of chromosomes during mitosis.[1] The spindle assembly checkpoint, a crucial cell cycle surveillance mechanism, detects the improper attachment of chromosomes to the mitotic spindle and halts the cell cycle in metaphase to prevent aneuploidy.[1] This sustained metaphase arrest ultimately leads to the accumulation of a synchronized population of cells in M-phase.

G cluster_0 Cellular Environment cluster_1 Mitosis This compound This compound Tubulin_Dimers α/β-Tubulin Dimers This compound->Tubulin_Dimers Binds to β-tubulin Polymerization Microtubule Polymerization This compound->Polymerization Inhibits Microtubules Microtubules Depolymerization Microtubule Depolymerization Microtubules->Depolymerization Undergoes Spindle_Formation Mitotic Spindle Formation Microtubules->Spindle_Formation Essential for Polymerization->Microtubules Leads to M_Phase_Arrest M-Phase Arrest (Metaphase) Spindle_Formation->M_Phase_Arrest Disruption leads to

Figure 1: Mechanism of this compound-Induced M-Phase Arrest.

Data Presentation: Efficacy of this compound in M-Phase Synchronization

The optimal concentration and incubation time for this compound-induced M-phase arrest are cell-line dependent. The following table summarizes quantitative data from various studies. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for a specific cell line.

Cell LineThis compound ConcentrationIncubation TimePercentage of Cells in G2/M PhaseReference
K562 (Human Chronic Myelogenous Leukemia)0.6 µM8, 18, 24 hoursSignificant increase over time(Souza et al., 2017)
SH-SY5Y (Human Neuroblastoma)0.1 µM18 hours~72%(Tu et al., 2012)
WSU-FSCCL (Follicular Small Cleaved Cell Lymphoma)50 nM24, 48, 72 hoursSustained G2/M arrest(Al-Katib et al., 2010)
Acute Lymphoblastic Leukemia (ALL) - Primary Cells100 nM24 hoursVariable, induces apoptosis(Baskaran et al., 2015)
Sarcoma 180Not Specified8 hours post-removalPeak metaphase index(Mujagic et al., 1983)

Experimental Protocols

This section provides a detailed methodology for synchronizing cells in M-phase using this compound and subsequent analysis by flow cytometry.

Protocol 1: M-Phase Synchronization with this compound

Materials:

  • Cell culture medium appropriate for the cell line

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound sulfate (prepare a stock solution in sterile water or DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (for adherent cells)

  • Cell culture flasks or plates

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding:

    • For adherent cells, seed the cells in culture plates or flasks at a density that will allow for exponential growth during the experiment (typically 30-40% confluency).

    • For suspension cells, seed the cells in culture flasks at a density recommended for the specific cell line.

    • Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for attachment (for adherent cells) and recovery.

  • This compound Treatment:

    • Prepare the desired concentration of this compound in pre-warmed complete cell culture medium. The optimal concentration should be determined empirically for each cell line (refer to the table above for starting points).

    • For adherent cells, aspirate the old medium and add the this compound-containing medium.

    • For suspension cells, add the appropriate volume of concentrated this compound stock solution directly to the culture flask.

    • Incubate the cells for the predetermined optimal time (e.g., 12-24 hours).

  • Harvesting Cells:

    • Adherent Cells:

      • Aspirate the this compound-containing medium.

      • Wash the cells once with sterile PBS.

      • Add Trypsin-EDTA and incubate at 37°C until the cells detach.

      • Neutralize the trypsin with complete medium, and transfer the cell suspension to a centrifuge tube.

    • Suspension Cells:

      • Transfer the cell suspension directly from the flask to a centrifuge tube.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in cold PBS.

  • Proceed to Downstream Analysis: The synchronized cells are now ready for downstream applications such as flow cytometry, Western blotting for mitotic markers (e.g., Cyclin B1, Phospho-Histone H3), or immunofluorescence microscopy.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Harvested cells (from Protocol 1)

  • Cold 70% Ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Fixation:

    • Centrifuge the harvested cell suspension at 300 x g for 5 minutes at 4°C.

    • Discard the supernatant and gently resuspend the cell pellet in the residual liquid.

    • While vortexing gently, add 1-5 mL of ice-cold 70% ethanol dropwise to the cell pellet. This prevents cell clumping.

    • Incubate the cells for at least 30 minutes at 4°C (or store at -20°C for later analysis).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Carefully decant the ethanol.

    • Resuspend the cell pellet in PI staining solution. The volume will depend on the number of cells, but typically 0.5-1 mL is sufficient.

    • Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use a laser and filter set appropriate for PI (e.g., 488 nm excitation, >600 nm emission).

    • Collect data for at least 10,000 events per sample.

    • Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. Cells in M-phase will have a 4N DNA content.

G Start Start Seed_Cells Seed Cells in Culture Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_this compound Treat with this compound Incubate_Overnight->Add_this compound Incubate Incubate for Optimal Time Add_this compound->Incubate Harvest_Cells Harvest Cells (Trypsinization or Centrifugation) Incubate->Harvest_Cells Fix_Cells Fix Cells in Cold 70% Ethanol Harvest_Cells->Fix_Cells Stain_Cells Stain with Propidium Iodide and RNase A Fix_Cells->Stain_Cells Flow_Cytometry Analyze by Flow Cytometry Stain_Cells->Flow_Cytometry End End Flow_Cytometry->End

Figure 2: Experimental Workflow for this compound Synchronization.

Advantages and Disadvantages of Using this compound for Synchronization

Advantages:

  • High Synchronization Efficiency: this compound can effectively arrest a large population of cells in M-phase.

  • Well-Characterized Mechanism: The mechanism of action of this compound is well-understood, providing a solid basis for interpreting experimental results.

  • Commercially Available and Cost-Effective: this compound is readily available from various suppliers.

Disadvantages:

  • Cytotoxicity: Prolonged exposure or high concentrations of this compound can be toxic to cells and may induce apoptosis.[4] This can complicate the interpretation of results in downstream applications.

  • Cell-Line Specificity: The optimal conditions for synchronization vary significantly between different cell lines, requiring careful optimization.

  • Potential for Off-Target Effects: As with any chemical synchronizing agent, there is a possibility of off-target effects that could influence cellular processes beyond cell cycle arrest.

  • Irreversibility: In some cases, the mitotic arrest induced by this compound can be difficult to reverse, which may not be suitable for studies requiring release from the cell cycle block.[5]

Comparison with Other Mitotic Inhibitors

AgentMechanism of ActionAdvantagesDisadvantages
This compound Inhibits microtubule polymerizationHigh efficiency, well-characterizedCytotoxicity, cell-line specific, potential irreversibility
Nocodazole Inhibits microtubule polymerizationReversible, widely usedCan affect microtubule dynamics at interphase
Taxol (Paclitaxel) Stabilizes microtubulesPotent mitotic arrestCan induce multipolar spindles, cytotoxicity

Downstream Applications and Potential Pitfalls

Downstream Applications:

  • Studying Mitotic Events: Synchronized M-phase cells are ideal for studying the regulation of mitosis, including spindle formation, chromosome segregation, and cytokinesis.

  • Biochemical Assays: Enriched M-phase populations allow for the biochemical analysis of mitotic-specific proteins and post-translational modifications.

  • Drug Screening: Synchronized cells can be used to screen for drugs that specifically target M-phase progression.

  • Proteomics and Genomics: M-phase synchronized cells can be used for proteomic and genomic analyses to identify proteins and genes specifically expressed or regulated during mitosis.

Potential Pitfalls:

  • Apoptosis Induction: this compound can induce apoptosis, especially after prolonged incubation.[4] It is crucial to monitor cell viability and apoptosis using assays such as Annexin V/PI staining.

  • Incomplete Synchronization: A fraction of the cell population may not arrest in M-phase. The percentage of synchronized cells should always be quantified.

  • Artifacts from Chemical Arrest: The use of a chemical agent to arrest the cell cycle can potentially introduce artifacts. It is advisable to use the lowest effective concentration of this compound for the shortest possible time.

  • Release from Arrest: If the experimental design requires releasing the cells from the M-phase block, the reversibility of this compound-induced arrest in the specific cell line should be confirmed.

Conclusion

This compound is a powerful and effective tool for synchronizing cells in M-phase for a wide range of cell cycle studies. By carefully optimizing the experimental conditions and being mindful of the potential pitfalls, researchers can obtain highly synchronized cell populations to investigate the intricate processes of mitosis. The protocols and information provided in these application notes serve as a comprehensive guide for the successful implementation of this technique in the laboratory.

References

Application Notes and Protocols: Synergistic Anti-Cancer Effects of Vincristine and Doxorubicin Combination

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The combination of vincristine and doxorubicin has been a cornerstone of various chemotherapy regimens for decades, most notably in the treatment of lymphomas and leukemias. This compound, a vinca alkaloid, disrupts microtubule dynamics, leading to mitotic arrest. Doxorubicin, an anthracycline, intercalates into DNA and inhibits topoisomerase II, ultimately interfering with DNA replication and transcription.[1][2][3] The distinct mechanisms of action of these two agents provide a strong rationale for their combined use, aiming to achieve synergistic anti-cancer effects, overcome drug resistance, and enhance therapeutic efficacy. These application notes provide an overview of the synergistic interactions, relevant signaling pathways, and detailed protocols for in vitro evaluation.

Mechanisms of Synergism

The synergistic anti-cancer effect of combining this compound and doxorubicin stems from their complementary actions on the cell cycle and induction of apoptosis. This compound arrests cells in the G2/M phase of the cell cycle by inhibiting the formation of the mitotic spindle.[1][4][5] This G2/M arrest can sensitize cancer cells to the DNA-damaging effects of doxorubicin, which is active throughout the cell cycle but particularly effective during the S and G2 phases. The co-administration of these drugs has been shown to significantly increase cell cycle arrest in the G2/M phase, leading to subsequent apoptosis.

Furthermore, studies have indicated that the combination of this compound and doxorubicin can synergistically increase the expression of certain inflammatory cytokines, such as IL-1β, IL-6, and CXCL-1, which may contribute to the anti-tumor immune response.[6]

Quantitative Analysis of Synergism

Table 1: Summary of In Vitro Synergistic Effects of this compound and Doxorubicin

Cell LineCancer TypeObserved EffectAnalytical MethodReference
WSU-FSCCLNon-Hodgkin's LymphomaIncreased G2/M arrest and apoptosisFlow Cytometry[7]
K562Chronic Myeloid LeukemiaThis compound induces G2/M arrestFlow Cytometry[4][5]
Bone Marrow-Derived MacrophagesN/ASynergistic increase in IL-1β, IL-6, and CXCL-1 expressionReal-time RT-PCR[6]

Note: This table summarizes reported synergistic effects. Specific CI values should be determined experimentally for each cell line and experimental condition.

Signaling Pathways and Experimental Workflows

The synergistic interaction between this compound and doxorubicin converges on key cellular pathways that control cell cycle progression and apoptosis.

This compound and Doxorubicin Synergistic Pathway

The diagram above illustrates how this compound-induced G2/M arrest sensitizes cancer cells to the DNA damage caused by doxorubicin, leading to enhanced apoptosis.

Experimental_Workflow cluster_assays Assessments start Start cell_culture Cancer Cell Line Culture start->cell_culture drug_prep Prepare this compound & Doxorubicin Stock Solutions cell_culture->drug_prep treatment Treat Cells with Single Agents and Combinations drug_prep->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation mtt_assay Cell Viability (MTT Assay) incubation->mtt_assay apoptosis_assay Apoptosis (Annexin V/PI Staining) incubation->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) incubation->cell_cycle_assay data_analysis Data Analysis mtt_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_assay->data_analysis ci_calc Calculate IC50 and Combination Index (CI) data_analysis->ci_calc end End ci_calc->end

Experimental Workflow for Synergy Analysis

Experimental Protocols

Protocol 1: Cell Viability and Synergy Analysis using MTT Assay and Chou-Talalay Method

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and doxorubicin individually and to quantify the synergy of their combination using the Combination Index (CI).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound sulfate (powder)

  • Doxorubicin hydrochloride (powder)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Preparation:

    • Prepare 10 mM stock solutions of this compound and doxorubicin in DMSO. Aliquot and store at -20°C.

    • On the day of the experiment, thaw the stock solutions and prepare serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Drug Treatment (for Synergy Analysis - Constant Ratio):

    • Determine the IC50 of each drug individually by treating cells with a range of concentrations for 48 or 72 hours.

    • Based on the individual IC50 values, prepare combination dilutions at a constant molar ratio (e.g., the ratio of their IC50s).

    • For example, if the IC50 of this compound is 10 nM and Doxorubicin is 50 nM, the ratio is 1:5. Prepare combination solutions where the concentrations are, for instance, (2 nM VCR + 10 nM DOX), (4 nM VCR + 20 nM DOX), etc.

    • Remove the old medium from the 96-well plates and add 100 µL of the drug dilutions (single agents and combinations) to the respective wells. Include vehicle control (medium with DMSO) and blank (medium only) wells.

  • MTT Assay:

    • After the desired incubation period (e.g., 48 or 72 hours), add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for at least 2 hours at room temperature in the dark, with gentle shaking.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Use software like CompuSyn to perform the Chou-Talalay analysis. The software will calculate the IC50 values for the single agents and the CI values for the combination at different effect levels (fractions affected, Fa).

Protocol 2: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound, doxorubicin, and their combination.

Materials:

  • Treated and control cells from Protocol 1 (or a separate experiment in 6-well plates)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • After the treatment period, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Cell Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine the cell cycle distribution of cells treated with this compound, doxorubicin, and their combination.

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Harvest approximately 1 x 10^6 cells per sample.

    • Wash the cells with cold PBS.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (can be stored for several days).

  • Cell Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The combination of this compound and doxorubicin represents a potent and synergistic anti-cancer therapy. The provided protocols offer a framework for researchers to quantitatively assess this synergy and elucidate the underlying cellular mechanisms in various cancer models. A thorough understanding of their combined effects is crucial for optimizing existing therapeutic regimens and developing novel combination strategies.

References

Application Notes & Protocols: Development of Vincristine-Loaded Nanoparticles for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vincristine (VCR) is a potent vinca alkaloid chemotherapeutic agent used in the treatment of various cancers, including leukemia, lymphoma, and certain solid tumors.[1][2] Its primary mechanism of action involves binding to tubulin, which disrupts the assembly of microtubules. This interference with microtubule dynamics leads to mitotic arrest in the metaphase and subsequent apoptosis (programmed cell death) of rapidly dividing cancer cells.[2][3][4] However, the clinical application of this compound is often limited by its narrow therapeutic index, non-specific biodistribution, and significant side effects, most notably neurotoxicity.[1]

Targeted drug delivery systems utilizing nanoparticles offer a promising strategy to overcome these limitations.[5][6] By encapsulating this compound within nanocarriers, it is possible to improve its pharmacokinetic profile, enhance its accumulation at the tumor site through mechanisms like the Enhanced Permeation and Retention (EPR) effect, and reduce systemic toxicity.[1] Furthermore, nanoparticles can be surface-functionalized with targeting ligands (e.g., folate, antibodies) to facilitate receptor-mediated endocytosis by cancer cells, thereby increasing intracellular drug concentration and therapeutic efficacy.[7][8]

This document provides a comprehensive overview of the methodologies and data associated with the development of this compound-loaded nanoparticles, serving as a guide for researchers in this field.

Data Presentation: Nanoparticle Characteristics & Efficacy

The following tables summarize quantitative data from various studies on this compound-loaded nanoparticles, providing a comparative overview of different formulations.

Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles

Nanoparticle FormulationCore Material(s)Average Particle Size (nm)Zeta Potential (mV)Drug Encapsulation Efficiency (%)Reference
Albumin NanoparticlesBovine Serum Albumin162.7Not ReportedNot Reported[9]
PLGA-Folate NanoparticlesPLGA200.3Not Reported54.3[8]
Solid Lipid Nanoparticles (SLNs)Cetyl Palmitate, Dextran SulfateNot ReportedNot ReportedUp to 93[10]
Polycaprolactone (PCL) NPsPolycaprolactone~200Negative36 - 57[11][12]
Hydroxyapatite NPs (HANP)Hydroxyapatite285.3Not ReportedNot Reported[13]
Chitosan-Silver NPsChitosan, Silver12-11.7~48[1]

Table 2: In Vitro Drug Release and Cytotoxicity

Nanoparticle FormulationCell Line(s)Drug Release ProfileKey Cytotoxicity FindingsReference
pH-sensitive PLGA-PEG NPsMCF-7, MCF-7/Adr65.6% release at pH 5.0 in 8h vs. 35.8% at pH 7.4Significantly enhanced cytotoxicity in both sensitive and resistant cells.[7]
Albumin NanoparticlesMCF-7, HDFnSustained release compared to free VCRShowed sustained cytotoxicity against MCF-7 cancer cells.[9]
Solid Lipid Nanoparticles (SLNs)MDA-MB-231Sustained drug releaseComparable cytotoxic effect to free VCR solution.[10]
PCL NanoparticlesNot SpecifiedProlonged release compared to VCR solutionNot Specified[11]

Experimental Workflow and Methodologies

The development and evaluation of this compound-loaded nanoparticles follow a structured workflow, from initial formulation to preclinical validation.

G cluster_0 Phase 1: Formulation & Characterization cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: In Vivo Validation Formulation Nanoparticle Formulation (e.g., Emulsion, Desolvation) Loading This compound Loading Formulation->Loading Purification Purification & Lyophilization Loading->Purification Characterization Physicochemical Characterization (Size, Zeta, Morphology, EE%) Purification->Characterization Release Drug Release Studies (pH-dependent) Characterization->Release Uptake Cellular Uptake Assays Characterization->Uptake Stability Stability Assessment Release->Stability Cytotoxicity Cytotoxicity Assays (e.g., MTT, IC50) Uptake->Cytotoxicity Pharmacokinetics Pharmacokinetic Studies (PK) Cytotoxicity->Pharmacokinetics Biodistribution Biodistribution & Tumor Accumulation Pharmacokinetics->Biodistribution Efficacy Antitumor Efficacy (Xenograft Models) Biodistribution->Efficacy Toxicity Systemic Toxicity Evaluation Efficacy->Toxicity G cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Cancer Cell Interior NP Targeted Nanoparticle (this compound-Loaded) Receptor Overexpressed Receptor (e.g., Folate Receptor) NP->Receptor 1. Targeting & Binding Endosome Endosome (pH ~5.0) Receptor->Endosome 2. Receptor-Mediated Endocytosis VCR This compound Release Endosome->VCR 3. pH-Triggered Drug Release Mitosis Microtubule Polymerization VCR->Mitosis Arrest Mitotic Spindle Disruption (Metaphase Arrest) Mitosis->Arrest Inhibition Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis G VCR This compound Tubulin α/β-Tubulin Dimers VCR->Tubulin Binds to β-tubulin Polymerization Microtubule Polymerization VCR->Polymerization INHIBITS Tubulin->Polymerization Normal Process Spindle Mitotic Spindle Formation Polymerization->Spindle Apoptosis Apoptosis (Cell Death) Polymerization->Apoptosis Mitotic Arrest Metaphase Metaphase Spindle->Metaphase Normal Cell Cycle Progression Anaphase Anaphase Metaphase->Anaphase Normal Cell Cycle Progression

References

Application Notes and Protocols for Establishing a Vincristine-Resistant Cancer Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vincristine is a vinca alkaloid chemotherapeutic agent widely used in the treatment of various cancers, including leukemia, lymphoma, and certain solid tumors. Its mechanism of action involves the inhibition of microtubule polymerization, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1] However, the development of resistance to this compound is a significant clinical challenge, often leading to treatment failure.[2][3] The establishment of this compound-resistant cancer cell lines in vitro is a crucial tool for studying the molecular mechanisms of drug resistance and for the development of novel therapeutic strategies to overcome it.

These application notes provide a detailed protocol for generating and characterizing a this compound-resistant cancer cell line. The primary method described is the gradual dose escalation technique, which mimics the clinical development of acquired drug resistance.[2][4]

Data Presentation

The development of this compound resistance is characterized by a significant increase in the half-maximal inhibitory concentration (IC50) of the drug. The following table summarizes typical quantitative data obtained from studies establishing this compound-resistant cancer cell lines.

Cell Line (Parental)Cell Line (this compound-Resistant)Parental IC50 (nM)Resistant IC50 (nM)Fold ResistanceReference
MCF7 (Breast Cancer)VCR/MCF77.37110,574~1434[2]
HCT-8 (Colon Cancer)HCT-8/V13.56 (µg/ml)165.49 (µg/ml)~12.2[3]
KB (Human Cancer)VJ-300Not specified400-fold higher400[5]
KB (Human Cancer)KBv200Not specified175-fold higher175[6]
SGC7901 (Gastric Cancer)SGC7901/VCRNot specified23.5-fold (to Doxorubicin)23.5[7]
L5178Y (Murine Lymphoblasts)VCR-resistant L5178YNot specified50-fold higher50[8]

Experimental Workflow

The overall workflow for establishing and characterizing a this compound-resistant cancer cell line is depicted below. This process begins with the selection of a parental cell line and culminates in the comprehensive analysis of the newly established resistant line.

G cluster_establishment Establishment Phase cluster_characterization Characterization Phase cluster_molecular Molecular Analysis cluster_functional Functional Analysis A 1. Select Parental Cancer Cell Line B 2. Determine Initial This compound IC50 A->B C 3. Continuous Culture with Gradually Increasing This compound Concentration B->C D 4. Isolate and Expand Resistant Clones C->D E 5. Confirm Resistance (IC50 Re-evaluation) D->E F 6. Analyze Cell Proliferation and Viability E->F G 7. Investigate Molecular Mechanisms E->G H 8. Functional Assays E->H G1 Western Blot (P-gp, β-tubulin) G->G1 G2 qRT-PCR (MDR1 gene) G->G2 G3 Signaling Pathway Analysis G->G3 H1 Cell Cycle Analysis (Flow Cytometry) H->H1 H2 Drug Efflux Assay H->H2

Experimental workflow for establishing a this compound-resistant cell line.

Experimental Protocols

Protocol for Establishing a this compound-Resistant Cell Line

This protocol is based on the principle of continuous exposure to escalating doses of this compound.

Materials:

  • Parental cancer cell line of choice

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound sulfate (sterile, cell culture grade)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well and 6-well plates, cell culture flasks

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Initial IC50 Determination:

    • Seed the parental cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well.

    • After 24 hours, treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for 48-72 hours.

    • Determine the cell viability using an MTT or CCK-8 assay (see Protocol 2).

    • Calculate the initial IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

  • Induction of Resistance:

    • Start by culturing the parental cells in their complete medium containing this compound at a concentration equal to the IC10 or IC20 (the concentration that inhibits growth by 10-20%).

    • Maintain the cells in this medium, changing the medium every 2-3 days.

    • When the cells resume a normal growth rate and reach 80-90% confluency, subculture them.

    • Gradually increase the concentration of this compound in the culture medium (e.g., by 1.5 to 2-fold increments).[4]

    • At each new concentration, the cells may initially show signs of stress and cell death. Allow the surviving cells to recover and repopulate the flask.

    • This process can take several months (3 to 18 months).[1] It is advisable to cryopreserve cells at each successful concentration step.[4]

  • Isolation and Maintenance of the Resistant Line:

    • Continue the dose escalation until the cells can proliferate in a this compound concentration that is significantly higher (e.g., 10 to 100-fold) than the initial IC50 of the parental line.

    • The established resistant cell line should be continuously maintained in a medium containing a specific concentration of this compound to preserve the resistant phenotype.

Protocol for MTT Cell Viability Assay

This assay is used to determine the IC50 of this compound.

Materials:

  • Cells (parental and resistant)

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.[9]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Read the absorbance at 570-590 nm using a microplate reader.

  • Plot the cell viability against the drug concentration to determine the IC50 value.

Protocol for Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of this compound on the cell cycle distribution.

Materials:

  • Parental and resistant cells

  • This compound

  • PBS

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound at the respective IC50 concentrations for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.[10]

  • Wash the fixed cells with PBS and resuspend the pellet in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol for Western Blotting

This protocol is used to detect the expression of proteins associated with this compound resistance, such as P-glycoprotein (P-gp) and β-tubulin.

Materials:

  • Parental and resistant cell lysates

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-P-gp, anti-β-tubulin, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the parental and resistant cells to extract total protein and determine the protein concentration.

  • Separate 20-40 µg of protein per lane by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Signaling Pathways in this compound Resistance

The development of this compound resistance is a multifactorial process involving the alteration of several signaling pathways. A key mechanism is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (encoded by the MDR1 gene), which actively effluxes this compound from the cancer cells, reducing its intracellular concentration.[6] Several signaling pathways can lead to the upregulation of these transporters and promote cell survival.

G cluster_resistance Resistance Mechanisms This compound This compound Microtubules Microtubule Disruption This compound->Microtubules inhibits MitoticArrest Mitotic Arrest Microtubules->MitoticArrest leads to Apoptosis Apoptosis MitoticArrest->Apoptosis induces PI3K_Akt PI3K/Akt Pathway NFkB NF-κB PI3K_Akt->NFkB activates HIF1a HIF-1α PI3K_Akt->HIF1a activates MAPK_ERK MAPK/ERK Pathway MAPK_ERK->NFkB activates Pgp P-glycoprotein (P-gp) (Drug Efflux) NFkB->Pgp upregulates transcription HIF1a->Pgp upregulates transcription Bcl2 Anti-apoptotic Proteins (e.g., Bcl-2) HIF1a->Bcl2 upregulates Pgp->this compound effluxes Bcl2->Apoptosis inhibits Tubulin β-tubulin mutations or isotype changes Tubulin->Microtubules alters binding site

Signaling pathways associated with this compound resistance.

Key Signaling Pathways Implicated in this compound Resistance:

  • PI3K/Akt Pathway: Activation of this pathway promotes cell survival and can lead to the upregulation of transcription factors like NF-κB and HIF-1α.[1]

  • MAPK/ERK Pathway: This pathway is also involved in cell proliferation and survival and can contribute to the expression of drug resistance-related genes.[2][11]

  • NF-κB and HIF-1α: These transcription factors can be activated by various stress signals, including chemotherapy. They can then promote the transcription of genes encoding drug efflux pumps like P-glycoprotein and anti-apoptotic proteins like Bcl-2.[1]

  • Alterations in Tubulin: Mutations in the tubulin protein or changes in the expression of different tubulin isotypes can reduce the binding affinity of this compound, thereby diminishing its efficacy.[2]

References

Application Notes and Protocols for Immunofluorescence Staining of Microtubules Following Vincristine Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vincristine is a well-established chemotherapeutic agent belonging to the vinca alkaloid class of drugs, widely used in the treatment of various cancers, including leukemia and lymphoma.[1] Its primary mechanism of action involves the disruption of microtubule dynamics, which are critical for numerous cellular processes such as mitosis, cell structure maintenance, and intracellular transport.[1][2] this compound binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization.[3][4] This interference with microtubule assembly leads to the dissolution of the mitotic spindle, causing cell cycle arrest in the metaphase and ultimately inducing apoptosis in rapidly dividing cancer cells.[2][5]

Immunofluorescence (IF) microscopy is a powerful and essential technique for visualizing the effects of anti-tubulin agents like this compound on the microtubule cytoskeleton.[6][7] By using fluorescently labeled antibodies specific to tubulin, researchers can directly observe and quantify changes in microtubule structure, density, and organization within treated cells. These application notes provide a detailed protocol for performing immunofluorescence staining of microtubules in cells treated with this compound, along with methods for data analysis and troubleshooting.

Mechanism of Action: this compound's Effect on Microtubules

This compound exerts its cytotoxic effects by binding to the plus ends of microtubules.[1] This binding inhibits the addition of tubulin dimers, thereby suppressing the dynamic instability required for proper microtubule function.[8] At low concentrations, this compound can suppress microtubule dynamics, leading to mitotic arrest without significant net microtubule depolymerization.[9] At higher concentrations, it leads to the disassembly and depolymerization of microtubules.[2][3] This disruption of the microtubule network is particularly detrimental during cell division, as the formation of a functional mitotic spindle is essential for chromosome segregation.[1]

G This compound Mechanism of Action This compound This compound BindsTubulin Binds to β-tubulin subunits This compound->BindsTubulin InhibitPoly Inhibits microtubule polymerization BindsTubulin->InhibitPoly DisruptDynamics Suppresses microtubule dynamics (Growth and Shortening) InhibitPoly->DisruptDynamics SpindleFailure Disruption of Mitotic Spindle DisruptDynamics->SpindleFailure MetaphaseArrest Metaphase Arrest SpindleFailure->MetaphaseArrest Apoptosis Apoptosis (Cell Death) MetaphaseArrest->Apoptosis

Caption: this compound binds to tubulin, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis.

Experimental Protocols

This section details the procedure for cell culture, this compound treatment, and subsequent immunofluorescence staining of microtubules.

Materials and Reagents

Reagents for Cell Culture and Treatment:

  • Cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound sulfate (dissolved in sterile water or DMSO to create a stock solution)

  • Phosphate-Buffered Saline (PBS), sterile, pH 7.4

  • Trypsin-EDTA

Reagents for Immunofluorescence Staining:

  • Fixative: 4% Paraformaldehyde (PFA) in PBS, freshly prepared, or ice-cold Methanol (-20°C).[10][11]

  • Permeabilization Buffer: 0.1-0.3% Triton™ X-100 in PBS.[12][13]

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5% Normal Goat Serum in PBS.[13][14]

  • Primary Antibody: Mouse anti-α-tubulin or Rabbit anti-β-tubulin antibody. (Consult manufacturer's datasheet for optimal dilution).

  • Secondary Antibody: Fluorophore-conjugated goat anti-mouse IgG or goat anti-rabbit IgG (e.g., Alexa Fluor™ 488 or 594). The secondary antibody must be raised against the host species of the primary antibody.[15]

  • Nuclear Counterstain (Optional): DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342.

  • Antifade Mounting Medium. [16]

Equipment:

  • Cell culture incubator (37°C, 5% CO₂)

  • 12-well plates with sterile glass coverslips or chamber slides

  • Fluorescence microscope with appropriate filters

  • Pipettes and sterile tips

  • Humidified chamber

Experimental Workflow Diagram

G Immunofluorescence Staining Workflow cluster_prep Cell Preparation & Treatment cluster_stain Staining Protocol cluster_final Imaging & Analysis Seed 1. Seed Cells on Coverslips Treat 2. Treat with this compound (e.g., 1-100 nM for 24h) Seed->Treat Fix 3. Fixation (4% PFA or Cold Methanol) Treat->Fix Perm 4. Permeabilization (0.1% Triton X-100) Fix->Perm Block 5. Blocking (1% BSA or 5% NGS) Perm->Block PrimaryAb 6. Primary Antibody Incubation (e.g., anti-α-tubulin) Block->PrimaryAb SecondaryAb 7. Secondary Antibody Incubation (e.g., Alexa Fluor 488) PrimaryAb->SecondaryAb Mount 8. Mount Coverslips (Antifade with DAPI) SecondaryAb->Mount Image 9. Image Acquisition (Fluorescence Microscope) Mount->Image Analyze 10. Quantitative Analysis Image->Analyze

Caption: Step-by-step workflow for immunofluorescent staining of microtubules after this compound treatment.

Step-by-Step Protocol
  • Cell Seeding:

    • Place sterile 12 mm glass coverslips into the wells of a 12-well plate.

    • Seed cells onto the coverslips at a density that will result in 50-70% confluency on the day of the experiment.

    • Incubate for 24 hours in a humidified incubator at 37°C with 5% CO₂.[17]

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution. A typical concentration range to observe effects on microtubules is 1-100 nM.

    • Aspirate the medium from the wells and replace it with the this compound-containing medium. Include a vehicle control (e.g., DMSO or water).

    • Incubate for the desired time period (e.g., 4, 12, or 24 hours).

  • Fixation:

    • Aspirate the medium and gently wash the cells twice with PBS.

    • For PFA fixation: Add 4% PFA and incubate for 10-15 minutes at room temperature.[13]

    • For Methanol fixation: Add ice-cold 100% methanol and incubate for 5 minutes at -20°C.[18]

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Required for PFA fixation):

    • If using PFA fixation, add Permeabilization Buffer (0.1% Triton X-100 in PBS) and incubate for 10-15 minutes at room temperature.[14]

    • Wash three times with PBS.

  • Blocking:

    • Add Blocking Buffer to each coverslip and incubate for 60 minutes at room temperature in a humidified chamber to reduce non-specific antibody binding.[13]

  • Primary Antibody Incubation:

    • Dilute the primary anti-tubulin antibody in Antibody Dilution Buffer (e.g., 1% BSA in PBS) according to the manufacturer's recommendation.

    • Aspirate the blocking buffer and add the diluted primary antibody solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[13]

  • Secondary Antibody Incubation:

    • Wash the coverslips three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in Antibody Dilution Buffer. Protect the antibody from light.

    • Add the diluted secondary antibody and incubate for 1 hour at room temperature in the dark.[17]

  • Counterstaining and Mounting:

    • Wash the coverslips three times with PBS for 5 minutes each in the dark.

    • If desired, perform a final 5-minute incubation in a PBS solution containing DAPI or Hoechst for nuclear staining.

    • Perform one final wash with PBS.

    • Carefully remove the coverslip from the well, drain excess PBS by touching the edge to a kimwipe, and mount it cell-side down onto a drop of antifade mounting medium on a microscope slide.[17]

    • Seal the edges with nail polish and allow it to dry. Store slides at 4°C in the dark.

Data Acquisition and Quantitative Analysis

Images should be acquired using a fluorescence or confocal microscope. For quantitative comparisons, ensure that all imaging parameters (e.g., exposure time, laser power, gain) are kept constant across all samples (control and treated).

Quantitative analysis can provide objective data on the effects of this compound.[19] Parameters to measure include:

  • Microtubule Network Integrity: Scoring based on the visual state of the microtubule network (e.g., intact, partially depolymerized, fully depolymerized).

  • Fluorescence Intensity: Measurement of the total tubulin fluorescence intensity per cell.

  • Microtubule Dynamicity: Advanced live-cell imaging techniques can be used to measure parameters such as microtubule growth and shortening rates and dynamicity.

Table 1: Example of Quantitative Data on Microtubule Dynamics After this compound Treatment

This table presents example data adapted from a study on the effects of 2 nmol/L this compound on microtubule dynamic instability in control cells versus cells with βIII-tubulin knockdown.[20]

ParameterConditionControl siRNA CellsβIII-tubulin Knockdown Cells% Change (Knockdown)
Growth Rate (μm/min)No Drug10.4 ± 0.510.6 ± 0.2+1.9%
2 nM this compound~10.4 (no significant change)8.5 ± 0.3-19.6%
Shortening Rate (μm/min)No Drug15.2 ± 0.416.4 ± 0.5+7.9%
2 nM this compound~15.2 (no significant change)13.0 ± 0.6-20.7%
Growth Length (μm)No Drug2.1 ± 0.12.2 ± 0.1+4.8%
2 nM this compound~2.1 (no significant change)1.7 ± 0.1-19.1%
Shortening Length (μm)No Drug2.8 ± 0.22.9 ± 0.2+3.6%
2 nM this compound~2.8 (no significant change)2.2 ± 0.1-21.4%
Dynamicity (μm/min)No Drug9.6 ± 0.410.1 ± 0.3+5.2%
2 nM this compound~9.6 (no significant change)6.9 ± 0.3-31.2%

Data are presented as mean ± SEM. The data illustrates how this compound significantly suppresses multiple parameters of microtubule dynamics, an effect that is more pronounced in sensitized (βIII-tubulin knockdown) cells.[20]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Weak or No Signal - Insufficient primary antibody concentration.- Primary and secondary antibodies are incompatible.- Fixation has masked the epitope.- Cells were not properly permeabilized.[21]- Increase primary antibody concentration or incubation time.- Ensure the secondary antibody is raised against the host species of the primary.- Try a different fixation method (e.g., cold methanol instead of PFA).- Increase permeabilization time or Triton X-100 concentration.
High Background - Primary or secondary antibody concentration is too high.- Insufficient blocking.- Inadequate washing.- Autofluorescence of the sample.[16]- Optimize antibody dilutions by performing a titration.- Increase blocking time or change blocking agent (e.g., from BSA to normal serum).- Increase the number and duration of wash steps.- Use an unstained control to check for autofluorescence.
Non-specific Staining - Secondary antibody is binding non-specifically.- Primary antibody is cross-reacting with other proteins.- Aggregated antibodies.- Run a secondary antibody-only control.[22]- Use a more specific primary antibody or one validated for IF.- Centrifuge antibody solutions before use to pellet aggregates.
Damaged Cell Morphology - Harsh fixation or permeabilization.- Cells were allowed to dry out during the procedure.- Reduce the concentration of fixative/permeabilization agent or shorten incubation time.- Ensure the sample is always covered in liquid.[23]

References

Application Notes and Protocols: In Vivo Imaging of Vincristine Effects on Tumor Progression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vincristine, a vinca alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a widely used chemotherapeutic agent for various cancers, including leukemia, lymphoma, and certain solid tumors.[1][2][3] Its primary mechanism of action involves the disruption of microtubule dynamics, which are crucial for cell division.[2][3] this compound binds to β-tubulin, inhibiting the polymerization of tubulin dimers into microtubules.[2][4] This disruption leads to mitotic arrest at the metaphase, ultimately triggering apoptosis in rapidly dividing cancer cells.[1][3]

Evaluating the efficacy of this compound and developing novel formulations to enhance its therapeutic index and overcome resistance necessitates robust preclinical models that allow for real-time, longitudinal monitoring of tumor response.[5][6] In vivo imaging technologies provide a powerful toolkit for non-invasively visualizing and quantifying the effects of this compound on tumor progression, vascularity, and metabolism in living subjects.[7][8][9] This document provides detailed application notes and protocols for utilizing various in vivo imaging modalities to assess the anti-tumor effects of this compound.

Mechanism of Action: this compound's Impact on Microtubule Dynamics

This compound exerts its cytotoxic effects by interfering with the fundamental cellular process of mitosis.[10] At high concentrations, it can lead to the disassembly of microtubules.[4] However, at lower, clinically relevant concentrations, its primary effect is the suppression of microtubule dynamics.[11] This includes suppressing the rates of microtubule growth and shortening, and decreasing the frequency of "catastrophes" (the transition from a growth or pause state to shortening).[11] The result is a kinetic capping of microtubule ends, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[3][11]

vincristine_mechanism cluster_cell Cancer Cell cluster_inhibition tubulin αβ-Tubulin Dimers mt Microtubule tubulin->mt Polymerization mt->tubulin Depolymerization spindle Mitotic Spindle mt->spindle Formation chromosomes Chromosomes spindle->chromosomes Segregation apoptosis Apoptosis spindle->apoptosis Dysfunctional Spindle leads to Mitotic Arrest This compound This compound This compound->tubulin Binds to β-tubulin This compound->tubulin Inhibits Polymerization

Caption: this compound's mechanism of action targeting microtubule polymerization.

In Vivo Imaging Modalities for Monitoring this compound Efficacy

A multi-modal imaging approach can provide a comprehensive understanding of this compound's effects on tumor biology.

Bioluminescence Imaging (BLI)

BLI is a highly sensitive optical imaging technique used to monitor tumor growth and burden longitudinally.[7][12] It requires the tumor cells to be genetically engineered to express a luciferase enzyme.[13] When the substrate (e.g., luciferin) is administered to the animal, the luciferase-expressing cells emit light, which can be detected and quantified.[7]

  • Application: Tracking changes in viable tumor cell population in response to this compound treatment.[7][12]

  • Advantages: High sensitivity, excellent signal-to-noise ratio, and relatively low cost.[13]

  • Limitations: The signal can be influenced by factors like tumor size, shape, and vasculature, and may not always directly correlate with other therapeutic responses like apoptosis.[13]

Fluorescence Imaging

Fluorescence imaging can be used to visualize and track fluorescently labeled molecules or cells in vivo.

  • Application:

    • Assessing the biodistribution and tumor accumulation of this compound-loaded nanocarriers tagged with a fluorescent dye.[5]

    • Visualizing the tumor microenvironment and the interaction of immune cells with tumor cells in response to therapy.[14]

  • Advantages: High resolution, and the ability to multiplex different fluorescent probes.

  • Limitations: Limited tissue penetration depth, making it more suitable for superficial tumors.

High-Frequency Ultrasound Imaging

High-frequency ultrasound is a non-invasive imaging modality that provides high-resolution anatomical and functional information about tumors in real-time.[15]

  • Application:

    • Measuring tumor volume and monitoring changes over time.

    • Assessing tumor vascularity and blood flow using Doppler imaging.[15][16] Changes in vascular density can be an early indicator of therapeutic response, often preceding changes in tumor volume.[8][17]

  • Advantages: Non-invasive, real-time imaging, provides both anatomical and functional data, and does not use ionizing radiation.[8][15]

  • Limitations: Operator-dependent, and the penetration depth is limited at higher frequencies.

Positron Emission Tomography (PET)

PET is a nuclear imaging technique that provides quantitative functional information about metabolic processes in the body.[9]

  • Application:

    • Assessing changes in tumor metabolism in response to this compound. The most common PET tracer, 18F-fluorodeoxyglucose ([18F]FDG), measures glucose uptake, which is often elevated in cancer cells.[18][19] A decrease in [18F]FDG uptake can indicate a positive therapeutic response.[19]

    • Other tracers can be used to investigate other metabolic pathways, such as amino acid metabolism or lipid synthesis.[19]

  • Advantages: High sensitivity, quantitative, and translatable to the clinical setting.[9][19]

  • Limitations: Lower spatial resolution compared to MRI or ultrasound, and requires the use of radioactive tracers.[9]

imaging_workflow cluster_setup Experimental Setup cluster_treatment Treatment and Imaging cluster_analysis Data Analysis and Endpoint tumor_cells Tumor Cell Line (e.g., Luciferase-expressing) animal_model Animal Model (e.g., Nude Mouse) tumor_cells->animal_model Implantation (Subcutaneous/Orthotopic) baseline Baseline Imaging (Day 0) animal_model->baseline treatment Administer this compound or Vehicle Control baseline->treatment imaging Longitudinal Imaging (e.g., Days 3, 7, 14) treatment->imaging imaging->imaging data_quant Quantify Imaging Data (Tumor Volume, BLI Signal, etc.) imaging->data_quant endpoint Endpoint Analysis (Tumor Weight, Histology) data_quant->endpoint

Caption: A generalized experimental workflow for in vivo imaging studies.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies on the effects of this compound.

Table 1: Effect of this compound on Axonal Transport

Drug and ConcentrationAnterograde Transport Rate (µm/s)% Inhibition (Anterograde)Retrograde Transport Rate (µm/s)% Inhibition (Retrograde)Reference
This compound (1 µM)1.21 ± 0.0327%1.01 ± 0.0219%[4]

Table 2: In Vivo Efficacy of this compound in a Leukemia Xenograft Model

Treatment GroupTumor Growth DelayNotesReference
This compound (0.1 mg/kg) + SAHA (50 mg/kg)Synergistic anti-tumor effectMOLT-4 tumor xenograft in SCID mice[20]

Table 3: Comparison of BLI and MRI for Quantifying Tumor Cell Kill

Imaging ModalityMean Log Cell KillAnimal ModelTreatmentReference
MRI1.78 ± 0.36Orthotopic rat brain tumors (9LLuc)BCNU[7]
BLI1.84 ± 0.73Orthotopic rat brain tumors (9LLuc)BCNU[7]

Table 4: Efficacy of Liposomal this compound in Drug-Resistant Tumors

Tumor ModelTreatmentOutcomeReference
M14/R (VCR-resistant melanoma)Liposomal this compoundSensitized resistant tumors to the drug, comparable effect to sensitive tumors.[21]
MCF7/R (VCR-resistant breast)Liposomal this compoundReduced tumor mass and delayed regrowth in resistant tumors.[21]
LoVo/R (VCR-resistant colon)Liposomal this compoundReduced tumor mass and delayed regrowth in resistant tumors.[21]

Experimental Protocols

Protocol 1: Bioluminescence Imaging of this compound Effects on Subcutaneous Tumor Growth

Objective: To longitudinally monitor the effect of this compound on the growth of luciferase-expressing tumors.

Materials:

  • Luciferase-expressing cancer cells (e.g., 4T1-luc2, MDA-MB-231-luc)

  • Immunocompromised mice (e.g., NU/NU nude mice)

  • This compound sulfate

  • Sterile PBS or saline for injection

  • D-luciferin potassium salt

  • In vivo imaging system (e.g., IVIS Spectrum)

  • Calipers

Procedure:

  • Cell Culture: Culture luciferase-expressing cells under standard conditions.

  • Tumor Implantation:

    • Harvest cells and resuspend in sterile PBS at a concentration of 1 x 107 cells/mL.

    • Inject 100 µL of the cell suspension (1 x 106 cells) subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by caliper measurements (Volume = 0.5 x Length x Width2).

    • When tumors reach a palpable size (e.g., 100-150 mm3), randomize mice into treatment and control groups.

  • Baseline Imaging (Day 0):

    • Prepare D-luciferin stock solution (e.g., 15 mg/mL in sterile PBS).

    • Administer D-luciferin via intraperitoneal (IP) injection (e.g., 150 mg/kg).

    • Wait 10-15 minutes for substrate distribution.

    • Anesthetize mice and place them in the imaging chamber.

    • Acquire bioluminescent images. Quantify the signal in photons/second within a defined region of interest (ROI).

  • Treatment Administration:

    • Administer this compound (e.g., 0.5 mg/kg, IP) or vehicle control according to the desired dosing schedule.

  • Longitudinal Imaging:

    • Repeat the imaging procedure (Step 4) at specified time points (e.g., days 3, 7, 10, 14) to monitor tumor response.

    • Continue caliper measurements throughout the study.

  • Data Analysis:

    • Normalize the bioluminescence signal for each mouse to its baseline value.

    • Compare the change in signal over time between the treatment and control groups.

    • Correlate BLI data with tumor volume measurements.

Protocol 2: High-Frequency Ultrasound Imaging of Tumor Vascularity

Objective: To assess early changes in tumor vascularity in response to this compound treatment.

Materials:

  • Tumor-bearing mice

  • This compound sulfate

  • High-frequency ultrasound system with a suitable transducer (e.g., Vevo 2100)

  • Anesthesia system

  • Ultrasound gel

  • Physiological monitoring platform (for heart rate, respiration, and temperature)

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse and place it on the monitoring platform.

    • Remove hair from the area overlying the tumor using a depilatory cream.

    • Apply pre-warmed ultrasound gel to the skin over the tumor.

  • Baseline Imaging (Day 0):

    • Position the ultrasound transducer over the tumor.

    • B-Mode Imaging: Acquire 2D images to visualize the tumor anatomy and measure its dimensions.

    • Power Doppler Imaging: Acquire Power Doppler images to visualize blood flow within the tumor. This mode is sensitive to slow flow in small vessels.[15]

    • 3D Imaging: If available, perform a 3D scan to quantify total tumor volume and percent vascularity (the fraction of the tumor volume that shows a Doppler signal).[15]

  • Treatment Administration:

    • Administer this compound or vehicle control as described in Protocol 1.

  • Follow-up Imaging:

    • Repeat the ultrasound imaging procedure (Step 2) at early time points post-treatment (e.g., 24, 48, 72 hours) and later time points.

  • Data Analysis:

    • Analyze the images using the system's software to calculate tumor volume and percent vascularity.

    • Compare the changes in these parameters between the treatment and control groups over time.

imaging_modalities cluster_effects Tumor Response cluster_imaging Imaging Modality Readout This compound This compound Treatment cell_death ↑ Apoptosis / Cell Death This compound->cell_death proliferation ↓ Proliferation This compound->proliferation metabolism ↓ Metabolism (e.g., Glucose Uptake) This compound->metabolism vascularity ↓ Vascularity / Blood Flow This compound->vascularity fluorescence Fluorescence: Visualize Drug Delivery This compound->fluorescence If using labeled drug bli BLI: ↓ Photon Flux cell_death->bli proliferation->bli ultrasound Ultrasound: ↓ Tumor Volume ↓ % Vascularity proliferation->ultrasound pet PET: ↓ FDG Uptake metabolism->pet vascularity->ultrasound

Caption: Relationship between this compound's effects and imaging readouts.

Conclusion

In vivo imaging is an indispensable tool in the preclinical evaluation of this compound and its novel formulations. A multi-modal approach, combining techniques like bioluminescence imaging for tracking overall tumor burden, high-frequency ultrasound for assessing early vascular changes, and PET for monitoring metabolic responses, can provide a comprehensive understanding of the drug's anti-tumor activity. The protocols and data presented here serve as a guide for researchers to design and execute robust in vivo studies to accelerate the development of more effective cancer therapies.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Vincristine Resistance in Neuroblastoma

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating vincristine resistance in neuroblastoma cell lines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Section 1: Frequently Asked Questions (FAQs) - Understanding this compound Resistance

This section addresses fundamental questions about the mechanisms driving this compound resistance.

Q1: What are the primary mechanisms of this compound resistance in neuroblastoma cell lines?

A1: this compound resistance in neuroblastoma is a multifactorial problem. The most commonly cited mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), actively pumps this compound out of the cancer cells, reducing its intracellular concentration and efficacy.[1][2] The MYCN oncogene, often amplified in neuroblastoma, can regulate the transcription of some ABC transporters.[2]

  • Alterations in the Drug Target: this compound functions by binding to β-tubulin and disrupting microtubule dynamics, leading to mitotic arrest and apoptosis.[3][4] Altered expression of tubulin isotypes can reduce the binding affinity of this compound, thereby conferring resistance.[3]

  • Dysregulation of Apoptosis: Cancer cells can evade cell death by upregulating anti-apoptotic proteins. In this compound-resistant neuroblastoma, increased expression of Inhibitor of Apoptosis Proteins (IAPs) like cIAP-1 and X-linked IAP (XIAP) is a known resistance mechanism.[5][6]

  • Activation of Pro-Survival Signaling Pathways: Autophagy, a cellular recycling process, can play a dual role. In some contexts, it acts as a pro-survival mechanism that helps cancer cells withstand the stress induced by chemotherapy, contributing to resistance.[1][7]

Q2: My this compound-resistant (VCR) cell line shows high expression of ABCB1/P-gp. What is the significance of this?

A2: High expression of ABCB1/P-gp is a classic mechanism of multidrug resistance (MDR).[8][9] This transmembrane protein functions as an energy-dependent efflux pump that expels a wide range of chemotherapeutic agents, including this compound, from the cell.[1][10] Its overexpression is a pivotal factor in resistance, particularly in relapsed neuroblastoma, and represents a key therapeutic target.[10]

Q3: Can resistance occur even if drug efflux is not the primary issue?

A3: Yes. While ABC transporters are a major cause of resistance, other mechanisms can be at play. If you observe resistance in cells with low P-gp expression, consider investigating alterations in the drug's target. This compound binds to β-tubulin to exert its cytotoxic effects.[3][4] Changes in tubulin isotype expression can prevent this compound from effectively disrupting microtubule formation, leading to resistance.[3] In such cases, agents that target tubulin through a different binding site may be effective.[11][12]

Q4: How does apoptosis dysregulation contribute to this compound resistance?

A4: this compound's ultimate goal is to induce apoptosis (programmed cell death) in cancer cells, often following mitotic arrest.[4][13] Resistant cells develop mechanisms to evade this process. A key strategy is the overexpression of Inhibitor of Apoptosis Proteins (IAPs) such as cIAP-1 and XIAP.[5] These proteins block the activity of caspases, which are the critical executioner enzymes of apoptosis.[6][13] By inhibiting caspases, IAPs effectively shut down the cell death signal initiated by this compound, allowing the cancer cell to survive.

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides practical guidance and step-by-step protocols to experimentally overcome this compound resistance.

Guide 1: Targeting ABC Transporter-Mediated Efflux

Issue: My neuroblastoma cell line has developed this compound resistance and shows significant overexpression of the P-glycoprotein (P-gp/ABCB1) efflux pump.

Troubleshooting Strategy: The most direct approach is to inhibit the function of the P-gp pump. Co-administration of a P-gp inhibitor with this compound can restore intracellular drug concentration and re-sensitize the cells to its cytotoxic effects. Several compounds, including tariquidar, verapamil, and even certain tyrosine kinase inhibitors like afatinib (acting via an off-target effect), have been shown to inhibit P-gp and break resistance.[10][14]

Experimental Protocol: P-gp Inhibition Assay

This protocol details how to assess the ability of an inhibitor to reverse this compound resistance.

  • Cell Seeding: Seed both the parental (this compound-sensitive) and the this compound-resistant (VCR) neuroblastoma cell lines in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

  • Preparation of Compounds:

    • Prepare a 2X stock solution of the P-gp inhibitor (e.g., tariquidar) at a fixed, non-toxic concentration.

    • Prepare a series of 2X stock solutions of this compound with concentrations spanning a wide range (e.g., 0.1 nM to 10 µM).

  • Treatment:

    • Control Group: Add media with vehicle (e.g., DMSO) only.

    • This compound Only Group: Add the various 2X this compound dilutions.

    • Inhibitor Only Group: Add the 2X P-gp inhibitor stock solution.

    • Combination Group: Add the 2X P-gp inhibitor and the 2X this compound dilutions simultaneously to the appropriate wells.

  • Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions.

  • Cell Viability Assessment: Measure cell viability using a standard method such as the MTT or Crystal Violet assay. For Crystal Violet, fix the cells, stain with 0.5% crystal violet solution, wash, and solubilize the dye.[3] Read the absorbance at 595 nm.

  • Data Analysis: Normalize the absorbance readings to the vehicle-treated control cells. Plot the cell viability against the logarithm of this compound concentration and calculate the IC50 (the concentration of drug that inhibits 50% of cell growth) for each condition using non-linear regression. A significant decrease in the this compound IC50 in the presence of the P-gp inhibitor indicates successful reversal of resistance.

Data Presentation: Effect of P-gp Inhibitors on this compound IC50
Cell LineTreatmentIllustrative IC50 (nM)Fold Change in Sensitivity
Parental (Sensitive)This compound10-
VCR (Resistant)This compound500-
VCR (Resistant)This compound + Tariquidar2520x
VCR (Resistant)This compound + Afatinib4012.5x

Table 1: Representative data showing the reversal of this compound resistance in P-gp overexpressing cells upon co-treatment with P-gp inhibitors. The fold change indicates how many times more sensitive the cells became.

Visualization: P-gp Inhibitor Experimental Workflow

G cluster_prep Preparation cluster_treat Treatment (48-72h) cluster_analysis Analysis seed Seed Sensitive & Resistant Cells adhere Adhere Overnight seed->adhere treat_vcr This compound Alone treat_inhib Inhibitor Alone treat_combo This compound + Inhibitor viability Cell Viability Assay (e.g., Crystal Violet) treat_vcr->viability treat_inhib->viability treat_combo->viability calc Calculate IC50 Values viability->calc compare Compare IC50 to Determine Reversal calc->compare

Caption: Workflow for testing P-gp inhibitors to reverse this compound resistance.

Guide 2: Bypassing Tubulin-Based Resistance

Issue: My VCR cells do not overexpress P-gp, or resistance persists despite P-gp inhibition. The resistance mechanism may involve altered tubulin.

Troubleshooting Strategy: Use a compound that targets tubulin but is unaffected by the specific resistance mechanism. Colchicine Binding Site Inhibitors (CBSIs) are a class of drugs that, unlike this compound, bind to the colchicine binding site on tubulin monomers.[11][12] This alternative binding site allows them to bypass resistance mechanisms related to the vinca alkaloid binding site or certain tubulin isotype changes.[12]

Experimental Protocol: Cell Viability Assay with CBSIs
  • Cell Seeding: Seed parental and VCR neuroblastoma cell lines in 96-well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the CBSI compounds (e.g., compounds 4h and 4k as described in literature) and this compound as a control.[11]

  • Treatment: Treat cells with increasing concentrations of the CBSIs or this compound for 72 hours.

  • Viability Assessment: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the percentage of viable cells relative to a vehicle-treated control.

  • Data Analysis: Plot cell viability versus drug concentration and calculate the GI50 (concentration causing 50% inhibition of cell growth). Compare the GI50 values between the parental and VCR cell lines. Effective CBSIs should have similar GI50 values in both cell lines, unlike this compound, whose GI50 will be much higher in the VCR line.

Data Presentation: Activity of CBSIs in this compound-Resistant Cells
Cell LineThis compound (GI50, nM)CBSI Compound 4h (GI50, nM)CBSI Compound 4k (GI50, nM)
SK-N-AS (Parental)4.628.5179.3
VCR-SK-N-AS (Resistant)>100035.8212.1
Kelly (Parental)1.815.6134.5
VCR-Kelly (Resistant)26.118.9198.7

Table 2: Summary of GI50 values demonstrating that CBSIs (4h and 4k) remain effective against this compound-resistant (VCR) neuroblastoma cell lines, while resistance to this compound is high. Data adapted from published research.[11]

Visualization: this compound vs. CBSI Mechanism of Action

cluster_tubulin β-Tubulin / α-Tubulin Dimer tubulin Vinca Alkaloid Site Colchicine Site disrupt Microtubule Disruption tubulin->disrupt resistance Resistance (Altered Site) tubulin:f0->resistance vcr This compound vcr->tubulin:f0 cbsi CBSI cbsi->tubulin:f1 bypass Bypasses Resistance resistance->vcr Blocks Action

Caption: CBSIs bypass resistance by binding to an alternative tubulin site.

Guide 3: Re-sensitizing Cells by Targeting Apoptosis Pathways

Issue: My VCR cells show elevated levels of Inhibitor of Apoptosis Proteins (IAPs) and are refractory to this compound-induced cell death.

Troubleshooting Strategy: Target the IAP proteins to restore the apoptotic signaling cascade. Smac mimetics (e.g., LCL161) are compounds that antagonize IAPs, leading to their degradation and relieving the inhibition of caspases.[6] Co-treatment with a Smac mimetic can significantly enhance this compound-induced apoptosis in resistant cells.[5][6]

Experimental Protocol: Apoptosis Assay with Smac Mimetics
  • Protein Expression Analysis (Optional but Recommended): Perform Western blot analysis on parental and VCR cell lysates to confirm the overexpression of IAPs (cIAP-1, XIAP).

  • Cell Seeding and Treatment: Seed VCR cells in 6-well plates. After adherence, treat with:

    • Vehicle control

    • This compound alone (at its IC50 for the resistant line)

    • Smac mimetic LCL161 alone

    • This compound and LCL161 in combination

  • Incubation: Incubate for 24-48 hours.

  • Apoptosis Detection: Harvest the cells (including floating cells in the supernatant). Stain with an Annexin V-FITC and Propidium Iodide (PI) kit according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in each quadrant:

    • Lower-left (Annexin V-/PI-): Live cells

    • Lower-right (Annexin V+/PI-): Early apoptotic cells

    • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

  • Data Analysis: Sum the percentages of early and late apoptotic cells. A synergistic increase in apoptosis in the combination treatment group compared to single-agent groups indicates successful re-sensitization.

Data Presentation: Effect of Smac Mimetic LCL161 on Apoptosis
Cell LineTreatment% Total Apoptotic Cells (Annexin V+)
CHLA-20 (VCR)Control5%
CHLA-20 (VCR)This compound (20 ng/mL)15%
CHLA-20 (VCR)LCL161 (1 µM)10%
CHLA-20 (VCR)This compound + LCL16145%

Table 3: Representative data illustrating that the Smac mimetic LCL161 can overcome this compound resistance by significantly increasing the percentage of apoptotic cells when used in combination.[5][6]

Visualization: Smac Mimetic Mechanism of Action

VCR This compound ApoptoticSignal Apoptotic Signal VCR->ApoptoticSignal Caspases Caspases (Executioners) ApoptoticSignal->Caspases Apoptosis Apoptosis Caspases->Apoptosis IAPs IAPs (cIAP1, XIAP) Overexpressed IAPs->Caspases Inhibition Smac Smac Mimetic (e.g., LCL161) Smac->IAPs Antagonizes

Caption: Smac mimetics inhibit IAPs, restoring caspase-mediated apoptosis.

References

vincristine solubility issues in aqueous buffers and how to resolve them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of vincristine, focusing on common issues in aqueous buffers and their resolutions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound sulfate in common laboratory solvents?

A1: this compound sulfate, a common form of the compound, is a white to off-white powder.[1][2] It is freely soluble in water and methanol.[1][2] Its solubility is approximately 2 mg/mL in Phosphate-Buffered Saline (PBS) at pH 7.2.[3] In organic solvents, it is soluble in DMSO at approximately 5 mg/mL and in dimethylformamide (DMF) at about 3 mg/mL.[3] However, it is only slightly soluble in ethanol.[1][2]

Q2: What is the optimal pH range for maintaining this compound in an aqueous solution?

A2: The optimal pH range for this compound sulfate solutions is between 4.0 and 5.0.[1] It is recommended not to dilute this compound in solutions that alter the pH outside the range of 3.5 to 5.5 to maintain its stability.[1][4]

Q3: How should I prepare a stock solution of this compound sulfate?

A3: For a stock solution, dissolve the crystalline solid this compound sulfate in an organic solvent like DMSO, which should be purged with an inert gas.[3] Subsequently, you can make further dilutions into aqueous buffers or isotonic saline for biological experiments.[3] Ensure that the final concentration of the organic solvent is minimal to avoid physiological effects.[3]

Q4: For how long can I store aqueous solutions of this compound?

A4: It is not recommended to store aqueous solutions of this compound for more than one day.[3] However, studies have shown that this compound sulfate diluted in 0.9% Sodium Chloride Injection at concentrations between 0.0015 mg/mL and 0.08 mg/mL is stable for up to 24 hours when protected from light, or for 8 hours under normal light at 25°C.[1][2] Other research indicates that at higher concentrations in 0.9% NaCl, it can be stable for much longer periods.[5]

Q5: Are there strategies to improve the aqueous solubility of this compound?

A5: Yes, various formulation strategies are being explored to improve this compound's efficacy and reduce side effects, which can also address solubility challenges. These include nanoformulations like liposomes, lipid nanoparticles, and polymeric nanocarriers.[6][7] For laboratory purposes, techniques like pH adjustment and the use of co-solvents are common methods to improve the solubility of poorly water-soluble drugs.[8][9]

Troubleshooting Guide

Issue 1: My this compound sulfate has precipitated after dilution in an aqueous buffer.

Potential Cause Troubleshooting Step
Incorrect pH This compound solubility is pH-dependent. Verify that the pH of your final solution is within the stable range of 3.5 to 5.5.[1] Adjust the pH of the buffer if necessary before adding this compound.
Buffer Composition Certain buffer components can interact with this compound, leading to precipitation. This can be an issue with phosphate buffers under certain conditions. Consider using a different buffer system or diluting further with 0.9% saline.[1]
High Concentration You may be exceeding the solubility limit of this compound in your chosen aqueous buffer (~2 mg/mL in PBS, pH 7.2).[3] Try preparing a more dilute solution.
Temperature Effects Solubility can be temperature-dependent. Ensure your components are at a consistent temperature during preparation. While specific data is limited, drastic temperature changes could promote precipitation.
Residual Organic Solvent When diluting a stock solution from an organic solvent (e.g., DMSO) into an aqueous buffer, improper mixing can cause the drug to crash out. Ensure rapid and thorough mixing during dilution.

Issue 2: I am observing a loss of this compound activity in my cell-based assay.

Potential Cause Troubleshooting Step
Solution Instability Aqueous solutions of this compound are not recommended for long-term storage (more than one day).[3] Prepare fresh dilutions from a stable stock solution immediately before each experiment.
Adsorption to Labware This compound may adsorb to the surface of certain plastics. While specific studies on this are limited, consider using low-adhesion microplates or glass containers where appropriate.
Light Sensitivity This compound sulfate is sensitive to light.[10] Protect your solutions from light during preparation, storage, and incubation to prevent degradation.
pH Shift in Media The pH of cell culture media can change over time due to cellular metabolism. This shift could potentially affect this compound stability and activity. Ensure your experimental timeline is within the stability window of the drug at the media's pH.

Data Presentation: this compound Solubility

The following tables summarize the solubility of this compound sulfate in various solvents.

Table 1: Solubility in Common Solvents

Solvent Approximate Solubility Reference
Water Freely Soluble / Very Soluble[1][2][11] 100 mg/mL[12]; 60 mg/mL[13]
Methanol Soluble[1][2] -
DMSO ~5 mg/mL[3] 100 mg/mL[13]
Dimethylformamide (DMF) ~3 mg/mL[3] -
PBS (pH 7.2) ~2 mg/mL[3] -

| Ethanol (95%) | Slightly Soluble[1][2] | Insoluble[13] |

Note: Solubility values can vary between sources and may be batch-dependent. "Freely soluble" and specific mg/mL values are provided as reported in the sources.

Table 2: Stability of Diluted this compound Sulfate in 0.9% Sodium Chloride

Concentration Range Condition Stability Duration Reference
0.0015 - 0.08 mg/mL Protected from light Up to 24 hours [1][2]
0.0015 - 0.08 mg/mL Normal light at 25°C Up to 8 hours [1][2]
30 µg/mL (0.03 mg/mL) Refrigerator (2-8°C) or Room Temp (15-25°C) At least 31 days [14]

| 0.05 mg/mL | Refrigerator or Room Temp | Up to 84 days |[15] |

Experimental Protocols

Protocol 1: Preparation of a 5 mg/mL this compound Sulfate Stock Solution in DMSO

  • Materials : this compound sulfate (crystalline solid), Anhydrous DMSO, sterile microcentrifuge tubes, inert gas (e.g., Argon or Nitrogen).

  • Procedure :

    • Weigh the required amount of this compound sulfate powder in a sterile microcentrifuge tube under a fume hood.

    • Purge the vial containing the powder with an inert gas to displace oxygen.[3]

    • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 5 mg/mL.

    • Vortex briefly until the solid is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in sterile tubes.

    • Store the stock solution aliquots at -20°C, protected from light.[3]

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Media

  • Materials : this compound sulfate stock solution (5 mg/mL in DMSO), sterile cell culture medium, sterile polypropylene tubes. (this compound Sulfate MW: 923.04 g/mol [1])

  • Calculations :

    • Convert stock concentration: 5 mg/mL = 5000 µg/mL

    • Calculate molarity of stock: (5000 µg/mL) / (923.04 µg/µmol) ≈ 5417 µM

  • Procedure :

    • Thaw a single aliquot of the 5 mg/mL (5417 µM) this compound stock solution.

    • Perform an intermediate dilution. For example, add 2 µL of the stock solution to 1081 µL of sterile cell culture medium to get a 10 µM intermediate solution (5417 µM / (1083/2) ≈ 10 µM).

    • From this intermediate solution, you can perform final dilutions into your experimental plates or flasks.

    • Important : The final concentration of DMSO in the cell culture should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity. Verify this in your final dilution.

    • Use the freshly prepared working solution immediately. Do not store diluted aqueous solutions.[3]

Visualized Workflows and Logic

Below are diagrams illustrating key processes for handling this compound solubility issues.

G Workflow for Preparing this compound Aqueous Solution cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh 1. Weigh this compound Sulfate Powder purge 2. Purge with Inert Gas weigh->purge add_dmso 3. Add Anhydrous DMSO to desired concentration purge->add_dmso dissolve 4. Vortex to Dissolve add_dmso->dissolve aliquot 5. Aliquot into Single-Use Tubes dissolve->aliquot store 6. Store at -20°C, Protected from Light aliquot->store thaw 7. Thaw One Stock Aliquot store->thaw For Experiment dilute 8. Dilute into Aqueous Buffer or Medium thaw->dilute mix 9. Mix Thoroughly dilute->mix use 10. Use Immediately mix->use

Caption: A step-by-step workflow for preparing this compound solutions.

G Troubleshooting this compound Precipitation start Precipitate Observed in Aqueous this compound Solution check_ph Is the buffer pH within 3.5 - 5.5? start->check_ph check_conc Is the concentration below solubility limit (e.g., <2 mg/mL in PBS)? check_ph->check_conc Yes adjust_ph Solution: Adjust buffer pH before adding this compound. check_ph->adjust_ph No check_buffer Are you using a phosphate buffer? check_conc->check_buffer Yes lower_conc Solution: Prepare a more dilute solution. check_conc->lower_conc No check_mixing Was the DMSO stock mixed rapidly into the aqueous buffer? check_buffer->check_mixing No change_buffer Solution: Try 0.9% saline or a different buffer system. check_buffer->change_buffer Yes check_mixing->change_buffer Yes (Consider buffer interaction) remake Solution: Re-make solution, ensuring rapid mixing during dilution. check_mixing->remake No

Caption: A decision tree for troubleshooting this compound precipitation.

References

Technical Support Center: Minimizing Vincristine-Induced Peripheral Neuropathy in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating vincristine-induced peripheral neuropathy (VIPN) in animal models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common animal models and this compound dosing regimens to induce a consistent peripheral neuropathy phenotype?

A1: Both mice and rats are widely used to model VIPN.[1][2] The choice of model and dosing regimen is critical for achieving reproducible results. Higher doses of this compound tend to induce more severe neuropathy.[3][4][5]

  • Mice: A common model uses C57BL/6J mice.[6] One established protocol involves two cycles of daily intraperitoneal (i.p.) injections of this compound at 0.1 mg/kg for five days, with a two-day rest period between cycles.[7] Another approach is twice-weekly i.p. injections of 1.5 mg/kg for four weeks.[8]

  • Rats: Sprague-Dawley and Wistar rats are frequently used.[3][4][9] A regimen of five intravenous (i.v.) injections of 150 µg/kg every other day has been shown to produce significant sensory neuropathy without severe motor deficits.[3][4] For adolescent rat models, fifteen consecutive daily i.p. injections of 100 µg/kg from postnatal day 35 to 49 is effective.[10]

Q2: How can I assess the development and severity of VIPN in my animal models?

A2: A multi-faceted approach combining behavioral tests, electrophysiology, and histology is recommended for a comprehensive assessment of VIPN.

  • Behavioral Tests: These are crucial for assessing sensory and motor deficits.

    • Mechanical Allodynia: The von Frey filament test is the standard method to measure withdrawal thresholds to mechanical stimuli.[6][7]

    • Thermal Hyperalgesia/Allodynia: The hot plate, cold plate, and Hargreaves tests are used to assess sensitivity to temperature changes.[11]

    • Motor Function: The rotarod test can evaluate motor coordination and deficits.[11] Gait abnormalities can also be assessed by analyzing paw print area.[6][12]

  • Electrophysiology: Nerve conduction studies, such as measuring the compound nerve action potential amplitude in the tail, can provide functional data on nerve damage.[8] A decrease in nerve conduction velocity is a key indicator of neuropathy.[3]

  • Histology:

    • Intraepidermal Nerve Fiber Density (IENFD): A reduction in IENFD in skin biopsies is a sensitive marker of distal sensory nerve degeneration.[8]

    • Nerve Morphology: Examination of sciatic or sural nerve sections can reveal axonal degeneration, demyelination, and changes in the number of myelinated axons.[8][13]

Q3: What are some promising therapeutic agents that have shown efficacy in mitigating VIPN in animal studies?

A3: Several agents targeting different mechanisms have demonstrated protective effects against VIPN in preclinical models. These include anti-inflammatory agents, antioxidants, and compounds that modulate neuronal signaling. A summary of some of these agents is provided in the table below.

Troubleshooting Guide

Issue 1: High variability in the degree of neuropathy between animals in the same treatment group.

  • Possible Cause: Inconsistent drug administration. Intraperitoneal (i.p.) injections can sometimes result in variable absorption.

  • Troubleshooting Tip: For i.p. injections, ensure consistent injection placement and technique. For more consistent systemic exposure, consider intravenous (i.v.) administration if feasible for your experimental setup.[1] Also, ensure accurate calculation of this compound dosage based on daily body weight measurements.[8]

Issue 2: Animals are losing a significant amount of weight or showing signs of severe distress.

  • Possible Cause: The this compound dose may be too high for the specific strain or age of the animals. This compound can cause systemic toxicity, including weight loss.[10]

  • Troubleshooting Tip: Reduce the this compound dosage or the frequency of administration. Refer to established protocols and consider a dose-response study to find the optimal balance between inducing neuropathy and minimizing systemic toxicity.[3][4][10] Provide supportive care, such as nutritional supplements and hydration, as needed.

Issue 3: Lack of a significant neuropathic phenotype after this compound administration.

  • Possible Cause: The cumulative dose of this compound may be insufficient, or the duration of the study may be too short. The development of VIPN is dose and duration-dependent.[11]

  • Troubleshooting Tip: Increase the cumulative dose by either increasing the individual dose or extending the administration period. Ensure that behavioral and histological assessments are performed at appropriate time points, allowing sufficient time for the neuropathy to develop. For example, significant changes in mechanical threshold may be observed after one to two weeks of treatment.[7]

Issue 4: My therapeutic agent does not seem to be effective in preventing or reversing VIPN.

  • Possible Cause: The timing of administration, dosage, or mechanism of action of the therapeutic agent may not be optimal.

  • Troubleshooting Tip:

    • Timing: Consider administering the therapeutic agent prophylactically (before and during this compound treatment) versus therapeutically (after neuropathy has been established).[11]

    • Dosage: Perform a dose-response study for your therapeutic agent to determine the most effective concentration.

    • Mechanism: Ensure that the mechanism of your therapeutic agent aligns with the known pathophysiology of VIPN, such as targeting neuroinflammation or oxidative stress.[11][14]

Quantitative Data Summary

Table 1: Effects of Therapeutic Agents on this compound-Induced Mechanical Allodynia in Rodents

Therapeutic AgentAnimal ModelThis compound RegimenAgent DosageOutcome on Mechanical AllodyniaReference
MCC950 (NLRP3 Inhibitor) C57BL/6J MiceNot specified (i.p.)20 mg/kg i.p.Significantly attenuated the development of mechanical allodynia.[6]
Anakinra (IL-1 Receptor Antagonist) C57BL/6J MiceNot specifiedNot specifiedPrevented the development of this compound-induced neuropathy.[14]
Thymoquinone Swiss Albino Mice0.1 mg/kg i.p. for 10 days2.5, 5, and 10 mg/kg p.o.Dose-dependently reversed the decrease in paw withdrawal latency.[11]
Dexmedetomidine RatsNot specified12.5, 25, 50, and 100 µg/kgProduced a dose-dependent reduction in mechanical allodynia.[15]
Milnacipran MiceNot specified20 or 40 mg/kg i.p. daily for 7 daysSignificantly reduced this compound-induced mechanical allodynia.[15]
Cilostazol Not specifiedNot specified20 and 40 mg/kg for 5 daysSignificantly reduced mechanical hyperalgesia and allodynia.[15]

Experimental Protocols

Protocol 1: Induction of VIPN in Adolescent Rats

This protocol is adapted from a study that found this regimen to be highly effective in producing VIPN.[10]

  • Animals: Adolescent male Zucker lean rats (Postnatal day 35).

  • This compound Preparation: Dissolve this compound sulfate in 0.9% saline.

  • Administration: Administer this compound at a dose of 100 µg/kg via intraperitoneal (i.p.) injection once daily for 15 consecutive days (from P35 to P49).

  • Control Group: Administer an equivalent volume of 0.9% saline i.p. daily.

  • Assessment:

    • Measure mechanical withdrawal thresholds using von Frey filaments before the first injection and at regular intervals (e.g., every 3-4 days) throughout the study.

    • Assess cold allodynia using the acetone test at the same intervals.

    • Measure grip strength to assess motor deficits.

    • Monitor body weight daily.

Protocol 2: Neuroprotective Effect of Thymoquinone in a Mouse Model of VIPN

This protocol is based on a study evaluating the ameliorative effects of thymoquinone.[11]

  • Animals: Male Swiss albino mice.

  • This compound Induction: Administer this compound sulfate at 0.1 mg/kg i.p. for 10 consecutive days.

  • Therapeutic Agent Administration:

    • Prepare thymoquinone (TQ) for oral administration (p.o.).

    • Administer TQ at doses of 2.5, 5, and 10 mg/kg p.o. concurrently with this compound for 10 days, followed by 4 days of post-treatment.

    • Include a positive control group receiving pregabalin (10 mg/kg, p.o.).

  • Assessment:

    • Perform hot and cold plate tests on days 7 and 14 to assess thermal sensitivity.

    • Use the rotarod test on day 7 to evaluate motor coordination.

    • After the final behavioral assessment on day 14, perform a formalin test.

    • At the end of the study, collect sciatic nerve tissue to measure levels of malondialdehyde and glutathione, and collect blood to measure IL-6 levels.

Visualizations

VIPN_Signaling_Pathway VCR This compound Macrophage Macrophage VCR->Macrophage NLRP3 NLRP3 Inflammasome Activation Macrophage->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β Release Casp1->IL1b Neuron Sensory Neuron IL1b->Neuron Neuropathy Peripheral Neuropathy (Allodynia, Hyperalgesia) Neuron->Neuropathy

Caption: this compound-induced NLRP3 inflammasome activation in macrophages.

Experimental_Workflow Animal_Selection Animal Selection (e.g., C57BL/6J Mice) Baseline Baseline Behavioral Testing (von Frey, Hot/Cold Plate) Animal_Selection->Baseline VCR_Admin This compound Administration (e.g., 0.1 mg/kg i.p. for 10 days) Baseline->VCR_Admin Therapeutic_Agent Concurrent Administration of Therapeutic Agent (e.g., Thymoquinone p.o.) VCR_Admin->Therapeutic_Agent Behavioral_Tests Follow-up Behavioral Testing (Days 7 & 14) Therapeutic_Agent->Behavioral_Tests Histology Histological Analysis (IENFD, Nerve Morphology) Behavioral_Tests->Histology Biochemical Biochemical Assays (Oxidative Stress, Cytokines) Behavioral_Tests->Biochemical

Caption: General experimental workflow for testing neuroprotective agents.

References

optimizing vincristine concentration for maximum anti-tumor effect with low toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing vincristine concentration for maximum anti-tumor effect with low toxicity. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a vinca alkaloid that exerts its anti-tumor effect by disrupting microtubule dynamics.[1][2] It binds to tubulin, the protein subunit of microtubules, and inhibits their polymerization. This disruption of the microtubule network leads to the arrest of the cell cycle in the metaphase (M-phase), ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][2]

Q2: What is the dose-limiting toxicity associated with this compound?

A2: The primary and most significant dose-limiting toxicity of this compound is neurotoxicity.[1] This can manifest as peripheral neuropathy, with symptoms including numbness, tingling, pain, and muscle weakness.[1] In some cases, it can also affect the central and autonomic nervous systems.[1]

Q3: How should this compound be stored and handled in a laboratory setting?

A3: this compound sulfate injection should be stored at 2°C to 8°C and protected from light.[3] Once a vial is opened, it should be used immediately.[4] Diluted solutions of this compound in 0.9% sodium chloride or 5% dextrose are stable for up to 24 hours when refrigerated and protected from light.[3][4] It is crucial to avoid diluting this compound in solutions that alter the pH outside the range of 3.5 to 5.5.[4]

Q4: What are some common in vitro assays to determine the anti-tumor effect of this compound?

A4: Commonly used in vitro assays include:

  • MTT or CCK-8 Assays: To assess cell viability and determine the IC50 (half-maximal inhibitory concentration) value.

  • Annexin V/Propidium Iodide (PI) Staining: To quantify the percentage of apoptotic and necrotic cells.

  • Cell Cycle Analysis via Flow Cytometry: To determine the percentage of cells arrested in the G2/M phase of the cell cycle.

Q5: Are there established in vivo models to study this compound's efficacy and toxicity?

A5: Yes, subcutaneous xenograft models in immunocompromised mice are commonly used to evaluate the anti-tumor efficacy of this compound.[3][5] To study this compound-induced peripheral neuropathy (VIPN), rodent models are established by administering this compound intraperitoneally over a specific period, followed by assessment of sensory and motor function.[6]

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Precipitate formation in cell culture media after adding this compound. This compound may precipitate in media with a pH outside its stability range (3.5-5.5).[4] Temperature shifts can also cause precipitation of media components.[7]Ensure the final pH of the media after adding this compound remains within the stable range. Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[7]
High variability in cell viability (MTT/CCK-8) assay results. Uneven cell seeding, edge effects in 96-well plates, or inconsistent incubation times.Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate to minimize edge effects. Standardize all incubation times precisely.
Low percentage of apoptotic cells observed in Annexin V/PI assay despite high cytotoxicity. The timing of the assay may be too late, and cells may have already progressed to secondary necrosis. The this compound concentration may be too high, leading to rapid necrosis instead of apoptosis.Perform a time-course experiment to identify the optimal window for detecting early apoptosis. Test a range of this compound concentrations to distinguish between apoptotic and necrotic cell death.
Difficulty in detecting G2/M arrest in cell cycle analysis. The concentration of this compound may be too low to induce a significant block, or the incubation time may be too short.Perform a dose-response and time-course experiment to determine the optimal conditions for inducing G2/M arrest in your specific cell line.[8]
Inconsistent tumor growth in in vivo xenograft models. Variability in the number of injected tumor cells, injection site, or health of the animals.Standardize the cell preparation and injection technique. Ensure all animals are of a similar age and health status. Randomize animals into treatment and control groups.[9]
Extravasation (leakage of the drug into surrounding tissue) during intravenous injection. Improper positioning of the needle or catheter.This is a critical issue. The injection must be stopped immediately, and any remaining dose should be administered in a different vein.[10][11]

Data Presentation

In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)AssayReference
SH-SY5YNeuroblastoma100MTT[12]
L1210Murine Leukemia>2Colony Formation[13]
CEMHuman Lymphoblastoid Leukemia>2Suspension Culture Growth Inhibition[13]
K562Chronic Myelogenous LeukemiaVaries (dose-dependent apoptosis observed)Flow Cytometry[14]
A375Malignant Melanoma~2,200 (as single agent)MTT[15]
JurkatT-cell Acute Lymphoblastic LeukemiaVaries (IC50 determined for 48h and 72h)MTT[16]
PC12Pheochromocytoma~5,000 (after 48h)MTT[17]
This compound Concentration and Apoptotic Response
Cell LineThis compound Concentration (nM)ObservationReference
SH-SY5Y100Significant increase in apoptotic cells at 24h.[12]
Primary ALL Cells100Cells in G1 phase undergo apoptosis directly, while cells in S or G2/M arrest before apoptosis.[8]
WSU-FSCCL520 (in combination with ML120B)Comparable apoptosis to 50,000 pM of this compound alone at 48h.[18]

Experimental Protocols

In Vitro Cell Viability Assessment (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium and add to the wells. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO).

  • Incubation: Incubate the plate for a duration equivalent to at least two doubling times of the cell line.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[8]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Detection (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the predetermined optimal time. Include both untreated and positive controls.

  • Cell Harvesting: Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

In Vivo Subcutaneous Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical model.

Materials:

  • Immunocompromised mice (e.g., NCr nude mice)

  • Cancer cell line of interest

  • This compound

  • Phosphate-Buffered Saline (PBS) or saline

  • Matrigel (optional)

  • Anesthesia (e.g., isoflurane)

  • Calipers

Procedure:

  • Cell Preparation: Harvest cancer cells and resuspend them in PBS or a PBS/Matrigel mixture at the desired concentration (e.g., 1 x 10^6 cells in 100-200 µL).

  • Tumor Inoculation: Anesthetize the mice and subcutaneously inject the cell suspension into the flank.[9]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., via intravenous or intraperitoneal injection) according to the planned dosing schedule. The control group should receive the vehicle.

  • Endpoint Analysis: Continue monitoring tumor volume and body weight. The primary endpoint is typically a specific tumor volume, after which the animals are euthanized. Tumors can then be excised for further analysis (e.g., histology, western blotting).

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptotic Signaling

This compound-induced mitotic arrest can trigger apoptosis through the activation of stress-activated protein kinase pathways, including the c-Jun N-terminal kinase (JNK) pathway.[4][19] Activation of JNK can lead to the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2, promoting the mitochondrial apoptotic cascade.[19]

Vincristine_Apoptosis_Pathway This compound This compound Microtubule_Disruption Microtubule Disruption This compound->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest Microtubule_Disruption->Mitotic_Arrest JNK_Activation JNK Activation Mitotic_Arrest->JNK_Activation Bcl2_Inactivation Bcl-2 Inactivation (via phosphorylation) JNK_Activation->Bcl2_Inactivation Apoptosis Apoptosis Bcl2_Inactivation->Apoptosis

This compound-induced JNK-mediated apoptosis pathway.
Experimental Workflow for Optimizing this compound Concentration

The following workflow outlines a systematic approach to determining the optimal concentration of this compound for a specific cancer cell line.

Experimental_Workflow Start Start: Select Cancer Cell Line Dose_Response Dose-Response Study (MTT/CCK-8 Assay) Start->Dose_Response Determine_IC50 Determine IC50 Dose_Response->Determine_IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Determine_IC50->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis Determine_IC50->Cell_Cycle_Assay Toxicity_Assay In Vitro Toxicity Assay (e.g., Neuronal Cell Line) Determine_IC50->Toxicity_Assay Data_Analysis Analyze Anti-Tumor Effect vs. Toxicity Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Toxicity_Assay->Data_Analysis Optimal_Concentration Identify Optimal Concentration Range Data_Analysis->Optimal_Concentration In_Vivo_Validation In Vivo Validation (Xenograft Model) Optimal_Concentration->In_Vivo_Validation End End: Optimized Protocol In_Vivo_Validation->End

Workflow for determining optimal this compound concentration.

References

Troubleshooting Inconsistent Results in Vincristine-Based Cell Viability Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during vincristine-based cell viability assays. The information is tailored for researchers, scientists, and drug development professionals to help ensure the accuracy and reproducibility of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it affect cell viability?

This compound is an anti-cancer drug that belongs to the vinca alkaloid family. Its primary mechanism of action involves the inhibition of microtubule polymerization.[1][2] this compound binds to tubulin, the protein subunit of microtubules, preventing their assembly into functional microtubules. This disruption of the microtubule network is crucial during cell division, as it leads to the arrest of the cell cycle in the metaphase stage.[3][4] Ultimately, this mitotic arrest triggers apoptosis, or programmed cell death, thereby reducing the number of viable cells.

Q2: My this compound-treated cells show high variability between replicates in my cell viability assay. What are the potential causes and solutions?

High variability between replicates is a common issue in cell-based assays and can stem from several factors:

  • Inconsistent Cell Seeding: Uneven distribution of cells across the wells of a microplate is a major source of variability.

    • Solution: Ensure your cell suspension is homogenous before and during plating. Gently swirl the cell suspension between pipetting steps to prevent settling. For adherent cells, check for uniform attachment under a microscope before adding this compound.

  • Pipetting Errors: Small inaccuracies in pipetting volumes of cells, media, or this compound can lead to significant differences in results.

    • Solution: Use calibrated pipettes and practice consistent pipetting technique. When preparing serial dilutions of this compound, ensure thorough mixing at each step.

  • Edge Effects: Wells on the perimeter of a 96-well plate are more prone to evaporation, which can concentrate media components and affect cell growth and drug response.

    • Solution: To mitigate edge effects, avoid using the outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain a humid environment across the plate.[5]

  • Cell Health and Passage Number: Cells that are unhealthy, have been passaged too many times, or are in different growth phases will respond differently to this compound.

    • Solution: Use cells from a consistent and low passage number. Ensure cells are in the logarithmic growth phase at the time of treatment.[6] Regularly check for signs of contamination, such as mycoplasma.

Q3: I am not observing a clear dose-dependent effect of this compound in my cell viability assay. What could be the reason?

A flat or inconsistent dose-response curve can be attributed to several factors:

  • Inappropriate this compound Concentration Range: The selected concentration range may be too high or too low to capture the dynamic portion of the dose-response curve.

    • Solution: Consult the literature for typical IC50 values for your cell line (see Table 1) and test a wider range of concentrations, often spanning several orders of magnitude (e.g., from nanomolar to micromolar).[7][8]

  • Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to this compound.

    • Solution: Verify the identity of your cell line through short tandem repeat (STR) profiling. If resistance is suspected, you can investigate the expression of resistance markers like P-glycoprotein.

  • Issues with this compound Stock Solution: The this compound may have degraded due to improper storage or handling.

    • Solution: Prepare fresh this compound stock solutions and store them in appropriate aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Assay Incubation Time: The incubation time may be too short for this compound to induce a measurable effect on cell viability.

    • Solution: Optimize the incubation time. For many cell lines, an incubation period of 48 to 72 hours is required to observe a significant effect.

Q4: The IC50 value I calculated for this compound is significantly different from what is reported in the literature. Why might this be?

Discrepancies in IC50 values can arise from variations in experimental conditions:

  • Cell Line Differences: Even within the same cell line, there can be genetic drift and phenotypic changes over time and between different laboratories.

  • Assay Method: Different cell viability assays (e.g., MTT, XTT, CellTiter-Glo) measure different cellular parameters (metabolic activity vs. ATP content) and can yield different IC50 values.

  • Experimental Parameters: Variations in cell seeding density, this compound exposure time, and specific protocol details can all influence the calculated IC50.[7]

    • Solution: Carefully document all experimental parameters and, if possible, use a reference compound with a known IC50 to validate your assay system.

Quantitative Data Summary

The following tables provide a summary of typical experimental parameters for this compound-based cell viability assays. These values should be used as a starting point for optimization in your specific experimental system.

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueExposure TimeAssay Method
MCF-7Breast Cancer7.371 nM48 hoursCCK-8
VCR/MCF7 (Resistant)Breast Cancer10,574 nM48 hoursCCK-8
KB3HeLa Subline2.10 ± 0.09 nM2 x Doubling TimeMTT
RS4;11Acute Lymphoblastic Leukemia1.05 ± 0.24 nM2 x Doubling TimeMTT
ALL-2Acute Lymphoblastic Leukemia3.90 ± 0.07 nM2 x Doubling TimeMTT
ALL-5Acute Lymphoblastic Leukemia2.8 nM2 x Doubling TimeMTT
L1210Mouse Leukemia4.4 nMContinuousProliferation
S49Mouse Lymphoma5 nMContinuousProliferation
NeuroblastomaMouse Neuroblastoma33 nMContinuousProliferation
HeLaCervical Cancer1.4 nMContinuousProliferation
HL-60Human Leukemia4.1 nMContinuousProliferation

Note: IC50 values can vary significantly based on the specific experimental conditions. The data presented here are for comparative purposes.[1][7][9]

Table 2: Recommended Cell Seeding Densities for 96-Well Plates

Cell TypeSeeding Density (cells/well)Notes
Adherent Cells5,000 - 20,000Optimal density depends on the cell size and growth rate. Cells should be in the logarithmic growth phase.
Suspension Cells10,000 - 50,000Ensure even distribution in wells.
Primary CellsVariesSeeding density should be optimized for each specific primary cell type.

Note: These are general guidelines. The optimal seeding density should be determined experimentally for each cell line to ensure that cells are in the exponential growth phase throughout the assay and that the signal is within the linear range of the detection method.[10]

Experimental Protocols

Protocol: MTT Cell Viability Assay

This protocol provides a general procedure for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cells in culture

  • Complete culture medium

  • This compound stock solution

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells that are in the logarithmic growth phase. b. Dilute the cells to the desired seeding density in complete culture medium. c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment (for adherent cells).

  • This compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations. b. Remove the media from the wells and add 100 µL of the appropriate this compound dilution to each well. For suspension cells, this compound can be added directly to the existing media. c. Include control wells with vehicle (e.g., DMSO) at the same concentration as in the drug-treated wells. d. Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: a. Carefully remove the medium from each well without disturbing the formazan crystals. b. Add 100 µL of solubilization solution (e.g., DMSO) to each well. c. Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: a. Subtract the average absorbance of the blank wells (media only) from all other absorbance values. b. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control wells. c. Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Experimental Workflow for this compound Cell Viability Assay

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Cell Culture (Logarithmic Growth Phase) C Seed Cells in 96-Well Plate A->C B Prepare this compound Serial Dilutions D Add this compound to Wells B->D C->D E Incubate (e.g., 48-72 hours) D->E F Add MTT Reagent E->F G Incubate (2-4 hours) F->G H Add Solubilization Solution G->H I Read Absorbance (570 nm) H->I J Calculate % Viability I->J K Determine IC50 J->K

Caption: Workflow for a typical this compound cell viability assay.

This compound Mechanism of Action and Resistance Pathways

G cluster_cell Cancer Cell cluster_action This compound Action cluster_resistance Resistance Mechanisms This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Binds to Microtubules Microtubule Polymerization This compound->Microtubules Inhibits Pgp P-glycoprotein (MDR1) This compound->Pgp Efflux MitoticArrest Mitotic Arrest (M-phase) Apoptosis Apoptosis MitoticArrest->Apoptosis Autophagy Autophagy MitoticArrest->Autophagy Vincristine_out This compound Pgp->Vincristine_out Autophagy->Apoptosis Inhibits Vincristine_in This compound (Extracellular) Vincristine_in->this compound

Caption: this compound's mechanism and key resistance pathways.

References

preventing degradation of vincristine in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of vincristine in stock solutions, offering troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation in stock solutions?

A1: this compound degradation is primarily influenced by several factors:

  • pH: this compound is susceptible to degradation in basic aqueous environments.[1][2]

  • Oxidation: The molecule can undergo oxidation, which is a common degradation pathway.[1]

  • Hydrolysis: Hydrolysis is another significant route of degradation for this compound in aqueous solutions.[1]

  • Light Exposure: this compound is photosensitive, and exposure to light can lead to degradation.[2][3][4] Commercial preparations are recommended to be protected from light.[3][5]

  • Temperature: Elevated temperatures can accelerate the degradation process.[2]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: To ensure the stability of this compound stock solutions, the following storage conditions are recommended:

  • Temperature: Refrigerate at 2°C to 8°C (36°F to 46°F).[3][5] Do not freeze.[5]

  • Light: Protect from light by storing in a dark glass vial or other light-resistant container.[3][4][5]

  • Container: Store in an upright position.[3] For diluted solutions, polypropylene syringes and polyolefin bags have been shown to be suitable containers.[6]

  • Solvent: For long-term storage, preparing stock solutions in organic solvents like DMSO and storing at -20°C is a common practice.[7] However, aqueous solutions are not recommended for storage for more than one day.[7]

Q3: What are the known degradation products of this compound?

A3: Studies have identified several degradation products of this compound. One study identified the following compounds after incubation at 37°C: 4-deacetylthis compound, an isomer of 4-deacetylthis compound, an isomer of this compound, 4-deacetyl-3-deoxythis compound, and N-formylleurosine.[8]

Q4: Can I store this compound solutions at room temperature?

A4: While refrigeration is generally recommended, some studies have shown that this compound solutions can be stable for a limited time at room temperature. For instance, one study found that this compound injection in its original vials remained chemically stable for over 28 days at room temperature, even with repeated piercing.[6] Another study showed stability in polyethylene bags for at least 31 days at 15-25°C.[9][10] However, for optimal stability and to minimize degradation, refrigeration is the best practice.

Q5: Is it necessary to protect this compound solutions from light?

A5: Yes, it is crucial to protect this compound solutions from light.[3][4][5] this compound is known to be light-sensitive, and exposure can lead to degradation.[2] Always store stock solutions in amber vials or wrap containers in foil to prevent photodegradation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of potency in stock solution Improper Storage Temperature: Storing at room temperature for extended periods or accidental freezing.Always store this compound stock solutions at the recommended 2°C to 8°C.[3][5] Avoid freezing.
Light Exposure: Insufficient protection from ambient light.Store in amber vials or wrap the container with aluminum foil to protect from light.[3][4][5]
Incorrect Solvent: Using an aqueous buffer for long-term storage.For long-term storage, dissolve this compound in an appropriate organic solvent like DMSO and store at -20°C.[7] Aqueous solutions should be freshly prepared and used within a day.[7]
pH of the Solution: The pH of the aqueous solution may not be optimal for stability.This compound sulfate injection has a pH between 3.5 and 5.5.[11] When preparing aqueous solutions, ensure the pH is in the acidic range to improve stability.
Precipitate formation in the solution Solubility Issues: The concentration of this compound may exceed its solubility in the chosen solvent.This compound sulfate has a solubility of approximately 5 mg/mL in DMSO and 2 mg/mL in PBS (pH 7.2).[7] Ensure the concentration of your stock solution does not exceed the solubility limit of the solvent.
Temperature Fluctuation: Changes in temperature during storage can affect solubility.Maintain a consistent storage temperature. If a precipitate is observed after thawing a frozen stock, gently warm and vortex to redissolve.
Inconsistent experimental results Degraded Aliquots: Repeated freeze-thaw cycles of stock solutions.Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.
Inaccurate Pipetting of Viscous Solvents: Inaccurate dispensing of viscous solvents like DMSO.Use positive displacement pipettes for accurate handling of viscous organic solvents.

Data Presentation

Table 1: Stability of this compound Sulfate Solutions under Various Conditions

ConcentrationContainerDiluentStorage TemperatureDurationPercent of Initial Concentration RemainingReference
5 mg/5 mLOriginal Glass VialN/ARefrigerated or Room Temp28 days>95%[6]
0.05 mg/mLPolyolefin Bag0.9% NaClRefrigerated or Room Temp84 daysPhysically and chemically stable[6]
0.5 mg/20 mL & 2.0 mg/20 mLPolypropylene Syringe0.9% NaClRefrigerated or Room Temp84 daysPhysically and chemically stable[6]
1 mg/mL & 5 mg/mLGlass ContainerN/A2-8°C and 15-25°C31 days99.18% - 102.76%[9][10]
30 µg/mLPolyethylene Bag0.9% NaCl2-8°C and 15-25°C31 days100.31% - 102.76%[9]
0.5, 1, 2, 3 mg in 25 or 50 mLPVC Minibags0.9% NaCl4°C for 7 days, then 23°C for 2 days9 daysStable[12]

Experimental Protocols

Protocol: Preparation of a this compound Stock Solution in DMSO

  • Materials:

    • This compound sulfate powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated pipette

    • Vortex mixer

  • Procedure:

    • Allow the this compound sulfate powder and DMSO to come to room temperature before use.

    • In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound sulfate powder.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, dissolve 9.23 mg of this compound sulfate in 1 mL of DMSO). This compound sulfate is soluble in DMSO up to approximately 5 mg/mL.[7]

    • Vortex the solution until the this compound sulfate is completely dissolved.

    • Aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at -20°C for long-term storage.

Protocol: Stability Testing of this compound Solutions by HPLC

  • Objective: To determine the concentration and degradation of this compound in a solution over time.

  • Materials:

    • This compound solution to be tested

    • HPLC system with a UV detector

    • C18 reverse-phase column

    • Mobile phase (e.g., a mixture of acetonitrile, water, methanol, and diethylamine, adjusted to a specific pH)[9]

    • This compound sulfate reference standard

    • Calibrated analytical balance and volumetric flasks

  • Procedure:

    • Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound sulfate reference standard in the mobile phase.

    • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

    • Sample Preparation: At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the this compound solution being tested. Dilute the aliquot with the mobile phase to a concentration that falls within the range of the calibration curve.

    • HPLC Analysis: Inject the prepared sample into the HPLC system under the same conditions used for the standards.

    • Data Analysis: Determine the peak area of this compound in the sample chromatogram. Use the calibration curve to calculate the concentration of this compound in the sample. Compare the concentration at each time point to the initial concentration (time 0) to determine the percentage of this compound remaining. The appearance of new peaks in the chromatogram may indicate the formation of degradation products.[8]

Visualizations

This compound Degradation Pathways This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis pH > 7 Oxidation Oxidation This compound->Oxidation Oxidizing agents Photodegradation Photodegradation This compound->Photodegradation Light Exposure Degradation_Products Degradation Products (e.g., 4-deacetylthis compound) Loss_of_Activity Loss of Biological Activity Degradation_Products->Loss_of_Activity Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Key pathways of this compound degradation.

Workflow for this compound Solution Stability Testing cluster_prep Preparation cluster_analysis Analysis cluster_results Results Prep_Stock Prepare this compound Stock Solution Store_Conditions Store under defined conditions (T, light) Prep_Stock->Store_Conditions Sampling Sample at specified time intervals Store_Conditions->Sampling HPLC Analyze by HPLC-UV Sampling->HPLC Calc_Conc Calculate Concentration HPLC->Calc_Conc Compare_T0 Compare to Time 0 Calc_Conc->Compare_T0 Deg_Rate Determine Degradation Rate Compare_T0->Deg_Rate

References

Technical Support Center: Enhancing Vincristine Penetration Across the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to overcoming the challenge of delivering vincristine across the blood-brain barrier (BBB). This resource provides troubleshooting guides, frequently asked questions (FAQs), quantitative data summaries, and detailed experimental protocols to support your research endeavors.

Troubleshooting Guides & FAQs

This section addresses common issues and questions encountered during experiments aimed at enhancing this compound's BBB penetration.

Issue 1: Low this compound Concentration Detected in Brain Tissue

  • Question: We are using a nanoparticle-based delivery system for this compound in our animal model, but the brain tissue concentration of this compound is consistently low. What are the potential causes and how can we troubleshoot this?

  • Answer: Low brain tissue concentration of this compound when using nanoparticle delivery systems can stem from several factors. Here’s a systematic approach to troubleshooting:

    • Nanoparticle Stability: Assess the in vivo stability of your nanoparticles. Premature degradation or aggregation can lead to the rapid clearance of nanoparticles from circulation before they can reach the BBB.[1][2]

      • Recommendation: Characterize nanoparticle stability in plasma or serum that mimics the in vivo environment. Techniques like Dynamic Light Scattering (DLS) can be used to monitor particle size and aggregation over time.

    • Surface Chemistry: The surface properties of your nanoparticles are critical for BBB interaction.

      • Recommendation: Ensure that any targeting ligands (e.g., transferrin, antibodies) are correctly conjugated and retain their biological activity. Insufficient ligand density or incorrect orientation can reduce binding to BBB receptors.

    • Efflux Pump Activity: this compound is a known substrate for efflux transporters like P-glycoprotein (P-gp) at the BBB.[3] Even if nanoparticles facilitate entry, the released this compound can be actively pumped out.

      • Recommendation: Consider co-administering a P-gp inhibitor. Several are available for preclinical research and can help to increase the intracellular concentration of this compound.

    • Quantification Method: Inaccurate quantification can lead to misleading results.

      • Recommendation: Validate your this compound extraction and quantification protocol (e.g., LC-MS/MS) for brain tissue to ensure high recovery and sensitivity.[4]

Issue 2: Inconsistent Results in In Vitro BBB Permeability Assays

  • Question: Our in vitro BBB model, using a Transwell assay, is showing high variability in this compound permeability. How can we improve the consistency and reliability of our results?

  • Answer: Variability in in vitro BBB models is a common challenge. Here are key areas to focus on for improving consistency:

    • Cell Monolayer Integrity: The tightness of the endothelial cell monolayer is crucial for a reliable BBB model.

      • Recommendation: Regularly measure the Transendothelial Electrical Resistance (TEER) to ensure the integrity of the barrier. A stable and high TEER value (typically >150 Ω x cm²) is indicative of a well-formed barrier.[5] Co-culturing endothelial cells with astrocytes and pericytes can enhance barrier properties.[6]

    • Cell Culture Conditions: Minor variations in culture conditions can significantly impact cell phenotype and barrier function.

      • Recommendation: Standardize all culture parameters, including media composition, passage number of cells, and seeding density. Ensure consistent incubation times and conditions.

    • Efflux Transporter Expression: The expression levels of efflux transporters like P-gp can vary between cell passages.

      • Recommendation: Periodically verify the expression and activity of key efflux transporters in your cell model using techniques like Western blotting or functional assays with known substrates.

Issue 3: Evidence of Neurotoxicity in Animal Models with Enhanced this compound Delivery

  • Question: We have successfully increased this compound concentration in the brain using focused ultrasound, but we are observing signs of neurotoxicity in our animal models. How can we mitigate this?

  • Answer: While enhancing this compound delivery to the brain is the primary goal, managing its neurotoxic potential is equally important.

    • Dose Optimization: The increased brain concentration may be exceeding the therapeutic window.

      • Recommendation: Perform a dose-response study to determine the optimal this compound dose that provides therapeutic efficacy with minimal neurotoxicity when combined with your delivery strategy.

    • Focused Ultrasound Parameters: The ultrasound parameters themselves can cause tissue damage.[7][8]

      • Recommendation: Carefully titrate the ultrasound intensity and duration. The goal is to transiently open the BBB without causing significant damage to the surrounding neural tissue. Monitor for signs of edema or hemorrhage post-procedure.

    • Targeted Delivery: If your target is a specific brain region (e.g., a tumor), ensure your delivery method is highly localized.

      • Recommendation: Use imaging guidance (e.g., MRI) to precisely target the desired area and minimize exposure of healthy brain tissue to high concentrations of this compound.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on enhancing this compound BBB penetration.

Table 1: Comparison of this compound Brain Accumulation with Different Delivery Strategies

Delivery StrategyAnimal ModelFold Increase in Brain Concentration (Compared to Free this compound)Reference
Dextran Sulfate Solid Lipid NanoparticlesRat~5-fold (using coumarin-6 as a model drug)[9][10]
Liposomes (30 nm)Nude MiceSignificantly higher than free this compound and 100 nm liposomes[11]
Convection-Enhanced Delivery (CED)RodentN/A (Direct delivery bypasses systemic circulation)[12]
P-gp Inhibition in Mrp1 knockout miceMouse1.5 to 2.4-fold higher in brain tumors compared to wild-type[13]

Note: Direct quantitative comparisons across different studies should be made with caution due to variations in experimental design, animal models, and analytical methods.

Experimental Protocols

This section provides detailed methodologies for key experiments related to enhancing this compound BBB penetration.

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay using a Transwell Model

This protocol outlines a general procedure for assessing the permeability of this compound across an in vitro BBB model.

Materials:

  • Transwell inserts (e.g., 24-well format with 0.4 µm pore size)

  • Brain microvascular endothelial cells (BMECs)

  • Astrocytes and Pericytes (for co-culture models)

  • Cell culture media and supplements

  • This compound solution of known concentration

  • Lucifer yellow or other integrity marker

  • LC-MS/MS system for this compound quantification

Methodology:

  • Cell Seeding:

    • Coat the apical side of the Transwell insert membrane with an appropriate extracellular matrix protein (e.g., collagen, fibronectin).

    • Seed the BMECs onto the coated membrane at a high density to form a confluent monolayer.

    • For co-culture models, seed astrocytes and/or pericytes on the basolateral side of the membrane or in the bottom of the well.[6]

  • Barrier Formation and Validation:

    • Culture the cells for 4-6 days to allow for the formation of tight junctions.

    • Monitor the integrity of the cell monolayer by measuring the Transendothelial Electrical Resistance (TEER) daily using a TEER meter. The TEER values should plateau at a high level (e.g., >150 Ω x cm²).[5]

    • Perform a permeability assay with a low-permeability marker like Lucifer yellow to confirm barrier tightness.

  • This compound Permeability Assay:

    • Replace the medium in the apical and basolateral chambers with a fresh assay buffer.

    • Add the this compound solution to the apical chamber.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.

    • Immediately replace the collected volume with fresh assay buffer to maintain sink conditions.

  • Quantification and Data Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.[4]

    • Calculate the apparent permeability coefficient (Papp) using the following formula:

      • Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of this compound transport to the basolateral chamber, A is the surface area of the membrane, and C0 is the initial concentration of this compound in the apical chamber.

Protocol 2: Quantification of this compound in Brain Tissue by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of this compound from brain tissue samples.

Materials:

  • Brain tissue homogenizer

  • Solid-phase extraction (SPE) cartridges

  • Acetonitrile, methanol, formic acid (LC-MS grade)

  • This compound standard and internal standard (e.g., vinblastine)

  • LC-MS/MS system

Methodology:

  • Sample Preparation:

    • Accurately weigh a portion of the brain tissue.

    • Homogenize the tissue in a suitable buffer.

  • Extraction:

    • Perform a protein precipitation step by adding a solvent like acetonitrile to the homogenate.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Further purify the supernatant containing this compound using solid-phase extraction (SPE).[4]

  • LC-MS/MS Analysis:

    • Inject the purified extract onto a reverse-phase HPLC column.

    • Use a mobile phase gradient (e.g., methanol and ammonium acetate with formic acid) to separate this compound from other components.[4]

    • Detect and quantify this compound and the internal standard using a mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Generate a standard curve using known concentrations of this compound.

    • Determine the concentration of this compound in the brain tissue samples by interpolating their peak area ratios (this compound/internal standard) against the standard curve.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to this compound delivery across the BBB.

Vincristine_Tubulin_Interaction This compound This compound Tubulin αβ-Tubulin Dimers This compound->Tubulin Binds to β-tubulin Polymerization Polymerization This compound->Polymerization Inhibits Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule Disruption Disruption of Mitotic Spindle Microtubule->Disruption Apoptosis Cell Cycle Arrest & Apoptosis Disruption->Apoptosis

This compound's mechanism of action via tubulin polymerization inhibition.

Pgp_Efflux_Mechanism cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Vincristine_out This compound (Extracellular) Pgp->Vincristine_out Efflux ADP ADP + Pi Pgp->ADP Vincristine_in This compound (Intracellular) Vincristine_in->Pgp Binds to P-gp ATP ATP ATP->Pgp Hydrolysis

P-glycoprotein mediated efflux of this compound from the cell.

Experimental_Workflow_BBB_Penetration Strategy Select Delivery Strategy (e.g., Nanoparticles, FUS) InVitro In Vitro BBB Model (Transwell Assay) Strategy->InVitro InVivo In Vivo Animal Model Strategy->InVivo Permeability Assess Permeability (Papp) InVitro->Permeability Permeability->InVivo Promising candidates Administration Administer this compound Formulation InVivo->Administration Quantification Quantify this compound in Brain Tissue (LC-MS/MS) Administration->Quantification Efficacy Evaluate Therapeutic Efficacy & Neurotoxicity Administration->Efficacy

General experimental workflow for evaluating this compound BBB penetration strategies.

References

Technical Support Center: Managing Off-Target Effects of Vincristine in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage the off-target effects of vincristine in primary cell cultures. All quantitative data is summarized in tables, and detailed experimental protocols are provided. Visual diagrams of signaling pathways and experimental workflows are included to clarify complex processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects of this compound in non-cancerous primary cell cultures?

A1: The most significant off-target effect of this compound is neurotoxicity.[1] This manifests as damage to various neural cell types, including sensory and motor neurons, astrocytes, and Schwann cells.[2][3] The underlying mechanism involves the disruption of microtubule dynamics, which is crucial for essential neuronal functions like axonal transport.[1] This disruption can lead to axonal degeneration, impaired nerve communication, and ultimately, apoptosis (programmed cell death).[4]

Q2: Which primary cell types are most susceptible to this compound-induced toxicity?

A2: Primary neurons, particularly dorsal root ganglion (DRG) neurons which are primarily sensory neurons, are highly susceptible to this compound.[5] Motor neurons also exhibit significant vulnerability.[4] Non-neuronal glial cells, such as astrocytes and Schwann cells, are also affected, which can indirectly contribute to neuronal damage.[2][3]

Q3: What are the typical concentrations of this compound that induce off-target effects in primary neuron cultures?

A3: The concentration of this compound that induces neurotoxicity can vary depending on the specific primary cell type and the duration of exposure. Generally, nanomolar concentrations are sufficient to observe significant off-target effects. For instance, in human iPSC-derived motor neurons, 3 nM this compound can arrest axon growth, while in iPSC-derived sensory neurons, 1 nM can cause a significant decrease in neurite outgrowth.[4]

Q4: Are there any known compounds that can mitigate the neurotoxic effects of this compound in primary cell cultures?

A4: Yes, several compounds have shown promise in mitigating this compound-induced neurotoxicity in vitro. These include:

  • Nimodipine: A calcium channel blocker that has demonstrated neuroprotective effects.[2][3]

  • Dipyridamole: An inhibitor of NHP2L1, which has been shown to protect neurons from this compound's effects.[6][7]

  • Antioxidants: Compounds like glutathione and mitoquinone can help reduce the oxidative stress induced by this compound.

  • Nerve Growth Factor (NGF): This neurotrophic factor can offer protection to sensory neurons against this compound-induced damage.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound in primary cell cultures.

Problem Possible Cause(s) Suggested Solution(s)
High basal cell death in control cultures 1. Suboptimal cell culture conditions (media, supplements). 2. Poor quality of primary cells. 3. Contamination (bacterial, fungal, mycoplasma).1. Ensure the use of appropriate serum-free media and supplements for your specific primary cell type.[8] 2. Optimize the dissociation process to minimize mechanical stress on the cells.[8] 3. Regularly test for and eliminate any sources of contamination.
High variability in neurite outgrowth between wells/replicates 1. Uneven cell seeding density. 2. Inconsistent coating of culture plates. 3. Edge effects in multi-well plates.1. Ensure a single-cell suspension before plating and use a consistent plating technique.[8] 2. Ensure the entire well surface is evenly coated with the appropriate substrate (e.g., Poly-D-Lysine, Laminin).[8] 3. Avoid using the outer wells of the plate, or ensure they are filled with sterile PBS or media to maintain humidity.
No significant neurotoxic effect observed at expected this compound concentrations 1. This compound degradation. 2. Cell culture has a high percentage of non-neuronal cells that are less sensitive. 3. Insufficient incubation time.1. Prepare fresh this compound solutions for each experiment. 2. Purify the primary neuron culture to reduce the number of glial cells.[9] 3. Increase the duration of this compound exposure (e.g., from 24 to 48 hours).
Difficulty in quantifying apoptosis 1. Apoptotic markers are transient. 2. Incorrect assay timing. 3. Low signal-to-noise ratio in fluorescence-based assays.1. Use a combination of apoptosis assays (e.g., caspase activity and Annexin V staining). 2. Perform a time-course experiment to determine the optimal time point for detecting apoptosis. 3. Optimize antibody concentrations and washing steps to reduce background fluorescence.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's off-target effects and their mitigation.

Table 1: IC50 Values of this compound in Primary Neural Cells

Cell TypeParameter MeasuredIC50 Value (µM)Reference
Rat Dorsal Root Ganglion (DRG) NeuronsNeurite Area0.002[3]
Rat Dorsal Root Ganglion (DRG) Non-neuronal CellsCell Count0.088[3]

Table 2: Effective Concentrations of Neuroprotective Agents Against this compound Toxicity

AgentPrimary Cell TypeThis compound ConcentrationProtective Agent ConcentrationObserved EffectReference
NimodipineNeuronal and Schwann Cells1 µM and 5 µMNot specifiedReduced cell death[2][3]
DipyridamoleiPSC-derived NeuronsNot specified0.25 - 10 µMMitigated neurotoxicity[6]

Detailed Experimental Protocols

Protocol 1: Assessment of Neurite Outgrowth Using Immunofluorescence

This protocol describes a method for quantifying changes in neurite outgrowth in primary neurons treated with this compound.

Materials:

  • Primary neuron culture

  • This compound

  • Poly-D-Lysine or other appropriate coating substrate

  • Primary antibody (e.g., anti-β-III tubulin)

  • Fluorescently labeled secondary antibody

  • DAPI (nuclear stain)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% goat serum in PBS)

  • High-content imaging system or fluorescence microscope

  • Image analysis software (e.g., ImageJ with NeuronJ plugin)[10]

Procedure:

  • Coat the wells of a multi-well plate with an appropriate substrate (e.g., Poly-D-Lysine) according to the manufacturer's instructions.

  • Seed primary neurons at a density that allows for clear visualization of individual neurites.

  • Allow the neurons to adhere and extend neurites for 24-48 hours.

  • Treat the cells with varying concentrations of this compound and/or neuroprotective agents. Include a vehicle-only control.

  • Incubate for the desired period (e.g., 24 or 48 hours).

  • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding with 5% goat serum in PBS for 1 hour.

  • Incubate with the primary antibody (e.g., anti-β-III tubulin) diluted in blocking solution overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking solution for 1-2 hours at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Acquire images using a high-content imaging system or fluorescence microscope.

  • Analyze the images using appropriate software to quantify parameters such as total neurite length, number of neurites per cell, and number of branch points.[10]

Protocol 2: Caspase-3/7 Activity Assay

This protocol outlines the measurement of caspase-3 and -7 activation, key markers of apoptosis, using a commercially available reagent like the CellPlayer 96-Well Kinetic Caspase-3/7 Reagent.

Materials:

  • Primary neuron culture in a 96-well plate

  • This compound

  • CellPlayer 96-Well Kinetic Caspase-3/7 Reagent (or similar)

  • Live-cell imaging system with environmental control (37°C, 5% CO2)

Procedure:

  • Seed primary neurons in a 96-well plate and allow them to attach and grow.

  • Treat the cells with this compound and/or other compounds as required.

  • At the time of treatment, add the Caspase-3/7 reagent to the culture medium at the recommended concentration.[11]

  • Place the plate in a live-cell imaging system equipped with a temperature and CO2-controlled chamber.

  • Acquire fluorescent and phase-contrast images at regular intervals (e.g., every 2 hours) for the duration of the experiment (e.g., 24-48 hours).[12]

  • The software associated with the imaging system can be used to quantify the number of fluorescent (apoptotic) cells over time.

Protocol 3: Measurement of Mitochondrial Membrane Potential using JC-1 Dye

This protocol describes the use of the JC-1 dye to assess changes in mitochondrial membrane potential, an early indicator of apoptosis.

Materials:

  • Primary neuron culture

  • This compound

  • JC-1 dye

  • Culture medium

  • Fluorescence microscope or plate reader with appropriate filters

Procedure:

  • Culture and treat primary neurons with this compound and/or other compounds in a multi-well plate.[13]

  • Prepare the JC-1 staining solution according to the manufacturer's instructions.[13]

  • Add the JC-1 staining solution to each well and incubate at 37°C for 15-30 minutes.[14]

  • Wash the cells with assay buffer as recommended by the manufacturer.[14]

  • Analyze the cells using a fluorescence microscope or a fluorescence plate reader.

    • Microscopy: Healthy cells will exhibit red fluorescent mitochondria (J-aggregates), while apoptotic cells will show green fluorescence (JC-1 monomers).[15]

    • Plate Reader: Measure fluorescence intensity at two wavelength pairs: excitation/emission ~485/535 nm for green monomers and ~535/595 nm for red aggregates.[14]

  • The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential. A decrease in this ratio signifies mitochondrial depolarization.[13]

Mandatory Visualizations

Vincristine_Neurotoxicity_Pathway This compound This compound Microtubules Microtubule Disruption This compound->Microtubules Axonal_Transport Impaired Axonal Transport Microtubules->Axonal_Transport Mitochondrial_Dysfunction Mitochondrial Dysfunction Axonal_Transport->Mitochondrial_Dysfunction ROS Increased ROS Mitochondrial_Dysfunction->ROS Caspase9 Caspase-9 Activation Mitochondrial_Dysfunction->Caspase9 JNK JNK Activation ROS->JNK JNK->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced neurotoxicity signaling cascade.

Mitigation_Workflow Start This compound Treatment Co_treatment Co-treatment with Neuroprotective Agent Start->Co_treatment Nimodipine Nimodipine Co_treatment->Nimodipine e.g. Dipyridamole Dipyridamole Co_treatment->Dipyridamole e.g. Antioxidants Antioxidants Co_treatment->Antioxidants e.g. Assess_Toxicity Assess Neurotoxicity Nimodipine->Assess_Toxicity Dipyridamole->Assess_Toxicity Antioxidants->Assess_Toxicity Neurite_Outgrowth Neurite Outgrowth Assay Assess_Toxicity->Neurite_Outgrowth Caspase_Assay Caspase Activity Assay Assess_Toxicity->Caspase_Assay Mitochondrial_Health Mitochondrial Health Assay Assess_Toxicity->Mitochondrial_Health Data_Analysis Data Analysis and Comparison to Control Neurite_Outgrowth->Data_Analysis Caspase_Assay->Data_Analysis Mitochondrial_Health->Data_Analysis

Caption: Experimental workflow for testing neuroprotective agents.

Troubleshooting_Logic Problem High Variability in Neurite Outgrowth Check_Seeding Check Cell Seeding Consistency Problem->Check_Seeding Uneven_Seeding Uneven Seeding Check_Seeding->Uneven_Seeding Yes Check_Coating Check Plate Coating Uniformity Check_Seeding->Check_Coating No Solution_Seeding Solution: Ensure single-cell suspension and consistent plating technique. Uneven_Seeding->Solution_Seeding Uneven_Coating Uneven Coating Check_Coating->Uneven_Coating Yes Check_Edge_Effects Consider Edge Effects Check_Coating->Check_Edge_Effects No Solution_Coating Solution: Ensure complete and even coating of the well surface. Uneven_Coating->Solution_Coating Edge_Effects Edge Effects Present Check_Edge_Effects->Edge_Effects Yes Solution_Edge_Effects Solution: Avoid using outer wells or maintain humidity with PBS. Edge_Effects->Solution_Edge_Effects

Caption: Troubleshooting logic for high variability in neurite outgrowth.

References

Validation & Comparative

A Comparative Analysis of Vincristine and Vinblastine Efficacy in Lymphoma Models

Author: BenchChem Technical Support Team. Date: November 2025

Vincristine and vinblastine are two closely related vinca alkaloids, both derived from the Madagascar periwinkle plant, Catharanthus roseus.[1] Despite their structural similarity—differing only by a single methyl group versus a formyl group—their clinical applications, efficacy, and toxicity profiles in treating lymphomas show notable distinctions.[1] This guide provides an objective comparison of their performance in preclinical lymphoma models, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Shared Pathway

Both this compound and vinblastine exert their cytotoxic effects through the same fundamental mechanism: disruption of microtubule dynamics.[2][3] They bind to β-tubulin, the protein subunit of microtubules, and inhibit their polymerization.[3][4] This interference prevents the formation of a functional mitotic spindle, a structure essential for chromosome segregation during cell division.[2][5] Consequently, the cell cycle is arrested in the metaphase stage, which triggers a cascade of events leading to programmed cell death, or apoptosis.[2][3][5] This mechanism is particularly effective against the rapidly proliferating cells characteristic of lymphomas.[2][5]

cluster_Cell Cancer Cell Vinca Vinca Alkaloids (this compound / Vinblastine) Tubulin β-Tubulin Dimers Vinca->Tubulin Binds to Polymerization Microtubule Polymerization Vinca->Polymerization Inhibits Spindle Mitotic Spindle Formation Metaphase Metaphase Arrest Apoptosis Apoptosis (Cell Death) Metaphase->Apoptosis

Caption: Mechanism of action for Vinca alkaloids.

Comparative Efficacy in Lymphoma Cell Lines

Studies comparing this compound and vinblastine in cultured lymphoma cells reveal that the duration of drug exposure is a critical factor in determining their relative potency.

Continuous Exposure Models

Under conditions of continuous exposure, this compound and vinblastine demonstrate comparable efficacy in inhibiting the growth of lymphoma cells. For instance, in a study using the S49 mouse lymphoma cell line, the concentrations required to inhibit the growth rate by 50% (IC50) were very similar for both drugs.[6][7]

Cell LineDrugIC50 (Continuous Exposure)
Mouse Lymphoma S49 This compound5.0 nM
Vinblastine3.5 nM

Data sourced from Ferguson et al., as cited in multiple sources.[6][7][8][9][10]

Short-Term Exposure Models

In contrast, a significant difference in efficacy emerges when cells are exposed to the drugs for a short period (e.g., 4 hours) and then transferred to a drug-free medium. In these models, this compound is substantially more potent than vinblastine. This difference is attributed to the differential uptake and, more importantly, the retention of the drugs by the cells.[6][7] While greater amounts of vinblastine are initially taken up by cells, it is also released much more rapidly once the external source is removed.[6][7] this compound, however, is retained within the cells for a longer duration, leading to greater sustained cytotoxicity.[6][7]

For example, in L1210 leukemia cells (often used as a model for hematologic malignancies), the concentration of this compound required to inhibit colony formation after a 4-hour exposure was 6 nM, whereas vinblastine required a concentration greater than 600 nM to achieve the same effect.[6][7]

Cell LineExposureParameterThis compound IC50Vinblastine IC50
Mouse Leukemia L1210 4-hourProliferation Inhibition100 nM380 nM
4-hourColony Formation6 nM>600 nM

Data sourced from Ferguson et al., as cited in multiple sources.[6][7][9]

cluster_uptake Cellular Drug Kinetics VBL_uptake Vinblastine Uptake (High) VBL_release Rapid Release VBL_uptake->VBL_release VCR_uptake This compound Uptake (Lower) VCR_release Slow Release (High Retention) VCR_uptake->VCR_release VBL_effect Lower Potency (Short Exposure) VBL_release->VBL_effect VCR_effect Higher Potency (Short Exposure) VCR_release->VCR_effect

Caption: Drug kinetics and resulting short-term potency.

Experimental Protocols

The following section details a generalized methodology for comparing the efficacy of this compound and vinblastine in lymphoma cell culture models, based on protocols described in the literature.[9]

Key Experiment: In Vitro Anti-Proliferation Assay

1. Cell Culture:

  • Lymphoma cell lines (e.g., S49, L1210) are maintained in an appropriate growth medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Cells are cultured in a humidified incubator at 37°C with 5% CO2.

2. Drug Preparation:

  • This compound sulfate and vinblastine sulfate are dissolved in a suitable solvent (e.g., sterile water or saline) to create stock solutions.

  • Serial dilutions are prepared in the growth medium to achieve the desired final concentrations for the assay.

3. Experimental Procedure (Continuous Exposure):

  • Exponentially growing cells are seeded into multi-well plates at a predetermined density (e.g., 1 x 10^5 cells/mL).

  • Cells are treated with varying concentrations of this compound or vinblastine. A control group receives only the vehicle.

  • The plates are incubated for a set period (e.g., 48 hours).

  • Cell proliferation is measured using a cell counter or a viability assay (e.g., MTT or WST-1 assay).

  • The IC50 value is calculated from the dose-response curve.

4. Experimental Procedure (Short-Term Exposure):

  • Cells are incubated with the drugs for a short duration (e.g., 4 hours).

  • Following exposure, cells are washed to remove the drug and resuspended in fresh, drug-free medium.

  • Cells are then incubated for a further period (e.g., 44 hours) before assessing proliferation, or plated in semi-solid medium for colony formation assays.

  • The IC50 is determined based on the inhibition of proliferation or colony formation relative to the control.

cluster_exposure Exposure Type start Start: Lymphoma Cell Culture seed Seed Cells into Multi-Well Plates start->seed treat Add this compound or Vinblastine (Varying Concentrations) seed->treat continuous Continuous Exposure (e.g., 48h) treat->continuous short_term Short-Term Exposure (e.g., 4h) treat->short_term measure Measure Cell Proliferation / Colony Formation continuous->measure wash Wash Cells, Resuspend in Drug-Free Medium short_term->wash incubate Incubate Further (e.g., 44h) wash->incubate incubate->measure end Calculate IC50 Values measure->end

Caption: Experimental workflow for in vitro efficacy testing.

Conclusion and Clinical Implications

In preclinical lymphoma models, this compound and vinblastine show similar efficacy under continuous exposure. However, this compound demonstrates significantly greater potency following short-term exposure due to its higher cellular retention. This distinction is crucial and may partly explain their different therapeutic roles and toxicity profiles in clinical settings.

  • Vinblastine is a key component of the ABVD regimen (Adriamycin, Bleomycin, Vinblastine, Dacarbazine), a standard treatment for Hodgkin lymphoma.[11][12] Its primary dose-limiting toxicity is myelosuppression (suppression of bone marrow activity).[13]

  • This compound is integral to the CHOP regimen (Cyclophosphamide, Doxorubicin, this compound, Prednisone) used for non-Hodgkin lymphomas.[1] Its use is limited mainly by neurotoxicity.[14]

The choice between these two agents in a clinical protocol is therefore guided not just by their efficacy against a specific lymphoma subtype but also by their distinct and non-overlapping toxicity profiles, which allows for their use in different combination chemotherapy regimens.[1] The preclinical data underscores that while their core mechanism is identical, differences in cellular pharmacokinetics lead to significant variations in potency under different exposure conditions, a finding that continues to inform their clinical application.

References

Vincristine vs. Paclitaxel: A Comparative Guide to Their Effects on Microtubule Stability and Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Microtubule-targeting agents (MTAs) are a cornerstone of cancer chemotherapy, fundamentally interfering with the dynamic microtubule cytoskeleton essential for cell division. Among the most clinically significant MTAs are vincristine, a vinca alkaloid, and paclitaxel, a taxane. These drugs represent two distinct classes of agents that, despite both targeting tubulin, exert opposing effects on microtubule stability and dynamics. This guide provides an objective comparison of their mechanisms, supported by experimental data, to inform research and drug development.

Opposing Mechanisms of Action

This compound and paclitaxel disrupt the delicate balance of microtubule polymerization and depolymerization, a process known as dynamic instability, which is critical for the formation and function of the mitotic spindle. However, they do so from opposite ends of the spectrum.

  • This compound: The Destabilizer this compound belongs to the vinca alkaloid family of drugs, which are known as microtubule-destabilizing agents.[1] It functions by binding to soluble αβ-tubulin heterodimers.[2] This binding inhibits the polymerization of tubulin into microtubules.[3] At low concentrations, this compound binds to high-affinity sites at the plus ends of microtubules, suppressing the dynamics of both growth and shortening.[4] At higher concentrations, it can induce the depolymerization of existing microtubules.[5] This disruption of microtubule assembly leads to the dissolution of the mitotic spindle, causing cells to arrest in metaphase and ultimately undergo apoptosis (programmed cell death).[3][6]

  • Paclitaxel: The Stabilizer In stark contrast, paclitaxel is a microtubule-stabilizing agent.[7] It binds directly to the β-tubulin subunit within the microtubule polymer.[8] This binding event promotes the polymerization of tubulin and hyper-stabilizes the microtubule structure, effectively preventing its depolymerization.[9] The resulting microtubules are rigid, non-functional, and resistant to disassembly. This suppression of microtubule dynamics also leads to a G2/M phase cell cycle arrest, the formation of abnormal mitotic spindles, and subsequent apoptosis.[8]

vincristine_mechanism

paclitaxel_mechanism

Quantitative Effects on Microtubule Dynamics

The opposing actions of this compound and paclitaxel lead to distinct, measurable changes in the parameters of microtubule dynamic instability. Both drugs, even at low nanomolar concentrations, significantly suppress overall microtubule dynamics.[10][11]

ParameterControl (Untreated)This compound (10 nM)Paclitaxel (10 nM)Effect
Growth Rate (µm/min) ~10.4DecreasedDecreasedBoth drugs slow the rate of microtubule elongation.
Shortening Rate (µm/min) ~15.2DecreasedDecreasedBoth drugs slow the rate of microtubule disassembly.
Dynamicity (µm/min) ~9.6Suppressed (>50%)SuppressedBoth drugs significantly reduce overall dynamic turnover.[4]
IC₅₀ (Dynamics) N/A~37 nM~14 nMPaclitaxel is more potent at suppressing dynamics.[11]
Primary Mechanism Dynamic EquilibriumInhibits PolymerizationInhibits DepolymerizationFundamentally opposite primary actions.

Data synthesized from studies on non-small cell lung cancer cells and LLC-PK1 cells. Absolute values can vary by cell type and experimental conditions.[4][11]

Comparative Cellular and Systemic Effects

The distinct molecular mechanisms translate to differences in cellular phenotypes and clinical neurotoxicity.

FeatureThis compoundPaclitaxel
Microtubule Mass Decreased at high concentrationsIncreased
Mitotic Spindle Disrupted, few or no microtubulesAbnormal, multipolar spindles with microtubule bundles
Axonal Transport Potent inhibitor of anterograde & retrograde transport[12]Mild inhibitor of anterograde transport only[12][13]
Neurotoxicity High incidence, dose-limitingCommon, but generally less severe than this compound
IC₅₀ (Cytotoxicity) 2 nM (Neuroblastoma) to 40 nM (Lung Cancer)[14]4 nM (Ovarian) to 10 nM (Biochemical Assay)[14][15]

pathway_comparison

Key Experimental Protocols

Reproducible and accurate assessment of MTA activity is crucial. Below are outlines of standard methodologies used to generate the comparative data.

Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the effect of a compound on the polymerization of purified tubulin in real-time.

Objective: To quantify the increase or decrease in microtubule polymer mass.

Principle: Microtubule polymerization scatters light. The change in optical density (absorbance) at 340 nm is directly proportional to the mass of the microtubule polymer formed.[16]

Methodology:

  • Reagent Preparation:

    • Prepare a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).[15]

    • Prepare a stock solution of purified tubulin (>99% pure) at 4 mg/mL in the above buffer. Keep on ice.

    • Prepare a GTP stock solution (100 mM).

    • Prepare stock solutions of this compound, paclitaxel, and a vehicle control (e.g., DMSO) at various concentrations.

  • Assay Setup:

    • Use a temperature-controlled spectrophotometer with a 96-well plate reader, pre-warmed to 37°C.[16]

    • In each well, add the test compound (this compound or paclitaxel) or vehicle control.

    • On ice, prepare the final reaction mixture by adding GTP (to a final concentration of 1 mM) and tubulin to the buffer.

    • Add the tubulin/GTP mixture to the wells containing the test compounds. The final tubulin concentration is typically 2-4 mg/mL.

  • Data Acquisition:

    • Immediately place the plate in the 37°C spectrophotometer.

    • Measure the absorbance at 340 nm every 30-60 seconds for 60 minutes.[16]

  • Analysis:

    • Plot absorbance vs. time.

    • For paclitaxel (stabilizer): Expect an increased rate of polymerization and a higher final plateau compared to the control.

    • For this compound (destabilizer): Expect a decreased rate of polymerization and a lower final plateau.

protocol_workflow

Protocol 2: Immunofluorescence Staining of Cellular Microtubules

This method allows for the direct visualization of a drug's effect on the microtubule cytoskeleton within cells.

Objective: To qualitatively and quantitatively assess changes in microtubule morphology, density, and organization.

Principle: Cells are fixed and permeabilized to allow fluorescently-labeled antibodies to bind specifically to α- or β-tubulin, revealing the microtubule network architecture via fluorescence microscopy.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa, A549) on glass coverslips or in imaging-quality microplates and allow them to adhere.

    • Treat cells with various concentrations of this compound, paclitaxel, or vehicle control for a specified time (e.g., 6-18 hours).[15]

  • Fixation and Permeabilization:

    • Wash cells gently with PBS.

    • Fix the cells with ice-cold methanol for 5 minutes at -20°C or with 4% formaldehyde in PBS for 20 minutes at room temperature.[15][17]

    • Wash twice with PBS.

    • Permeabilize the cells with a buffer containing a detergent like Triton X-100 (e.g., 0.1-0.5% in PBS) for 10-20 minutes.[18]

  • Immunostaining:

    • Block non-specific antibody binding with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.[17]

    • Incubate with a primary antibody against α-tubulin or β-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer, typically overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature, protected from light.[19]

    • (Optional) Counterstain nuclei with DAPI or Hoechst.

  • Imaging and Analysis:

    • Mount the coverslips onto microscope slides with an anti-fade mounting medium.

    • Image using a confocal or widefield fluorescence microscope.

    • Expected Results: Control cells will show a fine, web-like network of microtubules. Paclitaxel-treated cells will exhibit thick bundles of microtubules, often around the nucleus. This compound-treated cells will show a diffuse tubulin stain with a significant reduction or complete loss of the microtubule network.[20]

This compound and paclitaxel, while both potent antimitotic agents, represent a classic ying-yang in pharmacology. This compound actively dismantles the microtubule network by preventing tubulin polymerization, whereas paclitaxel freezes it by preventing depolymerization. Understanding these fundamentally different mechanisms is critical for designing rational combination therapies, overcoming drug resistance, and developing next-generation microtubule-targeting agents with improved therapeutic indices. The experimental protocols outlined provide a foundational framework for researchers to probe these interactions further.

References

Validating the Anti-mitotic Activity of a New Vincristine Derivative: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the anti-mitotic activity of a novel vincristine derivative, herein referred to as this compound-D. It offers a direct comparison with the parent compound, this compound, and outlines the essential experimental protocols required for a thorough evaluation. The data presented for this compound-D is a representative synthesis based on trends observed for other vinca alkaloid derivatives, illustrating its potential for enhanced potency and ability to overcome drug resistance.

Introduction to this compound and the Need for Novel Derivatives

This compound, a vinca alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a widely used chemotherapeutic agent.[1] Its primary mechanism of action involves the inhibition of microtubule polymerization by binding to tubulin, the fundamental protein component of microtubules.[2][3] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the M-phase (mitosis) and ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.[4] While effective against a range of cancers, including leukemias and lymphomas, the clinical use of this compound is often limited by dose-dependent neurotoxicity and the development of multidrug resistance (MDR).[4]

The emergence of MDR, frequently mediated by the overexpression of P-glycoprotein (P-gp) efflux pumps that actively remove the drug from cancer cells, presents a significant challenge in cancer therapy.[5] This has spurred the development of new this compound derivatives with the goals of enhancing anti-mitotic potency, reducing neurotoxicity, and overcoming resistance mechanisms. This guide details the critical experiments necessary to validate the efficacy of such a novel derivative, this compound-D, in comparison to its parent compound.

Comparative Anti-mitotic Activity: this compound vs. This compound-D

The following tables summarize the key quantitative data comparing the anti-mitotic activity of this compound and the hypothetical new derivative, this compound-D.

Table 1: Inhibition of Tubulin Polymerization

CompoundInhibition Constant (Ki) for Tubulin Addition (µM)
This compound0.085[6]
This compound-D0.065

Table 2: Cytotoxicity (IC50) in Cancer Cell Lines

Cell LineThis compound IC50 (nM)This compound-D IC50 (nM)
L1210 (Leukemia)4.4[7]2.8
HeLa (Cervical Cancer)1.4[7]0.9
B16 (Melanoma)36 (equivalent to 40 nM vinblastine)[6]25
L1210/VCR (this compound-Resistant Leukemia)>600[7]150

Table 3: Cell Cycle Arrest in L1210 Leukemia Cells (% of cells in M-phase after 24h treatment)

Compound (at 10x IC50)% of Cells in M-Phase
Control (untreated)5%
This compound65%
This compound-D75%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Tubulin Polymerization Assay

This assay directly measures the effect of the compounds on the in vitro assembly of microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • This compound and this compound-D stock solutions (in DMSO)

  • 96-well microplate reader capable of reading absorbance at 340 nm and maintaining a temperature of 37°C

Procedure:

  • Prepare the tubulin polymerization reaction mixture on ice. For a 100 µL reaction, combine General Tubulin Buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%).

  • Add the desired concentration of this compound, this compound-D, or DMSO (vehicle control) to the reaction mixture.

  • Add purified tubulin to the mixture to a final concentration of 3 mg/mL.

  • Transfer 100 µL of the final reaction mixture to a pre-warmed (37°C) 96-well plate.

  • Immediately place the plate in the microplate reader, pre-set to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Calculate the rate of polymerization and the maximal polymer mass for each condition. The inhibition constant (Ki) can be determined by measuring the effect of a range of drug concentrations on the initial rate of polymerization.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Cancer cell lines (e.g., L1210, HeLa)

  • Cell culture medium and supplements

  • This compound and this compound-D

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A solution (100 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Seed cells in culture plates and allow them to adhere and grow for 24 hours.

  • Treat the cells with various concentrations of this compound, this compound-D, or vehicle control for the desired duration (e.g., 24 hours).

  • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing to fix the cells.

  • Incubate the fixed cells at 4°C for at least 30 minutes.

  • Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes and discard the ethanol.

  • Wash the cells with PBS and resuspend the pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate at room temperature for 30 minutes in the dark.

  • Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

  • Gate the cell population to exclude doublets and debris. Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.

Immunofluorescence Microscopy for Mitotic Spindle Analysis

This technique allows for the direct visualization of the mitotic spindle and chromosomes to assess drug-induced abnormalities.

Materials:

  • Cells grown on sterile glass coverslips

  • This compound and this compound-D

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin (to stain microtubules)

  • Fluorescently labeled secondary antibody

  • DAPI (to stain DNA/chromosomes)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on sterile glass coverslips in a petri dish and allow them to attach overnight.

  • Treat the cells with this compound, this compound-D, or vehicle control for a specified time.

  • Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating with 1% BSA in PBS for 30 minutes.

  • Incubate with the primary antibody against α-tubulin (diluted in blocking solution) for 1 hour at room temperature.

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells with PBS and mount the coverslips on microscope slides using antifade mounting medium.

  • Visualize the cells using a fluorescence microscope. Capture images of mitotic cells and analyze the morphology of the mitotic spindle and chromosome alignment.

Visualizing Mechanisms and Workflows

The following diagrams illustrate the key pathways and processes involved in the validation of this compound-D.

G This compound This compound / this compound-D Tubulin β-Tubulin This compound->Tubulin Binds to Microtubule Microtubule Polymerization This compound->Microtubule Inhibits Tubulin->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle M_Phase M-Phase Arrest Spindle->M_Phase Apoptosis Apoptosis M_Phase->Apoptosis G Start Start: New this compound Derivative (this compound-D) Assay1 Tubulin Polymerization Assay Start->Assay1 Assay2 Cell Culture & Treatment Start->Assay2 Data Data Analysis & Comparison to this compound Assay1->Data Assay3 Cell Cycle Analysis (Flow Cytometry) Assay2->Assay3 Assay4 Immunofluorescence (Mitotic Spindle) Assay2->Assay4 Assay3->Data Assay4->Data End End: Validation of Anti-mitotic Activity Data->End G Vincristine_D This compound-D Potency Increased Potency Vincristine_D->Potency Resistance Overcomes P-gp Mediated Resistance Vincristine_D->Resistance Ki Lower Ki for Tubulin Binding Potency->Ki IC50 Lower IC50 in Resistant Cells Resistance->IC50 Efflux Reduced Efflux by P-gp Resistance->Efflux

References

Comparative Analysis of Gene Expression in Response to Vincristine and Combretastatin

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vincristine and combretastatin are both potent anti-cancer agents that function by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. This compound, a vinca alkaloid, is a widely used chemotherapeutic agent for various hematological and solid tumors. Combretastatin A-4, a natural stilbenoid, is a vascular-disrupting agent that primarily targets endothelial cells, leading to the collapse of tumor vasculature. While both drugs converge on microtubules as their primary target, their distinct mechanisms of action and cellular targets suggest that they elicit different downstream gene expression profiles. This guide provides a comparative analysis of the gene expression changes induced by this compound and combretastatin, based on available experimental data. It is important to note that the data presented here are derived from separate studies conducted on different cell lines and under varying experimental conditions. Therefore, a direct comparison should be interpreted with caution.

Data Presentation: Differentially Expressed Genes

The following tables summarize the differentially expressed genes in response to this compound and combretastatin from two key studies.

Table 1: Differentially Expressed Genes in Jurkat T-ALL Cells in Response to this compound [1]

Gene CategoryUp-regulated GenesDown-regulated Genes
Apoptosis APAF1, BAX, BCL2L1, CASP1, CASP10, CASP3, CASP6, CASP7, CASP8, CASP9, FAS, FASLG, TNF, TNFRSF10A, TNFRSF10B, TNFRSF1A, TP53AKT1, BCL2, BCL2L10, BIRC3, BIRC5, BRAF, HRAS, IKBKB, KRAS, MCL1, NFKB1, NFKBIA, PIK3CA, PIK3R1, RAF1, RELA
Cell Cycle ATM, BAX, BCL2L1, CCNA1, CCND1, CCNE1, CDK2, CDK4, CDK6, CDKN1A, CDKN1B, E2F1, MAX, MYC, RB1, TP53ANAPC2, AURKA, AURKB, BIRC5, CCNA2, CCNB1, CCNB2, CDC2, CDC20, CDC25A, CDC25C, CDK1, CHEK1, CHEK2, E2F1, ESPL1, MAD2L1, PLK1, PTTG1, SEC24C, SKP2, TOP2A
Heat Shock HSP90AA1, HSPA1A, HSPA1B, HSPB1
Topoisomerases TOP1, TOP2A, TOP2B
Protein Kinases AURKA, AURKB, CHEK1, CHEK2, PLK1AKT1, BRAF, IKBKB, PIK3CA, PIK3R1, RAF1
Cathepsins CTSB, CTSD, CTSL, CTSS

Data from a study on Jurkat T-ALL cells treated with this compound. The study identified 66 differentially expressed genes.[1]

Table 2: Genes Modulated by Combretastatin A-4 in Endothelial and Cancer Cells

GeneRegulationCell Line(s)Key Pathway
VEGF-A Increased (aerobic conditions)HUVEC, T24 bladder carcinomaHIF-1 Signaling
HIF-1α Increased (aerobic conditions), Decreased (hypoxic conditions)HUVEC, T24 bladder carcinoma, SW1222 colon carcinomaHIF-1 Signaling
c-Myc Down-regulatedHT-29Cell Proliferation
hTERT Down-regulatedHT-29Telomere Maintenance

Data synthesized from studies on Human Umbilical Vein Endothelial Cells (HUVECs) and various cancer cell lines treated with Combretastatin A-4 phosphate (CA-4P).[2][3]

Experimental Protocols

This compound Gene Expression Analysis in Jurkat Cells [1]

  • Cell Line: Human T-lymphoblastic leukemia cell line (Jurkat).

  • Cell Culture: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Jurkat cells were treated with this compound at its IC50 concentration for 72 hours.

  • Gene Expression Analysis: Total RNA was extracted, and cDNA was synthesized. The expression of 84 genes related to cancer drug targets was evaluated using a PCR array. The ΔΔCt method was used for data analysis, with normalization to five housekeeping genes (B2M, HPRT1, RPL13A, GAPDH, ACTB). A fold change of >1.5 was considered significant.

Combretastatin A-4 Gene Expression Analysis in HUVECs [2]

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

  • Cell Culture: HUVECs were cultured on gelatin-coated dishes in M199 medium supplemented with 20% FCS, 30 µg/ml endothelial cell growth supplement, and 100 µg/ml heparin.

  • Drug Treatment: HUVECs were treated with Combretastatin A-4 phosphate (CA-4P) at various concentrations (e.g., 1 µM) for different time points (e.g., 2 and 24 hours) under both aerobic and hypoxic conditions.

  • Gene Expression Analysis: Total RNA was isolated, and real-time RT-PCR was performed to analyze the expression of specific genes like VEGF.

Mandatory Visualization

Signaling Pathways

vincristine_apoptosis_pathway This compound This compound Microtubule_Disruption Microtubule Disruption This compound->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest Microtubule_Disruption->Mitotic_Arrest TP53 TP53 (p53) (Upregulated) Mitotic_Arrest->TP53 Caspase8 Caspase-8 (Upregulated) Mitotic_Arrest->Caspase8 BAX BAX (Upregulated) TP53->BAX BCL2 BCL2 (Downregulated) TP53->BCL2 Mitochondrion Mitochondrion BAX->Mitochondrion BCL2->Mitochondrion Caspase9 Caspase-9 (Upregulated) Mitochondrion->Caspase9 Caspase3 Caspase-3 (Upregulated) Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptotic pathway.

combretastatin_hif1_pathway cluster_conditions Cellular Conditions Combretastatin Combretastatin A-4 Microtubule_Depolymerization Microtubule Depolymerization Combretastatin->Microtubule_Depolymerization HIF1a_hypoxic HIF-1α Reduction (Hypoxic) Combretastatin->HIF1a_hypoxic RhoA RhoA Activation Microtubule_Depolymerization->RhoA NFkB NF-κB Activation RhoA->NFkB HIF1a_aerobic HIF-1α Accumulation (Aerobic) NFkB->HIF1a_aerobic VEGF VEGF-A Expression (Upregulated) HIF1a_aerobic->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis

Caption: Combretastatin A-4 and HIF-1 signaling.

Experimental Workflow

experimental_workflow cluster_this compound This compound Study cluster_combretastatin Combretastatin Study V_Cell_Culture Jurkat T-ALL Cell Culture (RPMI-1640 + 10% FBS) V_Treatment This compound Treatment (IC50, 72h) V_Cell_Culture->V_Treatment V_RNA_Extraction Total RNA Extraction V_Treatment->V_RNA_Extraction V_cDNA_Synthesis cDNA Synthesis V_RNA_Extraction->V_cDNA_Synthesis V_PCR_Array PCR Array (84 Cancer Drug Target Genes) V_cDNA_Synthesis->V_PCR_Array V_Data_Analysis Data Analysis (ΔΔCt) V_PCR_Array->V_Data_Analysis C_Cell_Culture HUVEC Culture (M199 + 20% FBS + ECGS) C_Treatment CA-4P Treatment (1µM, 2h & 24h) C_Cell_Culture->C_Treatment C_RNA_Extraction Total RNA Extraction C_Treatment->C_RNA_Extraction C_RT_PCR Real-Time RT-PCR (VEGF Gene) C_RNA_Extraction->C_RT_PCR C_Data_Analysis Relative Quantification C_RT_PCR->C_Data_Analysis

Caption: Comparative experimental workflows.

Comparative Analysis and Conclusion

Based on the available data, this compound and combretastatin induce distinct, though potentially overlapping, gene expression changes.

This compound's effect on Jurkat T-ALL cells reveals a broad impact on genes controlling apoptosis and cell cycle progression . The significant upregulation of pro-apoptotic genes like BAX and caspases, coupled with the downregulation of survival genes such as BCL2 and members of the PI3K/AKT pathway, underscores its potent cytotoxic mechanism.[1] The extensive downregulation of key cell cycle regulators, including cyclins and cyclin-dependent kinases, is consistent with its known function in inducing mitotic arrest.[1]

Combretastatin A-4 , in contrast, demonstrates a more targeted effect on pathways related to angiogenesis and the tumor microenvironment in endothelial cells. Its ability to modulate HIF-1α expression in an oxygen-dependent manner is a key finding.[2] Under aerobic conditions, the upregulation of HIF-1α and its downstream target VEGF-A suggests a complex response that could potentially have pro-angiogenic implications in certain contexts.[2] However, its primary anti-tumor effect is attributed to its vascular-disrupting activity. The downregulation of c-Myc and hTERT in cancer cells further points to its anti-proliferative effects.[3]

Points of Convergence and Divergence:

  • Common Target, Different Downstream Effects: While both drugs target microtubules, the resulting gene expression profiles reflect their different primary cellular targets. This compound's effects are predominantly observed in cancer cells, leading to direct cytotoxicity, whereas combretastatin's impact is notably on endothelial cells, affecting the tumor's blood supply.

  • Apoptosis vs. Vascular Disruption: The gene expression data for this compound strongly supports a direct induction of apoptosis in cancer cells. For combretastatin, while it can induce apoptosis in endothelial cells, the highlighted gene expression changes are more closely linked to the regulation of vascular-specific processes.

  • Signaling Pathways: this compound treatment leads to significant alterations in the PI3K/Akt signaling pathway.[1] Combretastatin A-4 has been shown to activate the RhoA/NF-κB signaling cascade.[2]

References

The Role of βIII-Tubulin Overexpression in Vincristine Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms of chemotherapy resistance is paramount. One key player that has emerged in resistance to microtubule-targeting agents like vincristine is the overexpression of βIII-tubulin. This guide provides a comprehensive comparison of experimental data confirming the role of this specific tubulin isotype in conferring this compound resistance.

Overexpression of βIII-tubulin, a protein typically found in neuronal cells, is frequently observed in various cancer types and is associated with a more aggressive disease and resistance to chemotherapy.[1] This alteration in the microtubule cytoskeleton, the target of vinca alkaloids, is a significant mechanism of drug resistance.[2][3]

Comparative Analysis of this compound Sensitivity

Experimental evidence consistently demonstrates that the level of βIII-tubulin expression directly correlates with cellular sensitivity to this compound. Downregulation of βIII-tubulin has been shown to sensitize cancer cells to the cytotoxic effects of this chemotherapeutic agent.

Cell LineExperimental ModelKey FindingsReference
NCI-H460 (NSCLC)siRNA-mediated βIII-tubulin knockdownKnockdown cells were significantly more sensitive to this compound.[4]
Calu-6 (NSCLC)siRNA-mediated βIII-tubulin knockdownβIII-tubulin knockdown sensitized the cells to this compound.[4]
MCF-7 (Breast Cancer)siRNA-mediated βIII-tubulin knockdownDownregulation of βIII-tubulin rendered cells more sensitive to vinorelbine (a vinca alkaloid similar to this compound).[5]
MDA-MB-231 (Breast Cancer)siRNA-mediated βIII-tubulin knockdownUnderexpression of βIII-tubulin did not significantly affect sensitivity to vinorelbine in this cell line.[5]
B16F10 (Melanoma)This compound-resistant sublinesThis compound-resistant cells showed altered expression of β-tubulin isotypes.[6]

Experimental Protocols

To investigate the role of βIII-tubulin in this compound resistance, several key experimental methodologies are employed.

siRNA-mediated Gene Silencing

This technique is used to specifically reduce the expression of the TUBB3 gene, which encodes for βIII-tubulin.

  • Cell Culture: Cancer cell lines (e.g., NCI-H460, Calu-6) are cultured in appropriate media.

  • Transfection: Cells are transfected with small interfering RNA (siRNA) specifically targeting βIII-tubulin mRNA or with a non-targeting control siRNA.

  • Verification of Knockdown: The reduction in βIII-tubulin expression is confirmed at both the mRNA and protein levels using Reverse Transcription PCR (RT-PCR) and Western blotting, respectively.[4]

Assessment of Drug Sensitivity

The sensitivity of cancer cells to this compound is quantified using various assays.

  • Clonogenic Assays: This long-term assay measures the ability of single cells to form colonies after treatment with varying concentrations of this compound. A decrease in colony formation indicates increased drug sensitivity.[4]

  • Proliferation Assays (e.g., MTT, SRB): These shorter-term assays measure the metabolic activity or total protein content of the cell population to determine the inhibitory concentration (IC50) of the drug.

Analysis of Microtubule Dynamics

Changes in microtubule stability and dynamics due to βIII-tubulin expression can be observed directly.

  • Immunofluorescence Staining: Cells are stained with antibodies against tubulin to visualize the microtubule network. Alterations in microtubule morphology can be assessed qualitatively.[4]

  • Live-cell Imaging: Advanced microscopy techniques can be used to track the dynamic instability of microtubules in real-time in the presence and absence of this compound.

Visualizing the Mechanisms

The following diagrams illustrate the key concepts and workflows involved in studying βIII-tubulin-mediated this compound resistance.

G cluster_0 Mechanism of this compound Action & Resistance VCR This compound MT Microtubules VCR->MT Binds to tubulin, disrupts dynamics Apoptosis Apoptosis MT->Apoptosis Mitotic arrest leads to b3_tubulin βIII-Tubulin Overexpression b3_tubulin->VCR Reduces binding efficacy b3_tubulin->MT Alters microtubule dynamics

Caption: The signaling pathway of this compound-induced apoptosis and the disruptive role of βIII-tubulin.

G cluster_workflow Experimental Workflow start Start: Cancer Cell Line transfection Transfect with βIII-tubulin siRNA or Control start->transfection verification Verify Knockdown (RT-PCR, Western Blot) transfection->verification treatment Treat with this compound (Varying Concentrations) verification->treatment assay Assess Cell Viability (Clonogenic/Proliferation Assay) treatment->assay analysis Data Analysis (Compare IC50 values) assay->analysis end Conclusion analysis->end

Caption: A typical experimental workflow for confirming the role of βIII-tubulin in this compound resistance.

The Broader Context and Alternative Mechanisms

While βIII-tubulin overexpression is a significant factor, it is important to acknowledge that this compound resistance is a multifaceted issue.[7] Other mechanisms that can contribute to resistance include:

  • Overexpression of ATP-binding cassette (ABC) transporters: Proteins like P-glycoprotein can actively pump this compound out of the cell, reducing its intracellular concentration.[3] In some neuroblastoma cell lines, the overexpression of ABCB1 was a more dominant resistance mechanism than alterations in βIII-tubulin levels.[8]

  • Alterations in other β-tubulin isotypes: Changes in the expression of other isotypes, such as βII-tubulin, can also influence the sensitivity of cancer cells to vinca alkaloids.[2]

  • Defects in apoptotic pathways: Mutations or altered expression of proteins involved in programmed cell death can make cells inherently more resistant to the cytotoxic effects of chemotherapy.

References

Unlocking Synergistic Potential: A Comparative Guide to Vincristine and Novel Kinase Inhibitor Combinations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of combining the conventional chemotherapeutic agent vincristine with a selection of novel kinase inhibitors. We delve into the experimental data, detailed protocols, and underlying signaling pathways to illuminate the enhanced anti-cancer efficacy of these combination therapies.

The microtubule-targeting agent this compound has long been a cornerstone of various chemotherapy regimens. However, its efficacy can be limited by toxicity and the development of drug resistance. Recent research has explored the strategy of combining this compound with novel kinase inhibitors, which can target specific signaling pathways involved in cancer cell proliferation, survival, and resistance. This approach has shown promise in preclinical studies, demonstrating synergistic cytotoxicity in various cancer models.

This guide will compare the synergistic effects of this compound with three distinct classes of novel kinase inhibitors: an Aurora kinase inhibitor (VE-465), ALK inhibitors (Crizotinib and Ceritinib), and an IKKβ inhibitor (ML120B).

Performance Comparison: this compound in Combination with Novel Kinase Inhibitors

The following tables summarize the quantitative data from key studies, highlighting the synergistic or additive effects of combining this compound with different kinase inhibitors on cancer cell lines.

Table 1: Synergistic Effects of this compound and VE-465 (Aurora Kinase Inhibitor) on Myeloid Leukemia Cells
Cell LineDrug CombinationIC50 (nM) - this compound AloneIC50 (nM) - VE-465 AloneIC50 (nM) - CombinationCombination Index (CI)Effect
HL60This compound + VE-465Not SpecifiedNot SpecifiedNot Specified< 1Synergistic/Additive[1]
U937This compound + VE-465Not SpecifiedNot SpecifiedNot Specified< 1Synergistic/Additive[1]
THP-1This compound + VE-465Not SpecifiedNot SpecifiedNot Specified< 1Synergistic/Additive[1]
KY821This compound + VE-465Not SpecifiedNot SpecifiedNot Specified< 1Synergistic/Additive[1]
KCL22This compound + VE-465Not SpecifiedNot SpecifiedNot Specified< 1Synergistic/Additive[1]
K562This compound + VE-465Not SpecifiedNot SpecifiedNot Specified< 1Synergistic/Additive[1]
KU812This compound + VE-465Not SpecifiedNot SpecifiedNot Specified< 1Synergistic/Additive[1]

Combination Index (CI) values less than 1 indicate a synergistic interaction.

Table 2: Anti-Proliferative Effects of this compound and ALK Inhibitors in EML4-ALK Positive NSCLC Cells[2]
Cell Line (EML4-ALK Variant)Drug CombinationIC50 (nM) - ALK Inhibitor AloneIC50 (nM) - ALK Inhibitor with this compound (0.5 nM)IC50 (nM) - ALK Inhibitor with this compound (1 nM)
H3122 (V1)Crizotinib + this compound105.365.445.2
H3122 (V1)Ceritinib + this compound45.725.118.9
H2228 (V3)Crizotinib + this compound250.1245.3230.7
H2228 (V3)Ceritinib + this compound150.6148.2135.4
Table 3: Enhanced Cytotoxicity with this compound and ML120B (IKKβ Inhibitor) in Non-Hodgkin's Lymphoma Cells
Cell LineTreatmentEffect
WSU-FSCCL50 nM this compoundG2/M arrest and apoptosis
WSU-FSCCL40 µM ML120B + 520 pM this compoundComparable G2/M arrest and apoptosis to 50 nM this compound alone[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Drug Treatment: Treat cells with various concentrations of this compound, the kinase inhibitor, or the combination of both. Include a vehicle-only control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values using non-linear regression analysis.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Treat cells with the indicated drug concentrations for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Western Blot Analysis
  • Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against the target proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Synergy

The synergistic effects of these drug combinations stem from their ability to target multiple, often interconnected, cellular pathways.

This compound and VE-465 (Aurora Kinase Inhibitor)

The combination of this compound and the Aurora kinase inhibitor VE-465 demonstrates a synergistic anti-proliferative effect in myeloid leukemia cells.[1] this compound arrests cells in the G2/M phase of the cell cycle by disrupting microtubule dynamics. VE-465, by inhibiting Aurora kinases, also induces a G2/M arrest. Their combined action leads to a more profound cell cycle blockade, ultimately triggering apoptosis. This is evidenced by the increased levels of cleaved caspases 3, 7, and 9, and cleaved PARP.[1] Interestingly, the combination also leads to a marked decrease in the phosphorylation of ERK1/2, suggesting an impact on the MAPK signaling pathway.[1]

G_Vincristine_VE465 This compound This compound Microtubules Microtubule Dynamics This compound->Microtubules ERK12 p-ERK1/2 This compound->ERK12 decreases VE465 VE-465 AuroraKinase Aurora Kinase VE465->AuroraKinase inhibits VE465->ERK12 decreases G2M_Checkpoint G2/M Checkpoint Activation Microtubules->G2M_Checkpoint disrupts AuroraKinase->G2M_Checkpoint regulates Apoptosis Apoptosis G2M_Checkpoint->Apoptosis Proliferation Cell Proliferation Apoptosis->Proliferation inhibits ERK12->Proliferation

This compound and VE-465 Signaling Pathway
This compound and ALK Inhibitors

In EML4-ALK variant 1 (V1) positive non-small cell lung cancer (NSCLC) cells, combining this compound with ALK inhibitors like crizotinib or ceritinib leads to enhanced anti-proliferative effects and increased apoptosis.[3][4] This synergistic interaction is attributed to the dual blockade of critical signaling pathways. While ALK inhibitors target the oncogenic ALK fusion protein, this compound disrupts the microtubule network. This combination effectively inhibits multiple downstream pathways crucial for cancer cell survival and proliferation, including the RAS/MAPK, PI3K/AKT, and JAK/STAT3 signaling cascades.[4]

G_Vincristine_ALK This compound This compound Microtubules Microtubules This compound->Microtubules disrupts ALK_Inhibitor ALK Inhibitor EML4_ALK EML4-ALK ALK_Inhibitor->EML4_ALK inhibits Proliferation_Survival Proliferation & Survival Microtubules->Proliferation_Survival impacts RAS_MAPK RAS/MAPK Pathway EML4_ALK->RAS_MAPK PI3K_AKT PI3K/AKT Pathway EML4_ALK->PI3K_AKT JAK_STAT3 JAK/STAT3 Pathway EML4_ALK->JAK_STAT3 RAS_MAPK->Proliferation_Survival PI3K_AKT->Proliferation_Survival JAK_STAT3->Proliferation_Survival G_Vincristine_ML120B This compound This compound Microtubule_Stress Microtubule Stress This compound->Microtubule_Stress Apoptosis Apoptosis This compound->Apoptosis induces ML120B ML120B IKKbeta IKKβ ML120B->IKKbeta inhibits Microtubule_Stress->IKKbeta NFkB NF-κB Activation IKKbeta->NFkB Cell_Survival Cell Survival NFkB->Cell_Survival Cell_Survival->Apoptosis inhibits G_Experimental_Workflow start Start: Hypothesis Generation cell_culture Cancer Cell Line Culture start->cell_culture drug_treatment Single Agent & Combination Drug Treatment cell_culture->drug_treatment viability_assay Cell Viability Assay (e.g., MTT) drug_treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) drug_treatment->apoptosis_assay western_blot Western Blot Analysis (Signaling Pathways) drug_treatment->western_blot data_analysis Data Analysis (IC50, CI, Statistical Tests) viability_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis conclusion Conclusion on Synergy and Mechanism data_analysis->conclusion

References

Safety Operating Guide

Proper Disposal of Vincristine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring safety and compliance in the disposal of vincristine, a potent cytotoxic agent, is a critical component of laboratory and research protocols. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste, designed for researchers, scientists, and drug development professionals.

This compound and materials contaminated with it are classified as hazardous and cytotoxic waste.[1][2] Disposal must strictly adhere to local, state, and federal regulations to mitigate risks to personnel and the environment.[1] It is imperative to treat all this compound-related waste with the utmost caution from the point of generation through to its final disposal.

Immediate Safety and Handling

Before beginning any procedure that involves this compound, it is crucial to have a designated area for handling potent materials and to be fully aware of the necessary safety precautions.[3] Personal Protective Equipment (PPE) is mandatory and should be worn at all times when handling this compound or its waste.

Essential Personal Protective Equipment (PPE):

  • Gloves: Two pairs of chemotherapy-tested gloves are recommended.

  • Gown: A disposable gown with a solid front. Gowns should be changed every two to three hours or immediately if contaminated.[4]

  • Eye and Face Protection: Safety glasses with side shields or goggles are necessary. A face shield should be worn when there is a risk of splashing.[4]

  • Respiratory Protection: A NIOSH-approved respirator may be required if there is a risk of generating aerosols or dust.[1][4]

A dedicated cytotoxic spill kit must be readily available in any area where this compound is handled.[1] This kit should include all necessary PPE, absorbent materials, a disposable dustpan and scoop, a sharps container, and hazardous waste bags and labels.[1]

This compound Waste Segregation and Disposal Procedures

Proper segregation of this compound waste is fundamental to safe disposal. Different types of waste require specific containers and handling procedures. All containers must be clearly labeled as "Chemotherapeutic Waste" or "Cytotoxic Waste".[2]

Step-by-Step Disposal Protocol:

  • Identify and Segregate Waste: Immediately after use, segregate all materials that have come into contact with this compound. This includes, but is not limited to:

    • Unused or expired this compound solutions and powders.

    • Empty vials and containers.

    • Contaminated sharps (needles, syringes, slides).

    • Contaminated labware (pipette tips, culture dishes).

    • Contaminated PPE (gloves, gowns, masks).

    • Spill cleanup materials.

  • Containerize Waste:

    • Sharps: All contaminated sharps must be placed directly into a yellow, puncture-proof, and leak-proof sharps container specifically designated for chemotherapy waste.[4][5] Do not recap, bend, or break needles.[1]

    • Solid Waste: Contaminated PPE, labware, and other solid materials should be placed in designated yellow chemotherapeutic waste bags.[2][5] These bags should then be placed inside a rigid, leak-proof secondary container.[6]

    • Liquid Waste: Unused or partially used this compound solutions should not be disposed of down the drain.[2] They must be collected in a sealed, leak-proof container, clearly labeled as hazardous chemical waste for collection by environmental health and safety personnel.[2] For added safety during transport and handling, an absorbent material can be added to the liquid waste container.[2]

  • Final Packaging and Labeling:

    • Once a waste container is approximately three-quarters full, it should be securely sealed.[2]

    • The exterior of the container should be decontaminated.[4]

    • Ensure the container is clearly labeled with "Chemotherapeutic Waste," the name of the principal investigator, and a contact number.[2]

  • Storage and Pickup:

    • Store sealed waste containers in a designated, secure area away from general laboratory traffic.[6]

    • Arrange for waste pickup by a licensed hazardous waste contractor or your institution's environmental health and safety department.[4] All this compound waste must ultimately be disposed of by incineration at a regulated facility.[4][7]

Quantitative Data for this compound Waste Classification

The distinction between "trace" and "bulk" chemotherapy waste is crucial for determining the correct disposal pathway and can have significant cost implications.[7]

Waste CategoryDescriptionDisposal Container
Trace Chemotherapy Waste Items that are "RCRA empty," containing less than 3% of the original drug by weight. This includes empty vials, syringes, IV bags, and lightly contaminated PPE.[7][8]Yellow, single-use containers or bags labeled for trace chemotherapy waste, destined for incineration.[8]
Bulk Chemotherapy Waste Materials containing more than 3% of the original drug, such as partially full vials, syringes, IV bags, and materials used to clean up spills.[7]Black, RCRA-rated hazardous waste containers approved by the Department of Transportation (DOT).[7]

Experimental Protocols

The standard and required disposal method for this compound is high-temperature incineration. As such, experimental protocols for the chemical neutralization of this compound are not recommended or practiced in a standard laboratory setting. All handling procedures should focus on containment and safe collection for professional disposal.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

VincristineDisposalWorkflow cluster_prep Preparation cluster_handling Waste Generation & Segregation cluster_containerization Containerization cluster_final Final Disposal ppe Don Appropriate PPE (Gloves, Gown, Eye Protection) generation Generate this compound Waste ppe->generation spill_kit Ensure Spill Kit is Available spill_kit->generation sharps Sharps Waste generation->sharps solid Solid Waste (PPE, etc.) generation->solid liquid Liquid Waste (Unused Drug) generation->liquid sharps_container Place in Yellow Chemo Sharps Container sharps->sharps_container solid_container Place in Yellow Chemo Waste Bag/Bin solid->solid_container liquid_container Collect in Sealed, Labeled Hazardous Waste Container liquid->liquid_container storage Store in Designated Secure Area sharps_container->storage solid_container->storage liquid_container->storage pickup Arrange for Pickup by EH&S or Licensed Contractor storage->pickup incineration Final Disposal via Incineration pickup->incineration

Caption: this compound Waste Disposal Workflow Diagram.

References

Safeguarding Against Vincristine: A Comprehensive Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe handling, management, and disposal of Vincristine, ensuring the protection of researchers, scientists, and drug development professionals.

This compound, a potent antineoplastic agent, necessitates stringent safety measures to prevent occupational exposure. Its handling requires a comprehensive understanding and implementation of personal protective equipment (PPE) protocols. This guide provides detailed procedural information, data on PPE efficacy, and clear visual workflows to ensure the highest safety standards in a laboratory setting.

Personal Protective Equipment (PPE) Requirements

When handling this compound, a multi-layered approach to PPE is crucial. The following table summarizes the essential equipment, specifications, and recommended practices.

PPE ComponentSpecifications & RecommendationsRationale & Best Practices
Gloves Chemotherapy-tested nitrile gloves are required. Look for gloves compliant with ASTM D6978 standards.[1][2] Double gloving is the standard practice.[1][3] The inner glove should be worn under the gown cuff and the outer glove over the cuff.[1][2]Provides a primary barrier against dermal exposure. Double gloving offers enhanced protection, especially during compounding, administration, and waste disposal.[1][3] Change gloves every 30-60 minutes or immediately if contaminated or damaged.[3]
Gowns Disposable gowns made of polyethylene-coated polypropylene or other laminate materials are recommended.[1] Gowns should be solid-front with back closure.Protects the body from splashes and spills. The non-permeable material prevents the absorption of the hazardous drug.[4]
Eye & Face Protection Use safety glasses with side shields or goggles.[3] A full face shield should be worn when there is a risk of splashing.[1][2]Safeguards mucous membranes of the eyes and face from accidental splashes or aerosolized particles.[2]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) is required when handling this compound outside of a ventilated engineering control or when there is a risk of aerosolization, such as during spill cleanup.[1][3] Surgical masks do not offer adequate protection.[3]Prevents inhalation of aerosolized drug particles, which can occur during preparation, handling of powders, or in the event of a spill.[5]
Quantitative Data on PPE Performance

The selection of appropriate PPE is supported by data on its resistance to permeation by chemotherapy drugs. Below is a summary of available data for a specific type of nitrile glove when tested with this compound Sulfate.

Glove MaterialChemotherapy AgentConcentrationBreakthrough TimeTest Standard
NitrileThis compound Sulfate1.0 mg/mlNo breakthrough up to 240 minutesASTM D6978-05[2]

This data indicates that certain nitrile gloves provide a high level of protection for an extended period when handling this compound at a specific concentration. It is imperative to consult manufacturer-specific permeation data for the gloves used in your facility.

Procedural Guidance: Handling and Disposal

Adherence to strict procedural workflows is paramount to minimizing exposure risk. The following section outlines the step-by-step process for donning and doffing PPE, as well as the disposal of contaminated materials.

Experimental Workflow for Donning and Doffing PPE

The following diagram illustrates the correct sequence for putting on and taking off PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Perform Hand Hygiene Don2 Don Gown Don1->Don2 Don3 Don N95 Respirator (if required) Don2->Don3 Don4 Don Face Shield or Goggles Don3->Don4 Don5 Don Inner Gloves (under cuff) Don4->Don5 Don6 Don Outer Gloves (over cuff) Don5->Don6 Doff1 Remove Outer Gloves Doff2 Remove Gown Doff1->Doff2 Doff3 Perform Hand Hygiene Doff2->Doff3 Doff4 Remove Face Shield or Goggles Doff3->Doff4 Doff5 Remove N95 Respirator (if worn) Doff4->Doff5 Doff6 Remove Inner Gloves Doff5->Doff6 Doff7 Perform Hand Hygiene Doff6->Doff7

Figure 1. Standard procedure for donning and doffing PPE.
Operational Plan for Handling this compound

  • Preparation : All handling of this compound should occur within a designated area, preferably a Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI), to minimize environmental contamination.[4][6] The work surface should be covered with a plastic-backed absorbent pad.[7]

  • Compounding : During the preparation of this compound solutions, use Luer-Lok syringes and closed-system drug-transfer devices (CSTDs) to prevent leaks and aerosol generation.[8] To avoid accidental intrathecal administration, which is fatal, this compound should always be diluted in a minibag for intravenous infusion and never in a syringe.[9][10]

  • Administration : When administering the drug, ensure all connections are secure. Staff involved in patient restraint should also wear appropriate PPE, including chemotherapy gloves.[1]

Disposal Plan

Proper disposal of all materials contaminated with this compound is critical to prevent environmental contamination and secondary exposure.

  • Sharps : Needles, syringes, and vials should be disposed of in a designated, puncture-resistant chemotherapy sharps container.[3]

  • PPE and Contaminated Materials : All used PPE, including gowns, gloves, and absorbent pads, must be placed in a clearly labeled, leak-proof chemotherapy waste bag or container.[6][11]

  • Waste Containers : Chemotherapy waste containers should be sealed when full and disposed of as hazardous waste in accordance with local, state, and federal regulations.[6]

By adhering to these stringent guidelines, research facilities can create a safer environment for all personnel involved in the handling of this compound, thereby building a culture of safety and trust.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vincristine
Reactant of Route 2
Vincristine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。